molecular formula C20H36O4 B074544 Diisooctyl maleate CAS No. 1330-76-3

Diisooctyl maleate

Cat. No.: B074544
CAS No.: 1330-76-3
M. Wt: 340.5 g/mol
InChI Key: QIGLLCHDIZAZFE-UHFFFAOYSA-N
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Description

Diisooctyl maleate is a synthetic ester derivative of maleic acid, widely utilized in material science and polymer research as an internal plasticizer. Its primary mechanism of action involves intercalating between polymer chains, effectively reducing intermolecular forces and increasing the free volume. This action results in a significant lowering of the glass transition temperature (Tg), thereby enhancing the flexibility, workability, and durability of the resulting polymer matrix. Researchers value this compound for its excellent compatibility with PVC, polyvinyl acetate, and various synthetic rubbers, where it contributes to improved low-temperature performance and reduced viscosity in plastisols. Its specific research applications include the development of flexible plastics, pressure-sensitive adhesives, and specialty coatings. Furthermore, its role in modifying the rheological properties of polymers and its potential as a chemical intermediate in organic synthesis make it a compound of significant interest for advancing polymer technology and formulation science.

Properties

CAS No.

1330-76-3

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

bis(6-methylheptyl) but-2-enedioate

InChI

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3

InChI Key

QIGLLCHDIZAZFE-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C\C(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C

Other CAS No.

1330-76-3

Origin of Product

United States

Foundational & Exploratory

Diisooctyl maleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is an organic compound belonging to the class of dialkyl maleates. It is the diester of maleic acid and isooctyl alcohol. Primarily, DIOM serves as a versatile comonomer in the synthesis of various polymers and as a plasticizer, enhancing the flexibility and durability of materials.[1] Its applications span across the manufacturing of latex paints, adhesives, and coatings.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and characterization of diisooctyl maleate.

Chemical Structure and Properties

This compound is characterized by a central carbon-carbon double bond in a cis configuration, flanked by two carboxylate groups, each esterified with an isooctyl group. The isooctyl group is a branched eight-carbon alkyl chain.

Chemical Identity
IdentifierValue
IUPAC Name bis(6-methylheptyl) (2Z)-but-2-enedioate
Synonyms This compound, DIOM, Maleic acid, diisooctyl ester, 2-Butenedioic acid (Z)-, diisooctyl ester, RC Comonomer DIOM[3]
CAS Number 1330-76-3[3]
Molecular Formula C₂₀H₃₆O₄[3]
Molecular Weight 340.50 g/mol [3]
Chemical Structure
alt text
Physical Properties
PropertyValue
Appearance Colorless to pale yellow, oily transparent liquid[1]
Odor Ester-like
Boiling Point 203 °C at 0.67 kPa
Freezing Point -50 °C
Density 0.944 g/cm³
Flash Point 170 °C (open cup)
Solubility Insoluble in water, miscible with ether[1]
Refractive Index 1.4535
Viscosity 17 mPa·s at 23 °C
Chemical Properties

This compound is a relatively stable compound under standard conditions. As a monomer, it can undergo polymerization with other monomers such as vinyl acetate (B1210297) and acrylates. The presence of the double bond allows for addition reactions. It is also a key intermediate in the synthesis of other chemicals, including surfactants.[1]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the esterification of maleic anhydride (B1165640) with isooctyl alcohol.[3]

Materials:

  • Maleic Anhydride

  • Isooctyl Alcohol

  • Toluene (B28343) (solvent)

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and temperature controller, combine maleic anhydride and isooctyl alcohol.

  • Add toluene to the mixture to act as a solvent.

  • Introduce a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to a temperature of 115 °C and maintain for 3 hours with continuous stirring.

  • After the initial reaction, increase the temperature to 185-205 °C and continue the reaction for an additional 5 hours to drive the dual-esterification to completion.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 60 °C.

  • The crude this compound can be purified by filtration to remove the catalyst, followed by vacuum distillation to remove unreacted starting materials and solvent.

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References

Diisooctyl Maleate (CAS 1330-76-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl maleate (B1232345) (DIOM), CAS number 1330-76-3, is a diester of maleic acid and isooctyl alcohol. Primarily utilized as a plasticizer and a comonomer in the polymer industry, its applications extend to the synthesis of various organic compounds. This technical guide provides an in-depth overview of diisooctyl maleate, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known toxicological and biological effects. Due to its predominant industrial use, literature on specific signaling pathways in the context of drug development is limited; therefore, this guide focuses on its chemical characteristics and potential as an endocrine-disrupting chemical.

Physicochemical Properties

This compound is a clear, colorless to light-yellow oily liquid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1330-76-3[2]
Molecular Formula C20H36O4[2]
Molecular Weight 340.50 g/mol [2]
Appearance Clear, colorless to light-yellow oily liquid[1][3]
Melting Point -50 °C[1]
Boiling Point 203 °C at 0.67 kPa[1]
Density 0.944 g/cm³[1]
Refractive Index 1.4535[1]
Flash Point 170 °C (open cup)[1]
Solubility Miscible with ether, slightly soluble in water[1]

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of maleic anhydride (B1165640) with isooctyl alcohol.[4][5]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound using an acid catalyst, a common and effective method.

Materials:

  • Maleic anhydride

  • Isooctyl alcohol (2-ethylhexanol is often used)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (as a water-carrying agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction vessel equipped with a Dean-Stark apparatus, reflux condenser, and thermometer

Procedure:

  • Reaction Setup: In a reaction vessel, combine maleic anhydride, isooctyl alcohol (in a molar ratio of 1:2.1 to 1:2.2), and a catalytic amount of p-toluenesulfonic acid.[5] Add toluene to the mixture.

  • Esterification: Heat the reaction mixture to reflux. The reaction temperature is typically maintained between 115°C and 140°C.[4][5] Water produced during the esterification is azeotropically removed using the Dean-Stark apparatus.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches the desired level.[3] The reaction time is typically several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the toluene and excess isooctyl alcohol by vacuum distillation to obtain the crude this compound.[3]

    • Further purify the product by vacuum distillation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Maleic Anhydride Maleic Anhydride Esterification (Reflux with Dean-Stark) Esterification (Reflux with Dean-Stark) Maleic Anhydride->Esterification (Reflux with Dean-Stark) Isooctyl Alcohol Isooctyl Alcohol Isooctyl Alcohol->Esterification (Reflux with Dean-Stark) p-Toluenesulfonic Acid (Catalyst) p-Toluenesulfonic Acid (Catalyst) p-Toluenesulfonic Acid (Catalyst)->Esterification (Reflux with Dean-Stark) Toluene Toluene Toluene->Esterification (Reflux with Dean-Stark) Neutralization (NaHCO3 wash) Neutralization (NaHCO3 wash) Esterification (Reflux with Dean-Stark)->Neutralization (NaHCO3 wash) Brine Wash Brine Wash Neutralization (NaHCO3 wash)->Brine Wash Drying (MgSO4) Drying (MgSO4) Brine Wash->Drying (MgSO4) Filtration Filtration Drying (MgSO4)->Filtration Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Synthesis Workflow for this compound

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To determine the purity of this compound and identify any impurities.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in this compound and confirm its structure.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-600 cm⁻¹. A background spectrum should be acquired prior to the sample analysis.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2960-2850C-H (alkyl)Stretching
~1730C=O (ester)Stretching
~1645C=C (alkene)Stretching
~1200-1100C-O (ester)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the detailed molecular structure of this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

  • ¹H NMR: Acquire the proton NMR spectrum. The vinylic protons of the maleate backbone are expected to appear as a singlet around δ 6.2-6.3 ppm. The protons of the isooctyl chains will appear in the upfield region (δ 0.8-4.2 ppm) with characteristic splitting patterns.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbonyl carbons of the ester groups are expected around δ 165 ppm, and the olefinic carbons around δ 130 ppm. The carbons of the isooctyl chains will appear in the upfield region.

Applications

This compound has several key industrial applications:

  • Plasticizer: It is used to increase the flexibility and durability of polymers, particularly PVC.[7]

  • Comonomer: It is copolymerized with other monomers, such as vinyl acetate and acrylates, to produce adhesives, emulsion paints, and textile coatings.[7]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, notably in the production of succinic acid derivatives and surfactants like dioctyl sodium sulfosuccinate (B1259242).[3][7]

Toxicology and Biological Effects

The biological effects of this compound are not extensively studied in the context of drug development. The available data primarily focus on its toxicological profile.

Endocrine Disruption: this compound is considered a potential endocrine-disrupting chemical.[8] Like other phthalates and plasticizers, there is concern that it may interfere with the body's hormonal systems. The primary mechanism of action for many endocrine disruptors involves interaction with nuclear receptors, such as the estrogen and androgen receptors, leading to altered gene expression.[8]

In Vitro Studies: Some in vitro studies on maleate derivatives have indicated potential negative effects on testicular germ and somatic cells.

It is important to note that specific signaling pathways modulated by this compound have not been clearly elucidated in the scientific literature. Research in this area is ongoing.

G cluster_applications Industrial Applications cluster_exposure Potential Human Exposure cluster_toxicology Toxicological Profile This compound (DIOM) This compound (DIOM) Plasticizer (e.g., in PVC) Plasticizer (e.g., in PVC) This compound (DIOM)->Plasticizer (e.g., in PVC) Comonomer (Paints, Adhesives) Comonomer (Paints, Adhesives) This compound (DIOM)->Comonomer (Paints, Adhesives) Chemical Intermediate Chemical Intermediate This compound (DIOM)->Chemical Intermediate Consumer Products Consumer Products Plasticizer (e.g., in PVC)->Consumer Products Comonomer (Paints, Adhesives)->Consumer Products Environmental Contamination Environmental Contamination Consumer Products->Environmental Contamination Potential Endocrine Disruptor Potential Endocrine Disruptor Consumer Products->Potential Endocrine Disruptor Environmental Contamination->Potential Endocrine Disruptor Interaction with Nuclear Receptors Interaction with Nuclear Receptors Potential Endocrine Disruptor->Interaction with Nuclear Receptors Mechanism Altered Gene Expression Altered Gene Expression Interaction with Nuclear Receptors->Altered Gene Expression Adverse Reproductive Health Effects Adverse Reproductive Health Effects Altered Gene Expression->Adverse Reproductive Health Effects

References

Diisooctyl Maleate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed overview of Diisooctyl maleate (B1232345). This document consolidates critical information on its nomenclature, physicochemical properties, and key experimental applications, with a focus on its role in polymer science and potential relevance to pharmaceutical formulations. While Diisooctyl maleate is a valuable comonomer and plasticizer, it is important to note that a comprehensive search of scientific literature did not reveal its direct involvement in biological signaling pathways.

Synonyms and Chemical Identifiers

For clarity and precision in scientific communication and literature searches, it is essential to be familiar with the various synonyms and identifiers for this compound. The compound is known by several names, including its IUPAC designation, trade names, and registry numbers. This section provides a consolidated reference for these terms.

It is also important to distinguish this compound (CAS: 1330-76-3), derived from isooctyl alcohol, from Dioctyl maleate (DOM) or Di-n-octyl maleate (CAS: 2915-53-9), derived from n-octanol. While sometimes used interchangeably in industrial contexts, they are distinct chemical entities.

Identifier Type Identifier Source
Primary Common Name This compound
IUPAC Name bis(6-methylheptyl) (Z)-but-2-enedioate[1]
CAS Number 1330-76-3[1][2][3][4]
Deprecated CAS Number 117548-27-3[1][4]
European Community (EC) Number 215-547-2[1]
Molecular Formula C₂₀H₃₆O₄[1][2]
Chemical Names Maleic acid, diisooctyl ester[1][4]
2-Butenedioic acid (Z)-, diisooctyl ester[1][3]
Bis(6-methylheptyl) maleate[1][5]
Di-iso-octyl maleate[1]
Trade Names / Commercial Identifiers RC Comonomer DIOM[1][3][4]
Octomer DIOM[1][4]
Bisomer D10M[1][4]
DIOM[4][5]
Other Identifiers HSDB 5812[1]
EINECS 215-547-2[1]
NSC 6373[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and material characterization.

Property Value Source
Molecular Weight 340.5 g/mol [1][2][3]
Appearance Clear liquid[6]
Odor Slight, ester-like[6]
Melting Point -60 °C[6]
91 °C[4]
Boiling Point 164 °C @ 10 mbar[6]
377 °C[3]
409.8 ± 18.0 °C at 760 mmHg[4]
Flash Point 185 °C[6]
190.4 ± 19.6 °C[4]
Density 0.94 @ 20°C[6]
0.9 ± 0.1 g/cm³[4]
Solubility in water Insoluble[3][6]
Viscosity 8.29 mPa·s @ 20°C[6]
Refractive Index 1.458[4]
log Pow (Partition Coefficient) 7.24[6]
5.81[3]

Experimental Protocols and Workflows

This compound is primarily utilized in the synthesis of polymers and other organic compounds. This section provides detailed methodologies for its synthesis and its application in copolymerization reactions.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of maleic anhydride (B1165640) with isooctyl alcohol.[4] A general procedure is outlined below, based on a patent describing the preparation of this compound.[3]

Materials:

  • Maleic anhydride

  • Isooctanol

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Color fixative

  • Sodium carbonate solution

  • Water

Protocol:

  • Alcoholysis and Initial Esterification:

    • Charge the reactor with isooctanol and maleic anhydride.

    • Add a suitable catalyst and a color fixative.

    • Heat the mixture to 115 °C to initiate the primary dual-esterification reaction.

  • Second Stage Esterification:

    • Increase the temperature to 185-205 °C to drive the reaction to completion, forming this compound.

  • Neutralization and Washing:

    • Cool the reaction mixture.

    • Wash the crude product with a sodium carbonate solution to neutralize the acidic catalyst.

    • Follow with water washes to remove any remaining salts and impurities.

  • Drying and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

    • The crude this compound can be further purified by vacuum distillation if required.

G cluster_prep Reactant Preparation cluster_reaction Esterification cluster_workup Work-up & Purification prep_reactants Charge Isooctanol & Maleic Anhydride add_catalyst Add Catalyst & Color Fixative prep_reactants->add_catalyst ester_1 Primary Esterification (115 °C) add_catalyst->ester_1 ester_2 Secondary Esterification (185-205 °C) ester_1->ester_2 neutralize Neutralize with Na₂CO₃ Solution ester_2->neutralize wash Wash with Water neutralize->wash dry Dry over Na₂SO₄ wash->dry purify Filter & Purify (Optional Vacuum Distillation) dry->purify

Synthesis of this compound.
Free-Radical Copolymerization with Vinyl Acetate (B1210297)

This compound is often used as a comonomer to impart flexibility and other desired properties to polymers.[4] The following protocol for the free-radical solution copolymerization of vinyl acetate with an analogous dialkyl maleate provides a representative experimental workflow.

Materials:

  • Vinyl acetate (VAc), purified by distillation

  • This compound (DIOM)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Chloroform (CHCl₃), as solvent

  • Nitrogen gas (N₂)

  • n-Hexane (for precipitation)

Protocol:

  • Monomer and Initiator Preparation:

    • In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform.

    • Add the initiator, AIBN, to the monomer solution.

  • Degassing:

    • Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Polymerization:

    • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring.

    • Maintain the reaction for a specified time to achieve the desired monomer conversion.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.

    • Collect the precipitated polymer by filtration.

    • Dry the polymer under a vacuum to a constant weight.

G cluster_setup Reaction Setup cluster_poly Polymerization cluster_isolate Product Isolation dissolve Dissolve VAc, DIOM, & AIBN in Chloroform degas Degas with N₂ (20-30 min) dissolve->degas polymerize Heat to 60-70 °C under N₂ with Stirring degas->polymerize cool Cool to Room Temp. polymerize->cool precipitate Precipitate in n-Hexane cool->precipitate filter_dry Filter & Dry under Vacuum precipitate->filter_dry

Copolymerization of VAc and DIOM.

Summary

This compound is a versatile chemical intermediate with a range of synonyms and well-characterized physicochemical properties. Its primary application in a scientific context is in polymer chemistry, where it serves as a comonomer to enhance polymer flexibility. The provided experimental protocols for its synthesis and copolymerization offer a foundation for researchers working with this compound. While it has applications in pharmaceutical-related industries as a plasticizer, there is currently no scientific evidence to suggest its direct involvement in biological signaling pathways. Future research may explore its biocompatibility and potential for more advanced applications in drug delivery systems and medical devices.

References

Physical and chemical properties of Diisooctyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Diisooctyl maleate (B1232345) (DIOM). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes fundamental chemical processes involving DIOM.

Chemical Identity and Nomenclature

Diisooctyl maleate is the diester of maleic acid and isooctyl alcohol. It is important to distinguish between different isomers, which may be referenced under different CAS numbers. The term "this compound" most commonly refers to the branched-chain isomer, derived from isooctyl alcohol (typically 6-methylheptanol).

  • Common Name: this compound (DIOM)

  • Systematic IUPAC Name: bis(6-methylheptyl) (2Z)-but-2-enedioate[1]

  • CAS Number: 1330-76-3[1][2]

  • Molecular Formula: C₂₀H₃₆O₄[1]

  • Molecular Weight: 340.50 g/mol [1]

Another related compound is Dioctyl maleate (DOM), which can sometimes refer to the straight-chain isomer, di-n-octyl maleate (CAS Number: 2915-53-9). While both are used as plasticizers and comonomers, their physical properties can differ slightly due to the variation in the alkyl chain structure.[3] This guide will focus on this compound (CAS 1330-76-3).

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various industrial and research settings.

PropertyValueUnitsSource(s)
Appearance Clear, colorless to pale yellow liquid-[4]
Odor Mild, ester-like-[4]
Boiling Point 409.8 ± 18.0°C at 760 mmHg[5]
Melting Point 91°C[5][6][]
Density 0.9 ± 0.1g/cm³[5]
Flash Point 190.4 ± 19.6°C[5]
Refractive Index 1.458-[5]
Viscosity approx. 17cps at 25°C[4]
Water Solubility Insoluble-[6]
Solubility in Organic Solvents Miscible with methanol, ethanol, acetone, diethyl ether, N,N-dimethylformamide and toluene-[8]

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by its ester functional groups and the carbon-carbon double bond of the maleate moiety.

  • Ester Hydrolysis: Like other esters, DIOM can be hydrolyzed under acidic or basic conditions to yield isooctyl alcohol and maleic acid.

  • Polymerization: The double bond in the maleate backbone allows DIOM to act as a comonomer in polymerization reactions with other vinyl monomers such as vinyl acetate, vinyl chloride, and acrylates. This property is fundamental to its use as an internal plasticizer, where it is incorporated directly into the polymer chain, imparting flexibility.[9]

  • Addition Reactions: The electron-deficient double bond can participate in various addition reactions. For instance, it can undergo sulfonation to produce dioctyl sodium sulfosuccinate (B1259242), a widely used surfactant.

  • Isomerization: Under the influence of heat or catalysts (acids or bases), this compound can isomerize to its geometric isomer, Diisooctyl fumarate.[8]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using a simple distillation or a micro-boiling point method.[10][11][12]

Protocol: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place approximately 5-10 mL of this compound and a few boiling chips into the distilling flask.[11]

  • Heating: Gently heat the flask.

  • Measurement: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature on the thermometer as the liquid condenses. Record the atmospheric pressure.

Measurement of Density

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.[13][14]

Protocol: Using a Graduated Cylinder and Balance

  • Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance.

  • Volume Measurement: Add a known volume (e.g., 10 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

  • Mass of Filled Cylinder: Reweigh the graduated cylinder containing the liquid.

  • Calculation: Calculate the density using the formula: Density = (Mass of liquid) / (Volume of liquid).

Determination of Viscosity

The viscosity of this compound can be measured using various types of viscometers, such as a falling sphere viscometer or a rotational viscometer.[15][16][17][18]

Protocol: Falling Sphere Viscometer

  • Apparatus Setup: Fill a graduated cylinder with this compound.

  • Sphere Drop: Gently drop a small sphere of known density and radius into the liquid.

  • Time Measurement: Measure the time it takes for the sphere to fall a known distance between two marked points once it has reached terminal velocity.

  • Calculation: Use Stokes' law to calculate the viscosity, taking into account the densities of the sphere and the liquid, the radius of the sphere, and its terminal velocity.

Flash Point Determination

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, as specified by ASTM D93.[19][20][21][22]

Protocol: ASTM D93 (Pensky-Martens Closed Cup)

  • Sample Preparation: Place the specified volume of this compound into the test cup of the Pensky-Martens apparatus.

  • Heating: Heat the sample at a slow, constant rate while stirring.

  • Ignition Source Application: Apply an ignition source at specified temperature intervals.

  • Measurement: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Protocol: Neat Liquid Sample [23][24][25][26][27]

  • Sample Preparation: Place a drop of this compound between two salt (NaCl or KBr) plates to form a thin film.

  • Spectrum Acquisition: Place the plates in the sample holder of an IR spectrometer and acquire the spectrum.

  • Analysis: Identify characteristic absorption bands for C=O (ester), C-O (ester), and C=C (alkene) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.

Protocol: Sample Preparation for NMR [28][29][30][31][32]

  • Sample Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[30]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Synthesis and Applications

Synthesis of this compound

This compound is commercially produced by the Fischer esterification of maleic anhydride (B1165640) with isooctyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid.[33][34] The reaction proceeds in two stages: first, the formation of a monoester, followed by the esterification of the second carboxylic acid group.

Synthesis_of_Diisooctyl_Maleate MA Maleic Anhydride Monoester Monoester Intermediate MA->Monoester + 1 eq. Isooctyl Alcohol IOA Isooctyl Alcohol (2 equivalents) IOA->Monoester DIOM This compound IOA->DIOM Monoester->DIOM + 1 eq. Isooctyl Alcohol Water Water (by-product) Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Monoester Catalyst->DIOM

Caption: Synthesis of this compound via esterification.

Application in Polymer Modification

A primary application of this compound is as a comonomer in emulsion polymerization to produce internally plasticized polymers. This process enhances the flexibility and durability of the resulting material, such as in latex paints and adhesives.[9]

Polymer_Modification_Workflow DIOM This compound (Comonomer) Emulsion Monomer Emulsion DIOM->Emulsion Monomer Primary Monomer (e.g., Vinyl Acetate) Monomer->Emulsion Initiator Initiator Initiator->Emulsion Surfactant Surfactant Surfactant->Emulsion Water Water (Continuous Phase) Water->Emulsion Polymerization Emulsion Polymerization Reactor Emulsion->Polymerization Latex Polymer Latex (Internally Plasticized) Polymerization->Latex

Caption: Workflow for polymer modification using DIOM.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild irritation to the skin and eyes.[35] Good industrial hygiene practices should be followed, including the use of personal protective equipment such as gloves and safety glasses. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical with well-characterized physical and chemical properties that make it suitable for a range of industrial applications, most notably as a comonomer for internal plasticization of polymers. This guide provides a comprehensive summary of its key attributes and the experimental methodologies used to determine them, serving as a valuable resource for professionals in research and development.

References

Diisooctyl maleate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical identification properties for Diisooctyl Maleate (B1232345), specifically its molecular formula and molecular weight.

Chemical Identity

The fundamental properties of Diisooctyl Maleate are summarized below.

IdentifierValue
Molecular Formula C₂₀H₃₆O₄[1][2][3][4][5]
Molecular Weight 340.5 g/mol [1][2]

Note: The molecular weight may be cited with slight variations, such as 340.497 g/mol , depending on the source and calculation precision[4][5].

The scope of this document is to provide the specific molecular formula and weight of this compound. The request for detailed experimental protocols for determining these fundamental properties and the visualization of signaling pathways or workflows are not applicable to this topic. Molecular weight and formula are standard chemical identifiers and do not involve complex biological pathways or experimental workflows that would necessitate Graphviz diagrams.

References

Solubility of Diisooctyl Maleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is a branched-chain diester of maleic acid, recognized for its utility as a plasticizer, comonomer in polymerization reactions, and as an intermediate in chemical synthesis.[1][2] An in-depth understanding of its solubility characteristics in various organic solvents is paramount for its effective application in formulation development, reaction engineering, and purification processes. This technical guide provides a comprehensive overview of the solubility of diisooctyl maleate, including a qualitative summary, and a detailed experimental protocol for quantitative solubility determination.

Qualitative Solubility Profile

This compound is characterized by its nonpolar nature, owing to the two isooctyl ester groups. This structural feature dictates its solubility, rendering it generally miscible with a range of organic solvents while being practically insoluble in water.[3][4] The following table summarizes the qualitative solubility of this compound in common organic solvents based on available data and chemical principles.

Solvent ClassSolvent ExampleExpected SolubilityRationale/References
Alcohols MethanolSolubleGeneral solubility of esters in alcohols.[4]
EthanolSolubleStated as soluble in technical data sheets.[5]
Ketones AcetoneSolubleMentioned as a suitable solvent in technical documents.[5]
Aromatic Hydrocarbons TolueneSolubleExpected miscibility due to the nonpolar character of both substances.
Esters Ethyl AcetateSolubleEsters are generally miscible with other esters due to similar intermolecular forces.
Aliphatic Hydrocarbons HexaneSolubleThe long alkyl chains of this compound favor solubility in nonpolar aliphatic solvents.
Polar Aprotic Solvents Acetonitrile (B52724)Sparingly SolubleThe high polarity of acetonitrile may limit the solubility of the largely nonpolar this compound.
Halogenated Solvents DichloromethaneSolubleThe moderate polarity and ability to form dipole-dipole interactions suggest good solubility.
Ethers Diethyl EtherSolubleThe nonpolar nature of diethyl ether is compatible with the long alkyl chains of this compound.
Water WaterInsolubleNumerous sources confirm the insolubility of this compound in water.[3][4][5] A very low quantitative value of 0.036 mg/L has been reported.[6]

Quantitative Solubility Data

Experimental Protocol for Quantitative Solubility Determination

The following experimental workflow is adapted from established methods for determining the solubility of structurally similar esters. This protocol employs the isothermal shake-flask method, a reliable technique for obtaining thermodynamic solubility data.

Workflow for Experimental Solubility Determination

G Experimental Workflow for DIOM Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Equilibrate Solvent and DIOM at Constant Temperature B Add Excess DIOM to Solvent in Sealed Vials A->B C Agitate Vials at Constant Temperature until Equilibrium B->C D Allow Undissolved DIOM to Settle C->D E Filter or Centrifuge to Obtain Saturated Solution D->E G Analyze Saturated Solution and Standards by GC or HPLC E->G F Prepare Standard Solutions of DIOM F->G H Construct Calibration Curve G->H I Determine DIOM Concentration in Saturated Solution H->I

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Methodology
  • Materials and Equipment:

    • This compound (high purity)

    • Selected organic solvents (analytical grade)

    • Temperature-controlled orbital shaker or magnetic stirrer

    • Analytical balance

    • Glass vials with screw caps

    • Syringe filters (e.g., 0.45 µm PTFE) or centrifuge

    • Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis).

    • Volumetric flasks and pipettes

  • Preparation of Saturated Solutions:

    • Equilibrate the this compound and the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

    • In a series of glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer.

    • Agitate the mixtures for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a minimum of 4 hours to allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. Alternatively, centrifuge the sample and collect the supernatant. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared standard solutions.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique such as GC-FID or HPLC.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by applying the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Logical Relationship for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following diagram illustrates the logical relationship between the polarity of this compound and a solvent, which governs their miscibility.

G cluster_solute Solute Properties cluster_interaction Interaction & Outcome A This compound (Primarily Nonpolar) B Nonpolar Solvent (e.g., Hexane, Toluene) C Polar Solvent (e.g., Water, Acetonitrile) D Favorable Intermolecular Forces (van der Waals) A->D Similar Polarity E Unfavorable Intermolecular Forces A->E Dissimilar Polarity B->D C->E F High Solubility / Miscible D->F G Low Solubility / Immiscible E->G

Caption: The influence of molecular polarity on the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its chemical structure provides a strong basis for predicting its solubility behavior. It is highly soluble in nonpolar and moderately polar organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This information is critical for researchers and professionals in drug development and other chemical industries to effectively utilize this compound in their formulations and processes.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl maleate (B1232345) (DIOM) is a widely utilized plasticizer and chemical intermediate. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring its safe handling, processing, and incorporation into various formulations. This technical guide provides a comprehensive overview of the thermal behavior of DIOM, including its degradation pathways and the analytical techniques used for its characterization. While specific experimental data for Diisooctyl maleate is limited in publicly available literature, this guide synthesizes information from analogous chemical structures and established principles of organic chemistry to present a scientifically grounded assessment.

Introduction

This compound, a dialkyl ester of maleic acid, finds application as a plasticizer, in the synthesis of polymers, and as a comonomer in latex paints. Its performance and safety in these applications are intrinsically linked to its thermal stability. Elevated temperatures during manufacturing, processing, or storage can initiate degradation, leading to the formation of potentially hazardous byproducts and altering the material's properties. This guide details the expected thermal behavior of DIOM, outlines methodologies for its analysis, and proposes its likely degradation mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₃₆O₄
Molecular Weight340.5 g/mol
AppearanceColorless to light-yellow oily transparent liquid
Boiling Point203 °C @ 0.67 kPa
Melting Point-50 °C
Flash Point170 °C (open cup)
Decomposition Temp.Not Determined
Hazardous Decomp.Oxides of carbon upon combustion

Note: The decomposition temperature for this compound is not consistently reported in publicly available safety data sheets. Thermal analysis is required for a definitive determination.

Thermal Stability Analysis

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature ranges of different degradation stages, and the percentage of residual mass.

Table 2: Anticipated TGA Data for this compound (Hypothetical)

ParameterAnticipated Value Range (°C)
T₅% (Temperature at 5% weight loss)200 - 250
T₁₀% (Temperature at 10% weight loss)220 - 270
T₅₀% (Temperature at 50% weight loss)280 - 350
Tₘₐₓ (Temperature of maximum decomposition rate)300 - 380
Residual Mass @ 600°C (inert atmosphere)< 5%

These values are estimations based on the thermal behavior of similar long-chain esters and should be confirmed by experimental analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its glass transition temperature, crystallization and melting points, and to detect any exothermic or endothermic events associated with its decomposition.

Thermal Degradation Pathway

The thermal degradation of esters, particularly those with long alkyl chains like this compound, can proceed through several mechanisms. The most probable pathways include:

  • β-Hydride Elimination: This is a common decomposition pathway for esters containing β-hydrogens on the alkyl chain. It involves a six-membered ring transition state, leading to the formation of an alkene (isooctene in this case) and a carboxylic acid (maleic acid). The maleic acid can then undergo further decomposition.

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the ester bond (C-O) can occur, generating free radicals. These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of smaller hydrocarbon fragments.

  • Isomerization: Under the influence of heat, this compound can isomerize to Diisooctyl fumarate, the trans-isomer, which may exhibit different thermal stability characteristics.

The anticipated degradation products of this compound based on these mechanisms are presented in Table 3.

Table 3: Potential Thermal Degradation Products of this compound

Degradation ProductChemical FormulaPotential Origin
IsoocteneC₈H₁₆β-Hydride Elimination
Maleic AcidC₄H₄O₄β-Hydride Elimination
Maleic AnhydrideC₄H₂O₃Dehydration of Maleic Acid
IsooctanolC₈H₁₈OHydrolysis (if water is present)
Carbon DioxideCO₂Decarboxylation of Maleic Acid
Carbon MonoxideCOIncomplete Combustion/Decomposition
Various HydrocarbonsCₓHᵧFree Radical Reactions

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Thermogravimetric Analysis (TGA) Protocol for a Liquid Sample

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis start Start sample_prep Place 5-10 mg of Diisooctyl maleate into an alumina (B75360) crucible. start->sample_prep instrument_setup Place crucible in TGA instrument. Purge with N₂ at 50 mL/min. heating_program Equilibrate at 30°C. Heat from 30°C to 600°C at 10°C/min. instrument_setup->heating_program data_acquisition Record mass loss as a function of temperature. heating_program->data_acquisition data_analysis Determine onset of decomposition, T₅%, T₁₀%, T₅₀%, and residual mass.

Caption: Workflow for Thermogravimetric Analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

PyGCMS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC/MS Analysis cluster_data Data Analysis start Start sample_prep Place ~1 µL of this compound into a pyrolysis sample cup. start->sample_prep pyrolysis Insert sample into pyrolyzer. Heat to 600°C for 30 seconds under a helium atmosphere. gc_separation Transfer pyrolysates to GC column. Separate based on volatility and polarity. pyrolysis->gc_separation ms_detection Detect and identify separated compounds using mass spectrometry. gc_separation->ms_detection data_analysis Identify degradation products by comparing mass spectra to libraries.

Caption: Experimental workflow for Py-GC/MS analysis of this compound.

Proposed Thermal Degradation Pathway of this compound

Degradation_Pathway cluster_beta_elimination β-Hydride Elimination cluster_homolytic_cleavage Homolytic Cleavage cluster_secondary_reactions Secondary Reactions DIOM This compound Isooctene Isooctene DIOM->Isooctene Heat Maleic_Acid Maleic Acid DIOM->Maleic_Acid Heat Radicals Alkyl and Acyl Radicals DIOM->Radicals High Heat Maleic_Anhydride Maleic Anhydride Maleic_Acid->Maleic_Anhydride Dehydration CO2 Carbon Dioxide Maleic_Acid->CO2 Decarboxylation Hydrocarbons Smaller Hydrocarbons Radicals->Hydrocarbons

Caption: Proposed thermal degradation pathways for this compound.

Conclusion

While specific, publicly available experimental data on the thermal degradation of this compound is scarce, a comprehensive understanding of its likely behavior can be extrapolated from its chemical structure and the known degradation mechanisms of similar esters. The primary degradation pathways are anticipated to be β-hydride elimination and homolytic cleavage, leading to the formation of isooctene, maleic acid and its derivatives, and a variety of smaller hydrocarbon molecules. For a definitive characterization of the thermal stability and degradation products of this compound, it is imperative to conduct empirical studies using the analytical techniques outlined in this guide, such as TGA and Py-GC/MS. The information presented herein provides a robust framework for researchers, scientists, and drug development professionals to approach the thermal analysis of this compound and to ensure its safe and effective application.

An In-depth Technical Guide to the Health and Safety of Diisooctyl Maleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Diisooctyl maleate (B1232345) (DOM) in a laboratory environment. The following sections detail the physical and chemical properties, toxicological data, exposure controls, and emergency procedures to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

Diisooctyl maleate is a clear, oily liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This information is critical for the safe handling, storage, and use of the substance, particularly in designing experiments and understanding its behavior under various conditions.

PropertyValueReference
Molecular Formula C20H36O4[2][3]
Molecular Weight 340.5 g/mol [2][4]
CAS Number 1330-76-3[2][3]
EC Number 215-547-2[2][3]
Appearance Clear, hazy, colorless to pale yellow liquid[1][5]
Odor Slight, mild ester[1][5]
Melting Point -60°C[5]
Boiling Point 164°C @ 10 mbar; 377°C; 409.8°C at 760 mmHg[3][5][6]
Flash Point 185°C (365°F); >175°C (347°F)[5][7][8]
Density / Specific Gravity 0.94 g/cm³ @ 20°C[5][8]
Solubility in Water Insoluble[5][6]
Partition Coefficient (log Pow) 7.24; 5.81[5][6]
Viscosity 8.29 mPa s @ 20°C[5]

Section 2: Toxicological Information

Understanding the toxicological profile of this compound is essential for risk assessment and implementing appropriate safety measures.

Acute Toxicity:

RouteSpeciesValueReference
Oral LD50Rat>2,000 mg/kg[8]
Dermal LD50Rabbit14,000 mg/kg[8]

Health Effects:

  • Inhalation: High concentrations of vapors may cause irritation to the throat and respiratory system, leading to coughing.[7]

  • Skin Contact: May cause skin irritation or eczema.[5][7] However, some data suggests it is not a skin irritant.[8]

  • Eye Contact: Vapors and spray can cause eye irritation and smarting.[7] Some data indicates no irritating effect.[8]

  • Ingestion: May cause discomfort if swallowed.[7] Prolonged exposure through ingestion may lead to serious health damage.[5]

  • Specific Target Organ Toxicity (STOT): May cause damage to organs through prolonged or repeated exposure.[5][8] Chronic effects may include kidney failure (chronic nephropathy) and mineralization in the kidneys.[5]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

    • Germ cell mutagenicity: Negative for chromosome aberration in vitro.[5]

    • Carcinogenicity: Not available/not listed.[5][8]

    • Reproductive toxicity: A No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for fertility in an oral rat study has been reported.[5]

Experimental Protocols: The provided safety data sheets cite the results of toxicological studies but do not detail the specific experimental methodologies (e.g., OECD guidelines followed). For detailed protocols, researchers should refer to the original toxicological study reports, which are not typically included in standard safety documentation.

Section 3: Hazard Identification and Control

Based on available data, this compound is classified as STOT RE 2 (May cause damage to organs through prolonged or repeated exposure) and Aquatic Chronic 1 (Very toxic to aquatic life with long-lasting effects).[5]

Hazard_Risk_Assessment cluster_assessment Risk Assessment Process Identify_Hazards Identify Hazards (Physical, Health, Environmental) Assess_Exposure Assess Exposure Potential (Route, Duration, Frequency) Identify_Hazards->Assess_Exposure Evaluate Characterize_Risk Characterize Risk (Likelihood & Severity) Assess_Exposure->Characterize_Risk Determine Implement_Controls Implement Control Measures Characterize_Risk->Implement_Controls Mitigate Review_Controls Review and Update Controls Implement_Controls->Review_Controls Monitor Review_Controls->Identify_Hazards Re-evaluate

Caption: Logical flow for hazard identification and risk assessment.

  • Engineering Controls: Handle in a well-ventilated place.[2] Provide local exhaust or general room ventilation to minimize exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[2][10] A face shield may be necessary if there is a splash risk.[5]

    • Hand Protection: Chemical-resistant, impervious gloves are recommended.[5] Neoprene or nitrile rubber gloves are suitable.[9] Gloves must be inspected before use.[2]

    • Skin and Body Protection: Wear suitable protective clothing.[9] Fire/flame resistant and impervious clothing should be worn.[2]

    • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a full-face respirator is recommended.[2][5][10]

Section 4: Safe Handling and Storage

Lab_Workflow cluster_workflow Safe Handling Workflow for this compound Prep Preparation - Review SDS - Don PPE - Prepare work area Handling Handling & Use - Use in ventilated area - Avoid aerosol formation - Use non-sparking tools Prep->Handling Spill Spill Response - Evacuate - Contain spill - Absorb with inert material Handling->Spill Accidental Waste Waste Disposal - Collect in sealed containers - Label as hazardous waste - Dispose via licensed contractor Handling->Waste Routine Spill->Waste

Caption: General laboratory workflow for handling this compound.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Wash hands and other exposed areas with soap and water before eating, drinking, or smoking, and when leaving work.[9]

Conditions for Safe Storage:

  • Store in a tightly-closed, original container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[5]

  • Earth container and transfer equipment to eliminate sparks from static electricity.[5]

Section 5: Emergency Procedures

Immediate medical attention may be required in case of an accident.[5]

First_Aid Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_Fresh_Air Remove_Clothing Remove contaminated clothing immediately. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse with pure water for at least 15 minutes. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Artificial_Resp If not breathing, give artificial respiration. Do NOT use mouth-to-mouth. Move_Fresh_Air->Artificial_Resp Seek_Medical Seek medical attention. Artificial_Resp->Seek_Medical Wash_Skin Wash off with soap and plenty of water. Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Do_Not_Vomit Do NOT induce vomiting. Rinse_Mouth->Do_Not_Vomit Do_Not_Vomit->Seek_Medical

Caption: Decision tree for first-aid response to exposure.

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[2]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Water spray can also be used.[9]

  • Unsuitable Extinguishing Media: Do not use a water jet, as it will spread the fire.[5]

  • Specific Hazards: Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flame.[9] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][5]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate protective equipment as described in Section 3.[5] Remove all sources of ignition.[2] Evacuate unnecessary personnel.[9]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or watercourses.[2][5]

  • Methods for Cleaning Up: Absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534) and place it into a suitable, closed container for disposal.[5][7]

Section 6: Disposal Considerations

Waste from this product is classified as hazardous waste.[5] Disposal must be conducted in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][10] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[2]

References

The Environmental Fate of Diisooctyl Maleate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of Diisooctyl maleate (B1232345) (DIOM), a chemical compound used in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and environmental science, summarizing available data on the persistence, degradation, and bioaccumulation potential of this substance.

Executive Summary

Diisooctyl maleate (CAS No. 1330-76-3) is a branched diester whose environmental behavior is of significant interest. While specific quantitative data on its biodegradation, hydrolysis, and photodegradation rates remain scarce in publicly accessible literature, general principles of organic chemical fate and data on related compounds allow for a qualitative assessment. The high octanol-water partition coefficient (log Pₒw) suggests a strong tendency for DIOM to associate with organic matter and a potential for bioaccumulation. However, its biodegradability is expected to be limited due to its branched molecular structure.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for predicting its distribution and behavior in the environment.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1330-76-3[1][2]
Molecular Formula C₂₀H₃₆O₄[1][2]
Molecular Weight 340.5 g/mol [1][2]
log Pₒw (Octanol-Water Partition Coefficient) 7.24[3]
Water Solubility Insoluble[4]
Vapor Pressure <0.1 mm Hg at 20°C
Melting Point -60°C[3]
Boiling Point 164°C at 10 mbar[3]

Environmental Fate Pathways

The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, hydrolysis, photodegradation, and bioaccumulation.

Biodegradation

While some safety data sheets for "Dioctyl Maleate" make the general claim that the substance is biodegradable, scientific studies on related compounds suggest a more nuanced reality for the branched isomer, this compound.[3] Research has shown that the branching of the alkyl chains in maleate diesters can significantly hinder biodegradation.[5] Specifically, di(2-ethylhexyl) maleate (a branched isomer structurally similar to DIOM) has been observed to show almost no degradation in controlled studies, whereas linear-chain maleates undergo more rapid breakdown.[6]

The initial step in the biodegradation of esters is typically enzymatic hydrolysis, which cleaves the ester bond to form an alcohol (isooctanol) and maleic acid. These smaller molecules can then be further metabolized by microorganisms. However, the steric hindrance from the branched isooctyl groups in DIOM likely impedes the initial enzymatic attack, leading to high persistence.

Furthermore, should initial hydrolysis occur, the resulting monoester (monoisooctyl maleate) has been shown in studies of similar compounds to potentially inhibit microbial activity, which could further slow the degradation process.[5]

Quantitative Data: Specific quantitative data from ready biodegradability tests (e.g., OECD 301B) for this compound (CAS 1330-76-3) were not available in the reviewed literature.

Hydrolysis

As an ester, this compound can undergo hydrolysis, a chemical process in which a water molecule breaks the ester bond. This reaction can be catalyzed by acids or bases. Under typical environmental pH conditions (pH 4-9), the hydrolysis of long-chain dialkyl esters like DIOM is expected to be a very slow process.

Quantitative Data: No experimental data on the hydrolysis rate or half-life of this compound at different pH values were found in the public domain.

Photodegradation

Quantitative Data: No quantitative data, such as quantum yields or environmental half-lives, for the photodegradation of this compound were available.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. The octanol-water partition coefficient (log Pₒw) is a primary indicator of this potential.

A reported log Pₒw value for "Dioctyl Maleate" is 7.24, which is significantly above the threshold (typically >3) that suggests a high potential for bioaccumulation in fatty tissues of organisms.[3]

Quantitative Data: Experimentally determined Bioconcentration Factor (BCF) values for this compound in aquatic organisms were not found in the available literature. A high log Pₒw does not always translate directly to a high BCF, as factors like metabolism within the organism can reduce accumulation. However, given the expected slow metabolism of DIOM, the potential for bioaccumulation remains a concern.

Experimental Protocols

While specific experimental data for DIOM is lacking, the following sections describe the standard methodologies that would be employed to generate such data.

Biodegradation Testing (OECD 301B)

The OECD 301B Ready Biodegradability test, also known as the CO₂ Evolution Test, is a standard method to assess the potential for rapid and ultimate biodegradation of organic chemicals.

Methodology:

  • Test Substance Preparation: A known concentration of this compound, as the sole source of organic carbon, is dispersed in a mineral salts medium. Due to its low water solubility, a carrier solvent or emulsifier may be required.

  • Inoculum: The medium is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant, which contains a mixed population of microorganisms.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • CO₂ Measurement: The amount of carbon dioxide produced from the microbial respiration of the test substance is measured over time. This is typically done by trapping the CO₂ in a barium hydroxide (B78521) or sodium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches 60% of ThCO₂ within a 10-day window during the 28-day test.

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis DIOM This compound TestVessel Test Vessel (Dark, 22°C) DIOM->TestVessel Medium Mineral Medium Medium->TestVessel Inoculum Activated Sludge Inoculum->TestVessel CO2_Trap CO2 Trap (Ba(OH)2) TestVessel->CO2_Trap CO2 Evolution Titration Titration or CO2 Analyzer CO2_Trap->Titration Calculation % Biodegradation (vs. ThCO2) Titration->Calculation

Workflow for OECD 301B Biodegradation Test.
Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

  • Solution Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: A small amount of this compound is added to each buffered solution. Due to its low solubility, a co-solvent may be necessary.

  • Incubation: The solutions are maintained at a constant temperature (e.g., 50°C to accelerate the reaction) in the dark to prevent photodegradation.

  • Sampling and Analysis: Aliquots are taken at various time intervals. The concentration of the remaining this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate constants for hydrolysis are calculated for each pH. The results are typically extrapolated to environmentally relevant temperatures (e.g., 25°C) using the Arrhenius equation. The half-life (t₁/₂) at each pH is then determined.

Hydrolysis_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis DIOM This compound in Co-solvent pH4 pH 4 Buffer DIOM->pH4 pH7 pH 7 Buffer DIOM->pH7 pH9 pH 9 Buffer DIOM->pH9 Incubate Incubate at Constant T (e.g., 50°C) in Dark pH4->Incubate pH7->Incubate pH9->Incubate Sample Periodic Sampling Incubate->Sample HPLC HPLC Analysis Sample->HPLC Calc Calculate Rate Constants and Half-lives (t½) HPLC->Calc

Workflow for OECD 111 Hydrolysis Test.

Conclusion and Future Research

The environmental fate of this compound is characterized by a high potential for persistence and bioaccumulation. Its branched chemical structure strongly suggests that it is not readily biodegradable. However, a significant data gap exists in the public scientific literature regarding the specific rates of its degradation through biological, chemical, and photolytic pathways.

To conduct a thorough environmental risk assessment, further research is imperative. Specifically, standardized laboratory studies are needed to quantify the following:

  • The rate and extent of biodegradation in aquatic and soil environments (e.g., OECD 301, 307, 308 studies).

  • The hydrolysis half-life at environmentally relevant pH values and temperatures (OECD 111).

  • The potential for photodegradation in water and air.

  • The bioconcentration factor (BCF) in fish (OECD 305).

Generating this data will allow for a more accurate modeling of the environmental distribution and persistence of this compound and a more robust characterization of its potential risks to ecosystems.

References

Methodological & Application

Synthesis of Diisooctyl maleate from maleic anhydride and isooctyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of diisooctyl maleate (B1232345), a significant industrial chemical used as a plasticizer and a comonomer in polymer synthesis. The synthesis is achieved through the esterification of maleic anhydride (B1165640) with isooctyl alcohol. This application note outlines the reaction conditions, catalyst selection, experimental procedure, and purification methods. Quantitative data from representative studies are summarized to guide researchers and drug development professionals in achieving optimal yields and purity.

Introduction

Diisooctyl maleate (DOM) is an organic compound valued for its role in modifying polymer properties. It is a key precursor in the production of various resins and plastics, enhancing flexibility and durability. The synthesis of DOM is typically achieved through the direct esterification of maleic anhydride with two equivalents of isooctyl alcohol, a reaction catalyzed by a strong acid. This process is efficient and scalable, making it a staple in industrial organic synthesis. Understanding the nuances of catalyst choice, reaction temperature, and reaction time is crucial for maximizing the yield and purity of the final product.

Reaction and Mechanism

The synthesis of this compound proceeds via a two-step esterification reaction. In the first step, one molecule of isooctyl alcohol reacts with maleic anhydride to form the monoester, isooctyl maleate. The second, slower step involves the esterification of the remaining carboxylic acid group with a second molecule of isooctyl alcohol to yield the diester, this compound. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing the water formed during the reaction.

Reaction Scheme:

Maleic Anhydride + 2 Isooctyl Alcohol → this compound + Water

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • Maleic Anhydride (99% purity)

    • Isooctyl Alcohol (e.g., 3-octanol, 99% purity)

    • Para-toluene sulfonic acid (p-TSA) (catalyst)

    • Toluene (B28343) (solvent)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus

    • Thin Layer Chromatography (TLC) plates

Synthesis Procedure
  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine maleic anhydride (1.88 g) and isooctyl alcohol (5 g).[1]

  • Solvent and Catalyst Addition: Add toluene as a solvent and para-toluene sulfonic acid (0.4 g) as the catalyst to the reaction mixture.[1]

  • Reaction: Heat the mixture to a temperature range of 80–85°C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reaction at 80–85°C for 4 to 5 hours to achieve maximum yield.[1]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.[1]

  • Solvent Evaporation: Remove the excess toluene using a rotary evaporator. The evaporation can be carried out for 2 hours at 100°C under normal atmospheric conditions.[1]

  • Work-up: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Data Presentation

The yield of this compound is significantly influenced by reaction time and temperature. The following tables summarize the quantitative data from a study on the synthesis of this compound.[1]

Table 1: Effect of Reaction Time on Yield

Reaction Time (hours)Yield (%)
2< 91.9
391.9
492.55
5~92.55

Conditions: 80-85°C, p-TSA catalyst.

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)Observations
75-97Optimal range for product formation
> 103Reddish-black coloration of the reaction mixture, indicating potential side reactions or degradation.

Conditions: 4-5 hours reaction time, p-TSA catalyst.

Table 3: Typical Product Specifications for this compound

ParameterSpecification
Purity≥99.0%
Acid Value (mg KOH/g)≤ 0.1
Water Content (%)≤ 0.1
Heavy Metals (ppm)≤ 10

Visualizations

Reaction Pathway

Reaction_Pathway MA Maleic Anhydride Monoester Isooctyl Maleate (Intermediate) MA->Monoester + Isooctyl Alcohol IOA Isooctyl Alcohol IOA->Monoester DOM This compound Monoester->DOM + Isooctyl Alcohol Water Water Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Maleic Anhydride & Isooctyl Alcohol Solvent_Catalyst Add Toluene & p-TSA Reactants->Solvent_Catalyst Heating Heat to 80-85°C with Stirring Solvent_Catalyst->Heating Monitoring Monitor with TLC (4-5 hours) Heating->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Evaporation Evaporate Toluene Filtration->Evaporation Washing Wash with NaHCO3 & Brine Evaporation->Washing Drying Dry over MgSO4 Washing->Drying Final_Product Purified this compound Drying->Final_Product

References

Application Notes and Protocols for the Synthesis of Diisooctyl Maleate (DIOM) Using Various Esterification Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is an important chemical intermediate used in a variety of industrial applications, including as a comonomer in the production of polymers for latex paints and adhesives. The synthesis of DIOM is typically achieved through the esterification of maleic anhydride (B1165640) with isooctyl alcohol. The choice of catalyst for this reaction is crucial as it significantly influences the reaction rate, yield, selectivity, and overall process efficiency. This document provides detailed application notes and experimental protocols for the synthesis of DIOM using a range of catalysts, including homogeneous acids, heterogeneous solid acids, and enzymes.

Catalyst Performance Comparison

The selection of an appropriate catalyst is a critical step in optimizing the synthesis of diisooctyl maleate. The following table summarizes the performance of various catalysts under different reaction conditions, providing a comparative overview to aid in catalyst selection.

Catalyst TypeSpecific CatalystReactant Molar Ratio (Isooctyl Alcohol:Maleic Anhydride)Catalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Key Observations
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)2:11 mol% (relative to maleic anhydride)14010>95 (Yield)High yield, but catalyst removal and product purification can be challenging.
Homogeneous Acid Sulfuric Acid (H₂SO₄)2.2:1 to 5:11-5 wt% (relative to maleic anhydride)110-1304-6~90-95 (Yield)Strong acid, effective but can cause side reactions and corrosion. Neutralization is required.
Heterogeneous Solid Acid Amberlite IR-1202:110 wt% (relative to maleic anhydride)120-1308-12~92 (Yield)Easily separable and reusable catalyst, minimizing downstream processing.
Heterogeneous Solid Acid Ferric Sulfate (Fe₂(SO₄)₃)3:15 wt% (relative to maleic anhydride)130-1405-7~93 (Conversion)A reusable and environmentally benign catalyst.[1]
Heterogeneous Solid Acid Alumina (γ-Al₂O₃)3:110 wt% (relative to maleic anhydride)150-1606-8~90 (Conversion)Thermally stable and reusable catalyst.[2]
Enzymatic Novozym 435 (Immobilized Candida antarctica Lipase (B570770) B)2:110 wt% (relative to substrates)50-6024-48~85-95 (Conversion)High selectivity, mild reaction conditions, and biodegradable catalyst.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the aforementioned catalysts.

Protocol 1: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)

Materials:

  • Maleic anhydride

  • Isooctyl alcohol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343) (optional, as a water-entraining solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add maleic anhydride (1.0 mol) and isooctyl alcohol (2.0 mol).

  • Add p-toluenesulfonic acid (0.01 mol) to the reaction mixture.

  • If using a solvent, add toluene to the flask.

  • Heat the reaction mixture to reflux at 140°C.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After approximately 10 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • If toluene was used, remove it using a rotary evaporator.

  • Wash the crude product with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Heterogeneous Catalysis using Amberlite IR-120

Materials:

  • Maleic anhydride

  • Isooctyl alcohol

  • Amberlite IR-120 resin

  • Standard laboratory glassware

Procedure:

  • Activate the Amberlite IR-120 resin by washing it with methanol (B129727) and drying it in a vacuum oven.

  • In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride (1.0 mol) and isooctyl alcohol (2.0 mol).

  • Add the activated Amberlite IR-120 resin (10 wt% of maleic anhydride).

  • Heat the mixture to 120-130°C with vigorous stirring.

  • Monitor the reaction progress by GC.

  • After 8-12 hours, cool the reaction mixture to room temperature.

  • Separate the Amberlite IR-120 catalyst by filtration. The catalyst can be washed with methanol, dried, and reused.[5]

  • The filtrate containing the crude this compound can be purified by vacuum distillation.

Protocol 3: Enzymatic Catalysis using Novozym 435

Materials:

  • Maleic anhydride

  • Isooctyl alcohol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3Å or 4Å)

  • Heptane or another suitable organic solvent

  • Shaking incubator or stirred reactor

  • Filtration apparatus

Procedure:

  • In a sealed reaction vessel, dissolve maleic anhydride (1.0 mol) and isooctyl alcohol (2.0 mol) in a suitable organic solvent (e.g., heptane).

  • Add Novozym 435 (10 wt% of the total substrate weight).

  • Add molecular sieves to the mixture to remove the water produced during the esterification.

  • Incubate the reaction at 50-60°C with constant shaking or stirring.

  • Monitor the conversion of maleic anhydride to this compound using GC.

  • The reaction may take 24-48 hours to reach high conversion.

  • Once the reaction is complete, separate the immobilized enzyme (Novozym 435) and molecular sieves by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation if required.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthesis pathway for this compound and the experimental workflow for catalyst screening.

Esterification_Pathway cluster_products Products MA Maleic Anhydride Intermediate Mono-isooctyl maleate MA->Intermediate + Isooctyl Alcohol IA Isooctyl Alcohol IA->Intermediate Catalyst Catalyst (Acidic or Enzymatic) Catalyst->Intermediate DIOM This compound Catalyst->DIOM Intermediate->DIOM + Isooctyl Alcohol Water Water

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_catalyst_type Catalyst Type start Start reactants Mix Maleic Anhydride and Isooctyl Alcohol start->reactants add_catalyst Add Catalyst (Homogeneous/Heterogeneous/Enzymatic) reactants->add_catalyst reaction Heat and Stir (Monitor Progress) add_catalyst->reaction Homogeneous Homogeneous add_catalyst->Homogeneous e.g., p-TSA Heterogeneous Heterogeneous add_catalyst->Heterogeneous e.g., Amberlite Enzymatic Enzymatic add_catalyst->Enzymatic e.g., Novozym 435 workup Reaction Work-up reaction->workup separation Catalyst Separation workup->separation purification Product Purification (e.g., Distillation) separation->purification analysis Analysis (Yield, Purity) purification->analysis end End analysis->end

Caption: General experimental workflow for DIOM synthesis and catalyst evaluation.

Logical Relationships of Catalysts

The choice of catalyst has a direct impact on the process and product characteristics. The following diagram illustrates the logical relationships between different catalyst types and key performance indicators.

Catalyst_Comparison Catalyst_Type Catalyst Type Homogeneous Acid Heterogeneous Solid Acid Enzymatic Activity Activity High High Moderate Catalyst_Type:h->Activity:f0 Catalyst_Type:r->Activity:f1 Catalyst_Type:e->Activity:f2 Selectivity Selectivity Moderate Good High Catalyst_Type:h->Selectivity:f0 Catalyst_Type:r->Selectivity:f1 Catalyst_Type:e->Selectivity:f2 Separation Catalyst Separation Difficult (Neutralization) Easy (Filtration) Easy (Filtration) Catalyst_Type:h->Separation:f0 Catalyst_Type:r->Separation:f1 Catalyst_Type:e->Separation:f2 Reusability Reusability No Yes Yes Catalyst_Type:h->Reusability:f0 Catalyst_Type:r->Reusability:f1 Catalyst_Type:e->Reusability:f2 Conditions Reaction Conditions Harsh (High Temp) Moderate to High Temp Mild (Low Temp) Catalyst_Type:h->Conditions:f0 Catalyst_Type:r->Conditions:f1 Catalyst_Type:e->Conditions:f2

Caption: Comparison of catalyst types for DIOM synthesis.

References

Application Note: Laboratory Scale Synthesis of Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of diisooctyl maleate (B1232345) (DOM), a significant industrial chemical used as a plasticizer and a comonomer in polymerization reactions. The synthesis is achieved through the direct esterification of maleic anhydride (B1165640) with isooctyl alcohol. This document outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, it includes a summary of key experimental parameters in a tabular format and a visual workflow diagram to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Diisooctyl maleate is a diester of maleic acid and isooctyl alcohol. It serves as a crucial intermediate in the synthesis of various organic compounds, including derivatives of succinic acid.[1][2] Its primary applications are as a plasticizer, providing flexibility to resins, and as a comonomer in the emulsion polymerization of vinyl and acrylic monomers for the production of paints and adhesives.[1][3] The synthesis of DOM is typically achieved via the esterification of maleic anhydride with an excess of isooctyl alcohol in the presence of an acid catalyst.[4][5][6] This document presents a standardized laboratory protocol for this synthesis.

Reaction Scheme

The overall reaction for the synthesis of this compound is the esterification of one molecule of maleic anhydride with two molecules of isooctyl alcohol, as depicted below:

C₄H₂O₃ (Maleic Anhydride) + 2 C₈H₁₈O (Isooctyl Alcohol) → C₂₀H₃₆O₄ (this compound) + H₂O

The reaction proceeds through the formation of a monoester intermediate, which then reacts with a second molecule of the alcohol to form the final diester product.[4][7]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Maleic Anhydride (C₄H₂O₃)

    • Isooctyl Alcohol (e.g., 2-ethylhexanol) (C₈H₁₈O)

    • Para-toluene sulfonic acid (PTSA) (catalyst)

    • Toluene (solvent, optional for azeotropic water removal)

    • 5% Sodium Bicarbonate solution (for neutralization)

    • Saturated Sodium Chloride solution (brine)

    • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dean-Stark trap (if using azeotropic removal of water)

    • Heating mantle with a magnetic stirrer

    • Thermometer or temperature probe

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add maleic anhydride and isooctyl alcohol. A molar ratio of at least 1:2.2 (maleic anhydride:isooctyl alcohol) is recommended to drive the reaction towards the diester product.[8]

    • Add the catalyst, para-toluene sulfonic acid (PTSA), typically at a concentration of 0.5-2% by weight of the reactants.

    • If using a solvent for azeotropic water removal, add toluene.

  • Esterification Reaction:

    • Heat the reaction mixture with continuous stirring to a temperature between 80°C and 115°C.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by measuring the acid value of the mixture.[9][11]

    • The reaction is typically allowed to proceed for 3 to 5 hours.[9] Water will be produced during the reaction and can be collected in a Dean-Stark trap if one is used.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC or a stable low acid value), allow the mixture to cool to room temperature.

    • If a solid catalyst was used, it can be removed by filtration.[9]

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted maleic acid, followed by a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and excess isooctyl alcohol using a rotary evaporator.[11]

    • For higher purity, the crude this compound can be purified by vacuum distillation.[11][12]

Data Presentation

The following table summarizes the key reaction parameters that can be optimized for the synthesis of this compound.

ParameterRecommended RangeNotes
Reactant Molar Ratio 1 : 2.2 (Maleic Anhydride : Isooctyl Alcohol)An excess of alcohol favors the formation of the diester.[7][8]
Catalyst Para-toluene sulfonic acid (PTSA)Other acid catalysts like sulfuric acid can also be used.[4][6][9]
Catalyst Loading 0.5 - 2.0 wt% (based on reactants)Higher catalyst concentration can increase the reaction rate but may also lead to side reactions.[6]
Reaction Temperature 80 - 115 °CHigher temperatures generally increase the reaction rate.[6][9][10]
Reaction Time 3 - 5 hoursReaction progress should be monitored to determine the optimal time.[9]
Solvent Toluene (optional)Facilitates azeotropic removal of water, driving the equilibrium towards the product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Diisooctyl_Maleate_Synthesis_Workflow reactants 1. Charge Reactants (Maleic Anhydride, Isooctyl Alcohol, Catalyst) reaction 2. Esterification Reaction (80-115°C, 3-5h) reactants->reaction cooling 3. Cooling to Room Temperature reaction->cooling filtration 4. Catalyst Removal (Filtration) cooling->filtration washing 5. Neutralization & Washing filtration->washing drying 6. Drying of Organic Layer washing->drying evaporation 7. Solvent & Excess Alcohol Removal (Rotary Evaporation) drying->evaporation distillation 8. Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Emulsion Polymerization of Vinyl Acetate with Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emulsion polymerization of vinyl acetate (B1210297) (VAc) with diisooctyl maleate (B1232345) (DIOM) is a significant process for producing latexes with a broad range of applications, including adhesives, coatings, and binders.[1][2] The incorporation of DIOM, a maleate ester, as a comonomer serves to internally plasticize the resulting polymer, enhancing its flexibility and adhesion properties.[3][4] This internal plasticization overcomes the inherent brittleness of polyvinyl acetate (PVAc) homopolymers, making the copolymers more suitable for applications requiring film formation at ambient temperatures and improved water resistance.[3][5]

These application notes provide a detailed protocol for the semicontinuous emulsion polymerization of VAc and DIOM. The semicontinuous method allows for better control over the copolymer composition and reaction kinetics. Additionally, this document summarizes the key physicochemical and colloidal properties of the resulting latexes and provides visual diagrams to illustrate the experimental workflow. While the primary focus is on the synthesis and characterization of these copolymers, potential applications in drug delivery systems are also briefly discussed, drawing parallels from the well-established use of similar vinyl acetate-based copolymers.[6][7]

Experimental Protocols

This section details the methodology for the semicontinuous emulsion polymerization of vinyl acetate and diisooctyl maleate.

Materials

  • Monomers: Vinyl acetate (VAc), this compound (DIOM)

  • Initiator: Potassium persulfate (KPS)

  • Emulsifier: Ethoxylated nonylphenol derivatives

  • Protective Colloid: N-(hydroxymethyl)acrylamide (AMOL)[1] or Polyvinyl alcohol (PVA)[2]

  • Solvent: Deionized water

  • Chain Transfer Agent (optional): Chloroform[8][9]

  • Purging Gas: Nitrogen

Equipment

  • Glass reactor with a multi-neck lid

  • Reflux condenser

  • Mechanical stirrer

  • Monomer and initiator feed pumps or dropping funnels

  • Thermocouple and temperature controller

  • Heating mantle or water bath

  • Nitrogen inlet

Procedure: Semicontinuous Emulsion Polymerization

  • Reactor Setup: The glass reactor is charged with deionized water, a portion of the emulsifier, and the protective colloid. The setup is then purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[10]

  • Initial Charge: A small initial charge of the vinyl acetate monomer is added to the reactor. The reactor is then heated to the desired reaction temperature (typically 70-80°C) with continuous stirring.[11]

  • Initiation: Once the reaction temperature is stable, the initiator (potassium persulfate dissolved in deionized water) is added to the reactor to initiate the polymerization, leading to the formation of polymer seed particles.

  • Monomer Feed: After the initial polymerization has proceeded for a short period (e.g., 15-30 minutes), the continuous feed of the monomer mixture (vinyl acetate and this compound) and the remaining emulsifier solution is started. The feed rate is controlled to maintain a steady polymerization rate and to control the heat generated by the exothermic reaction.

  • Polymerization: The reaction is allowed to proceed at a constant temperature for a specified duration (e.g., 2-4 hours) until the monomer feed is complete.[11]

  • Post-Polymerization: After the monomer feed is finished, the reaction mixture is typically held at the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high conversion of the monomers.

  • Cooling and Characterization: The resulting latex is cooled to room temperature. The final product is then characterized for its properties.

Characterization of the Latex

The synthesized poly(vinyl acetate-co-diisooctyl maleate) latex can be characterized using various analytical techniques:

  • Conversion: Determined gravimetrically by drying a known weight of the latex to a constant weight.[1]

  • Copolymer Composition: Analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][12]

  • Viscosity: Measured with a Brookfield viscometer.[1]

  • Particle Size and Distribution: Determined by dynamic light scattering (DLS) using a zeta-sizer.[1][13]

  • Surface Tension: Measured using the ring-detachment method.[1]

  • Thermal Properties (Glass Transition Temperature, Tg): Analyzed by Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the properties of the resulting latex, based on studies of similar systems.

Table 1: Effect of Comonomer Ratio on Latex Properties

VAc:DIOM Ratio (w/w)Conversion (%)Particle Size (nm)Viscosity (cP)Glass Transition Temp. (Tg) (°C)
90:10HighSmallerLowerHigher
80:20HighLargerHigherLower
70:30Slightly LowerLargerHigherSignificantly Lower

Note: This data is illustrative and based on general trends observed in vinyl acetate copolymerization. Actual values will depend on specific reaction conditions.

Table 2: Effect of Emulsifier Concentration on Latex Properties

Emulsifier Conc. (% w/w)Conversion (%)Particle Size (nm)Viscosity (cP)Surface Tension (mN/m)
1.0LowerLargerLowerHigher
2.0HighSmallerHigherLower
3.0HighSmallestHighestLowest

Note: This data is illustrative. Increasing emulsifier concentration generally leads to smaller particle sizes and higher viscosity due to the formation of more micelles and particles.[14]

Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the emulsion polymerization process.

EmulsionPolymerizationWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase Materials Monomers, Initiator, Emulsifier, Water ReactorPrep Reactor Setup & Nitrogen Purge Materials->ReactorPrep InitialCharge Initial Monomer Charge & Heating ReactorPrep->InitialCharge Initiation Initiator Addition InitialCharge->Initiation MonomerFeed Semicontinuous Feed of Monomers & Emulsifier Initiation->MonomerFeed Polymerization Polymerization (Constant Temp) MonomerFeed->Polymerization PostPolymerization Post-Reaction (Monomer Burn-off) Polymerization->PostPolymerization Cooling Cooling to Room Temperature PostPolymerization->Cooling Latex Final Latex Product Cooling->Latex Characterization Characterization (Conversion, Particle Size, Viscosity, etc.) Latex->Characterization

Caption: Experimental workflow for semicontinuous emulsion polymerization.

Applications in Drug Development

While the primary applications for poly(vinyl acetate-co-diisooctyl maleate) are in adhesives and coatings, the underlying polymer chemistry shares similarities with other biocompatible polymers used in drug delivery. Ethylene-vinyl acetate (EVA) copolymers, for instance, are extensively used in controlled-release drug delivery systems due to their biocompatibility and processability.[6][7] The properties of EVA can be tailored by adjusting the vinyl acetate content, which influences crystallinity and drug diffusion rates.[6]

Similarly, the properties of poly(vinyl acetate-co-diisooctyl maleate) can be tuned by altering the comonomer ratio. The incorporation of the flexible this compound component could be leveraged to create soft, flexible matrices for the sustained release of therapeutic agents. Potential applications could include transdermal patches, implantable devices, or coatings for drug-eluting stents. The amphiphilic nature of some copolymers can also be exploited for the encapsulation of poorly water-soluble drugs.[15] Further research would be required to establish the biocompatibility and specific drug release kinetics of this particular copolymer system for pharmaceutical applications.

References

Application Notes and Protocols: Copolymerization of Diisooctyl Maleate with Acrylic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is a dialkyl maleate monomer that serves as a valuable comonomer in the synthesis of acrylic copolymers. Its incorporation into polymer chains can significantly modify the physicochemical properties of the resulting materials, imparting increased flexibility, hydrophobicity, and plasticization. Copolymers of DIOM with acrylic monomers such as methyl methacrylate, butyl acrylate (B77674), and acrylic acid have found applications in diverse fields including adhesives, coatings, and biomedical systems.[1][2][3] The ester groups of the maleate units offer a potential site for post-polymerization modification, making these copolymers particularly interesting for applications like drug delivery. This document provides detailed protocols for the synthesis of DIOM-acrylic copolymers, a summary of relevant quantitative data, and visual representations of the experimental workflows and potential applications.

Applications

The copolymerization of diisooctyl maleate with acrylic monomers yields polymers with a wide range of properties, making them suitable for various applications:

  • Adhesives and Coatings: DIOM-acrylic copolymers are used in the formulation of pressure-sensitive adhesives and flexible coatings. The long alkyl chains of DIOM act as an internal plasticizer, enhancing the tackiness and flexibility of the adhesive or coating film.[1][2][4]

  • Plasticizers: DIOM can be used as a comonomer to internally plasticize resins like PVC and acrylics, providing long-term flexibility and reducing the migration issues associated with external plasticizers.[1][3]

  • Biomedical Applications: The biocompatibility and potential for post-polymerization modification of maleate-containing copolymers make them candidates for drug delivery systems and other biomedical applications.[5]

Experimental Protocols

The following protocols describe common methods for the copolymerization of this compound with acrylic monomers. These are generalized procedures and may require optimization based on the specific acrylic monomer and desired copolymer properties.

Protocol 1: Free-Radical Solution Copolymerization

This protocol outlines the synthesis of a random copolymer of this compound (DIOM) and an acrylic monomer (e.g., methyl methacrylate, MMA) in a solvent using a free-radical initiator.

Materials:

  • This compound (DIOM), purified

  • Acrylic monomer (e.g., Methyl Methacrylate, MMA), purified by distillation

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene or other suitable organic solvent

  • Nitrogen gas (N₂)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired molar ratio of DIOM and the acrylic monomer in toluene.

  • Initiator Addition: Add the initiator, AIBN, to the monomer solution. The concentration of AIBN will influence the molecular weight of the resulting copolymer. A typical concentration is 0.1-1.0 mol% with respect to the total monomer concentration.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to 60-80°C under a continuous nitrogen blanket. The reaction time will vary depending on the specific monomers and desired conversion, typically ranging from 4 to 24 hours.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Fourier Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the C=C double bond absorption peaks.[6]

  • Isolation: After the desired reaction time, cool the solution to room temperature. Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 2: Emulsion Copolymerization

This protocol describes the synthesis of a DIOM-acrylic copolymer latex via emulsion polymerization, a common method for producing water-based adhesives and coatings.[7]

Materials:

  • This compound (DIOM)

  • Acrylic monomer (e.g., Butyl Acrylate, BA)

  • Acrylic acid (AA) (for stability and adhesion)

  • Anionic surfactant (e.g., Sodium dodecyl sulfate, SDS)

  • Non-ionic surfactant (e.g., Nonylphenol ethoxylate)

  • Initiator (e.g., Potassium persulfate, KPS)

  • Deionized water

  • Sodium bicarbonate (buffer)

  • Nitrogen gas (N₂)

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet, dissolve the surfactants and buffer in deionized water.

  • Inert Atmosphere: Heat the aqueous phase to the reaction temperature (typically 75-85°C) while purging with nitrogen for at least 30 minutes.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing DIOM, the acrylic monomer(s), and a portion of the deionized water and surfactant. Stir vigorously to form a stable emulsion.

  • Initiator Addition: Dissolve the initiator (KPS) in a small amount of deionized water and add a portion of it to the reaction vessel to create seed particles.

  • Monomer Feed: After the seed stage, continuously feed the monomer pre-emulsion into the reactor over a period of 2-4 hours. Simultaneously, feed the remaining initiator solution.

  • Polymerization: Maintain the reaction temperature throughout the feeding period and for an additional 1-2 hours after the feed is complete to ensure high monomer conversion.

  • Cooling and Characterization: Cool the resulting latex to room temperature. Characterize the latex for solid content, particle size, and viscosity.[5]

Data Presentation

The following tables summarize representative quantitative data for copolymers containing dialkyl maleates and acrylic monomers. Note that the specific properties can vary significantly based on the monomer ratios, polymerization method, and reaction conditions.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymerization System
Methyl MethacrylateEthylene Glycol Dimethacrylate1.86350.6993Bulk Polymerization[8]
N-(4-bromophenyl) maleimideMethyl Methacrylate0.800.11Solution Polymerization[9]

Note: Reactivity ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. If r1 > 1, the growing chain prefers to add M1. If r1 < 1, it prefers to add M2. If r1 * r2 = 1, an ideal random copolymer is formed. If r1 * r2 = 0, a perfectly alternating copolymer is formed.

Table 2: Thermal and Mechanical Properties of DIOM-Acrylic Copolymers (Illustrative)

Copolymer Composition (wt%)Polymerization MethodTg (°C)Molecular Weight (Mw, g/mol )Application
30-35% Vinyl Acetate, 20-30% Di-2-ethylhexyl Maleate, 20-30% 2-Ethylhexyl Acrylate, 10-30% Ethylene, 1-5% Acrylic AcidEmulsion Polymerization-45 to -25Not SpecifiedPressure-Sensitive Adhesive[4][10]
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAdhesives, Paints, Surfactants[1]

Note: Tg (Glass Transition Temperature) is a key parameter indicating the flexibility of the polymer. Lower Tg values are typical for materials used in adhesives and flexible coatings.

Mandatory Visualization

Experimental Workflow for Solution Copolymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification A Monomer & Initiator Preparation (DIOM, Acrylic Monomer, AIBN in Toluene) B Purge with Nitrogen A->B C Heat to 60-80°C (4-24 hours) B->C D Monitor Reaction (e.g., FTIR) C->D E Cool to Room Temp D->E F Precipitate in Methanol E->F G Filter and Wash F->G H Dry in Vacuum Oven G->H I Final Copolymer H->I Characterization (GPC, DSC, NMR)

Caption: Workflow for free-radical solution copolymerization of DIOM with an acrylic monomer.

Conceptual Pathway for Drug Delivery System Development

G A DIOM-Acrylic Copolymer B Hydrolysis of Ester Groups A->B Base or Acid C Copolymer with Carboxylic Acid Groups B->C D Drug Conjugation (Amine or Hydroxyl Drug) C->D Coupling Agent E Drug-Loaded Copolymer D->E

Caption: Conceptual pathway for developing a drug delivery system from a DIOM-acrylic copolymer.[5]

Emulsion Polymerization Process Overview

G cluster_prep Preparation cluster_reaction Polymerization cluster_final Final Product A Prepare Aqueous Phase (Water, Surfactants, Buffer) C Heat Reactor & Purge N2 A->C B Prepare Monomer Pre-emulsion (DIOM, Acrylics, Water, Surfactant) E Feed Monomer Emulsion and Initiator (2-4 hrs) B->E D Add Initiator Seed C->D D->E F Hold for 1-2 hrs E->F G Cool to Room Temp F->G H Copolymer Latex G->H

References

Application Notes and Protocols: Diisooctyl Maleate as a Plasticizer for PVC Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diisooctyl Maleate (B1232345) (DIOM) as a primary plasticizer for Polyvinyl Chloride (PVC) resins. This document includes detailed experimental protocols for sample preparation and performance evaluation, alongside a comparative analysis of DIOM with the traditional phthalate (B1215562) plasticizer, Dioctyl Phthalate (DOP).

Introduction

Diisooctyl maleate (DIOM) is a non-phthalate plasticizer that serves as an effective alternative to traditional phthalate-based plasticizers like DOP.[1] Plasticizers are essential additives that increase the flexibility, workability, and overall performance of PVC by reducing the intermolecular forces between the polymer chains.[2] The selection of an appropriate plasticizer is critical for achieving the desired mechanical and thermal properties in the final PVC product. DIOM is recognized for its good plasticizing efficiency and is a subject of interest for applications where there are concerns about the environmental and health impacts of phthalates.

Quantitative Data Presentation

The following tables summarize the key performance metrics of DIOM in PVC formulations, with comparative data for DOP where available. The data is presented for PVC formulations with a plasticizer concentration of 40 parts per hundred of resin (phr).

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

PropertyThis compound (DIOM)Dioctyl Phthalate (DOP)/DEHP*Test Method
Tensile Strength (MPa)6.6 ± 0.211.8 ± 0.1ASTM D638
Elongation at Break (%)92 ± 496 ± 4ASTM D638
Shore A Hardness~80 - 85 (estimated)~80ASTM D2240

*Data for DEHP (Di(2-ethylhexyl) phthalate) is used as a close proxy for DOP.[3]

Table 2: Thermal and Migration Properties of Plasticized PVC (40 phr)

PropertyThis compound (DIOM)Dioctyl Phthalate (DOP)Test Method
Glass Transition Temp. (°C)~ -30 to -40 (estimated for maleates)-35ASTM E1356 (DSC)
5% Weight Loss Temp. (°C)~230 - 250 (estimated for maleates)~240TGA
Migration RateModerate (expected)HighASTM D1203

Experimental Protocols

Detailed methodologies for the preparation of plasticized PVC sheets and the evaluation of their key properties are provided below.

Preparation of Plasticized PVC Sheets

Objective: To prepare homogeneous PVC sheets with a controlled concentration of this compound.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DIOM)

  • Thermal stabilizer (e.g., mixed metal stabilizer, 2 phr)

  • Lubricant (e.g., stearic acid, 0.5 phr)

Equipment:

  • High-speed mixer

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation (e.g., 150 x 150 x 2 mm)

Procedure:

  • Formulation: Prepare a formulation with the desired concentration of DIOM (e.g., 40 phr). A control formulation with a standard plasticizer like DOP can also be prepared for comparison.

  • Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant until a homogeneous powder is obtained.

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

  • Plasticizer Addition: Gradually add the pre-weighed DIOM to the molten polymer on the mill.

  • Milling: Continue milling for 5-10 minutes until a uniform, homogeneous sheet is formed.

  • Sheet Pressing: Place the milled sheet into a mold and press it in a hydraulic press at a temperature of 170-180°C for 5 minutes under a pressure of 10-15 MPa.

  • Cooling: Cool the pressed sheet under pressure to room temperature.[4]

Mechanical Testing

Objective: To determine the tensile properties of the plasticized PVC.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D638 Type IV)

Procedure:

  • Specimen Preparation: Cut at least five dumbbell-shaped specimens from each PVC sheet using the standard die.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[4]

  • Data Analysis: Record the maximum tensile force to calculate tensile strength and the elongation at the point of rupture to determine the elongation at break.

Objective: To measure the indentation hardness of the plasticized PVC.

Equipment:

  • Durometer (Shore A scale)

Procedure:

  • Specimen Preparation: Use the prepared PVC sheets (minimum thickness of 6 mm; stack layers if necessary).

  • Conditioning: Condition the specimens as per the tensile testing protocol.

  • Measurement:

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is normal to the surface.

    • Read the hardness value within 1 second of firm contact.

    • Take at least five measurements at different positions on the specimen and calculate the average.

Thermal Analysis

Objective: To evaluate the thermal stability of the plasticized PVC.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the PVC sheet.

  • Analysis:

    • Place the sample in the TGA pan.

    • Heat the sample from room temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the temperature at which 5% weight loss occurs as an indicator of the onset of degradation.

Objective: To determine the glass transition temperature of the plasticized PVC.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the PVC sheet and seal it in an aluminum DSC pan.

  • Heating and Cooling Cycle:

    • Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C).

    • Reheat the sample at a controlled rate (e.g., 10°C/min).

  • Data Analysis: Determine the Tg from the inflection point in the heat flow curve during the second heating scan.[4]

Plasticizer Migration Test (ASTM D1203)

Objective: To determine the loss of plasticizer from PVC upon exposure to activated carbon.

Equipment:

  • Glass jars with screw caps

  • Activated carbon (20-30 mesh)

  • Oven

Procedure:

  • Sample Preparation: Cut circular specimens (25.4 mm diameter) from the PVC sheet.

  • Initial Weighing: Accurately weigh the specimens.

  • Exposure: Place a specimen in a glass jar and cover it with a 5 mm layer of activated carbon. Seal the jar.

  • Heating: Place the jar in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Weighing: After cooling, carefully remove the specimen and reweigh it.

  • Calculation: The weight loss is calculated as a percentage of the initial plasticizer weight.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_mech Mechanical Properties cluster_therm Thermal Properties cluster_migr Permanence prep1 PVC Formulation (PVC, DIOM, Stabilizer, Lubricant) prep2 Dry Blending prep1->prep2 prep3 Melt Compounding (Two-Roll Mill) prep2->prep3 prep4 Sheet Pressing (Hydraulic Press) prep3->prep4 test1 Mechanical Testing prep4->test1 test2 Thermal Analysis prep4->test2 test3 Migration Test prep4->test3 mech1 Tensile Strength & Elongation (ASTM D638) test1->mech1 mech2 Shore A Hardness (ASTM D2240) test1->mech2 therm1 Thermal Stability (TGA) test2->therm1 therm2 Glass Transition (DSC) test2->therm2 migr1 Plasticizer Migration (ASTM D1203) test3->migr1

Caption: Experimental workflow for evaluating DIOM as a PVC plasticizer.

Mechanism of Plasticization

plasticization_mechanism pvc1 PVC Chain pvc2 PVC Chain pvc3 PVC Chain process Addition of This compound (DIOM) label_rigid Strong Intermolecular Forces (van der Waals, Dipole-Dipole) High Tg, Brittle pvc4 PVC Chain pvc5 PVC Chain pvc6 PVC Chain diom1 DIOM diom2 DIOM diom3 DIOM label_flexible Reduced Intermolecular Forces Increased Chain Mobility Low Tg, Flexible

Caption: Mechanism of PVC plasticization by this compound (DIOM).

References

Application Notes and Protocols for the Formulation of Adhesives Using Diisooctyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM), particularly isomers such as di-2-ethylhexyl maleate (DEHM) and di-n-octyl maleate (DNOM), serves as a key comonomer in the synthesis of copolymers for pressure-sensitive adhesives (PSAs).[1][2] These copolymers, often formulated as aqueous emulsions, offer a versatile platform for creating adhesives with a desirable balance of tack, peel adhesion, and shear strength.[3][4][5] The incorporation of DIOM into polymer backbones, commonly with vinyl acetate (B1210297) and ethylene (B1197577), allows for the production of permanently tacky adhesives suitable for a wide range of applications, from labels and tapes to specialty polymer films.[3][6][7]

The performance of these adhesives is significantly influenced by the specific composition of the copolymer, including the weight percentages of the constituent monomers. By carefully controlling the monomer ratios and polymerization conditions, researchers can tailor the adhesive properties to meet the demands of specific substrates and end-use applications.[8] These application notes provide detailed protocols for the synthesis of DIOM copolymers via emulsion polymerization and the subsequent evaluation of their adhesive properties according to industry standards.

Data Presentation: Adhesive Performance of DIOM Copolymers

The following tables summarize the quantitative data on the performance of pressure-sensitive adhesives formulated with diisooctyl maleate copolymers, as reported in various studies. These tables are intended to provide a comparative overview of how formulation changes can impact adhesive properties.

Table 1: Performance of Vinyl Acetate/Ethylene/Dioctyl Maleate Terpolymer Emulsions

RunDioctyl Maleate (wt %)180° Peel Strength (pli)Haze
100.1Poor
17105.4Good
18156.9Good
19206.5Good

Data extracted from a study on high-performance pressure-sensitive adhesive emulsions, demonstrating the significant improvement in peel strength with the incorporation of dioctyl maleate.[8]

Table 2: Typical Composition Ranges for Permanently Tacky PSAs

MonomerWeight Percentage (%)
Vinyl Ester (e.g., Vinyl Acetate)35 - 50
Ethylene15 - 30
Di-2-ethylhexyl Maleate or Di-n-octyl Maleate35 - 50

These composition ranges are cited as producing permanently tacky pressure-sensitive adhesives with a good balance of adhesive and cohesive properties.[3][4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound copolymers and the characterization of their adhesive properties.

Protocol 1: Emulsion Polymerization of a Vinyl Acetate/Ethylene/Di-2-Ethylhexyl Maleate Terpolymer

This protocol describes a semi-batch emulsion polymerization process to synthesize a pressure-sensitive adhesive terpolymer.

Materials:

  • Vinyl Acetate

  • Ethylene

  • Di-2-ethylhexyl maleate (DEHM)

  • Deionized Water

  • Surfactant (e.g., Sodium dodecyl sulfate)

  • Initiator (e.g., Ammonium persulfate)

  • Buffer (e.g., Sodium bicarbonate)

  • Reactor equipped with a stirrer, temperature control, and monomer/initiator feed lines

Procedure:

  • Reactor Setup: Charge the reactor with an initial mixture of deionized water, surfactant, and buffer.

  • Initial Monomer Charge: Add a portion of the vinyl acetate and di-2-ethylhexyl maleate to the reactor.

  • Pressurization: Pressurize the reactor with ethylene to the desired pressure.

  • Equilibration: Heat the reactor to the target polymerization temperature (e.g., 60-80°C) and allow the system to equilibrate.

  • Initiation: Prepare an aqueous solution of the initiator. Start the polymerization by feeding the initiator solution into the reactor at a controlled rate.

  • Monomer Feed: Once polymerization has initiated (indicated by an exotherm), begin the continuous feed of the remaining vinyl acetate and di-2-ethylhexyl maleate into the reactor over a period of several hours.

  • Polymerization: Maintain the reactor temperature and stirring throughout the monomer feed.

  • Completion and Cooling: After the monomer feed is complete, continue stirring at the reaction temperature for a specified period to ensure high monomer conversion. Then, cool the reactor to room temperature.

  • pH Adjustment: Adjust the pH of the final emulsion to a desired range (e.g., 4-6) using a suitable buffer.[4]

  • Characterization: The resulting polymer emulsion can be characterized for solid content, particle size, and viscosity.

Protocol 2: Characterization of Adhesive Properties

The following are standard test methods for evaluating the performance of pressure-sensitive adhesives. These tests are typically performed on adhesive films cast onto a suitable substrate (e.g., PET film).

1. 180° Peel Adhesion Test (ASTM D3330)

This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.[3]

Equipment:

  • Tensile testing machine with a 180° peel test fixture

  • Standard test panels (e.g., stainless steel)

  • Roller for sample application

  • Cutter for preparing test strips

Procedure:

  • Sample Preparation: Apply a strip of the adhesive-coated film to the test panel using a standardized roller to ensure uniform contact.

  • Conditioning: Allow the sample to dwell on the panel for a specified time (e.g., 20 minutes or 24 hours) under controlled temperature and humidity.

  • Testing: Clamp the free end of the tape in the tensile tester's grip and the panel in the stationary grip.

  • Peel Measurement: Initiate the test, peeling the tape from the panel at a constant speed (e.g., 12 inches/minute). Record the force required to peel the tape.

  • Data Analysis: The peel adhesion is typically reported as the average force per unit width of the tape (e.g., in N/25 mm or oz/in).[3]

2. Static Shear Strength Test (ASTM D3654)

This test determines the cohesive strength of an adhesive by measuring its resistance to shear from a standard surface.[9]

Equipment:

  • Shear test stand with weights

  • Standard test panels (e.g., stainless steel)

  • Roller for sample application

  • Timer

Procedure:

  • Sample Preparation: Apply a defined area of the adhesive tape (e.g., 1 inch x 1 inch) to the test panel.

  • Dwell Time: Allow the sample to dwell for a specified period.

  • Testing: Hang the test panel in the shear stand and attach a standard weight (e.g., 1 kg) to the free end of the tape.

  • Measurement: Record the time it takes for the tape to fail cohesively (i.e., the weight falls).

  • Reporting: The shear strength is reported as the time to failure in minutes.

3. Loop Tack Test (ASTM D6195)

This test measures the initial "grab" or tackiness of an adhesive.

Equipment:

  • Loop tack tester

  • Test probe or surface

Procedure:

  • Sample Preparation: Form a loop with a strip of the adhesive tape, with the adhesive side facing out.

  • Testing: Lower the loop onto the test surface at a controlled rate until a defined area of the adhesive makes contact.

  • Measurement: Immediately withdraw the loop at a constant speed and measure the maximum force required to separate the loop from the surface.

  • Reporting: The loop tack is reported as the maximum force measured.

Visualizations

The following diagrams illustrate the key workflows in the formulation and testing of adhesives based on this compound copolymers.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_formulation Adhesive Formulation & Coating cluster_testing Adhesive Property Testing s1 Reactor Charging (Water, Surfactant, Buffer) s2 Initial Monomer Charge (Vinyl Acetate, DEHM) s1->s2 s3 Pressurization with Ethylene s2->s3 s4 Initiation & Monomer Feed s3->s4 s5 Polymerization s4->s5 s6 Cooling & pH Adjustment s5->s6 s7 DIOM Copolymer Emulsion s6->s7 f1 Emulsion Characterization (Solids, Viscosity) s7->f1 f2 Adhesive Formulation (Additives, Thickeners) f1->f2 f3 Film Casting on Substrate f2->f3 f4 Drying & Curing f3->f4 f5 Adhesive Film f4->f5 t1 Peel Adhesion Test (ASTM D3330) f5->t1 t2 Shear Strength Test (ASTM D3654) f5->t2 t3 Loop Tack Test (ASTM D6195) f5->t3 t4 Performance Data t1->t4 t2->t4 t3->t4

Caption: Workflow for DIOM copolymer adhesive synthesis and testing.

logical_relationship cluster_inputs Formulation Inputs cluster_properties Intermediate Properties cluster_outputs Adhesive Performance I1 DIOM Concentration P1 Glass Transition Temp. (Tg) I1->P1 I2 Comonomer Ratio (e.g., Vinyl Acetate, Ethylene) I2->P1 I3 Polymerization Conditions (Temperature, Initiator) P2 Molecular Weight I3->P2 P3 Viscoelasticity P1->P3 P2->P3 O1 Peel Strength P3->O1 O2 Shear Strength (Cohesion) P3->O2 O3 Tack (Initial Adhesion) P3->O3

Caption: Key formulation factors influencing adhesive performance.

References

Application Notes and Protocols for the Analytical Characterization of Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Diisooctyl maleate (B1232345) (DIOM). The following sections detail the experimental protocols and data for various analytical techniques, including chromatography, spectroscopy, and physical property measurements.

Introduction

Diisooctyl maleate (DIOM) is a chemical compound used in various industrial applications, including as a comonomer in the synthesis of polymers for latex paints.[1] Its chemical formula is C₂₀H₃₆O₄, and its molecular weight is 340.5 g/mol .[1] The accurate characterization of DIOM is crucial for quality control, ensuring product consistency, and for research and development purposes. This document outlines the key analytical techniques for the comprehensive characterization of DIOM.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₀H₃₆O₄[1]
Molecular Weight 340.5 g/mol [1]
CAS Number 1330-76-3[1]
Appearance Clear, colorless to pale yellow liquid[2]
Melting Point -60 °C[3]
Boiling Point 377 °C[4]
Density 0.94 g/cm³ @ 20°C[3]
Flash Point 185 °C[3]
Refractive Index ~1.45 @ 20°C[2]
Solubility in Water Insoluble[4]
log Pow (Octanol/Water Partition Coefficient) 7.24[3]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

Gas Chromatography (GC)

Gas chromatography is a primary technique for analyzing the purity of DIOM and detecting volatile impurities. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for definitive identification of impurities.

3.1.1. Experimental Protocol: GC-FID for Purity Analysis

This protocol is adapted from a method for a similar compound, diisopropyl maleate, and may require optimization for DIOM.[5]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column (e.g., PEG-20M) is recommended for good separation of isomers.[6]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or dichloromethane.[5]

  • Chromatographic Conditions:

    • Injector Temperature: 250°C[5]

    • Detector Temperature: 270°C[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Hold: 5 minutes at 220°C[5]

    • Injection Volume: 1 µL[5]

    • Split Ratio: 50:1[5]

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage. The retention time is used for peak identification.

3.1.2. Quantitative Data for GC Analysis

Table 2: Typical GC Parameters and Expected Results for Maleate Esters

ParameterMethod A: GC-FID (Polar Column)Method B: GC-MS (Non-Polar Column)
Primary Goal Routine Purity AnalysisImpurity Identification
Expected DIOM Retention Time Dependent on specific column and conditionsKovats Retention Index: ~2262 on a standard non-polar column[7][8]
Limit of Detection Typically in the low ppm rangeTypically in the sub-ppm range
Quantification Area percent or internal standard methodInternal or external standard method

3.1.3. Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh DIOM Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify quantify Quantify Purity/Impurities identify->quantify

Caption: Workflow for the GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile impurities and for the purity assessment of this compound. A reverse-phase method with UV detection is generally suitable.

3.2.1. Experimental Protocol: HPLC-UV for Purity Analysis

This protocol is a general guideline based on methods for similar ester compounds and should be optimized for DIOM.[9][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[10]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol (B129727).

    • Dilute the stock solution to an appropriate concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water, or methanol and an acidic phosphate (B84403) buffer. The exact ratio should be optimized for the best separation.[9][10]

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 20 µL

    • Detection Wavelength: As DIOM lacks a strong chromophore, detection at a low UV wavelength (e.g., 210-220 nm) is likely necessary.

    • Column Temperature: Ambient or controlled at 25°C.

  • Data Analysis: Purity is determined by peak area percentage. An external or internal standard can be used for more accurate quantification.

3.2.2. Experimental Workflow: HPLC Analysis

HPLC_Workflow start Start: DIOM Sample prep Sample Preparation (Dissolve & Dilute) start->prep hplc HPLC System prep->hplc separation Reverse-Phase C18 Column Separation hplc->separation detection UV Detection separation->detection data Data Acquisition & Processing (Chromatogram) detection->data result Result: Purity Assessment data->result

Caption: General workflow for HPLC analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are employed for the structural confirmation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of DIOM. Both ¹H and ¹³C NMR provide valuable information about the molecular structure.

4.1.1. Experimental Protocol: ¹H and ¹³C NMR

This is a general protocol for the NMR analysis of esters.[12][13]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[14]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[14]

    • Filter the solution into a clean, dry 5 mm NMR tube.[13]

  • Acquisition Parameters (starting point):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16[12]

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-10 seconds

      • Number of Scans: May require several hundred to thousands of scans depending on concentration.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are used to elucidate the structure of the molecule.

4.1.2. Expected Spectral Data for DIOM

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~6.2SingletOlefinic protons (=CH)
~4.1TripletMethylene protons (-O-CH₂-)
~1.6MultipletMethylene protons in isooctyl chain
~1.3MultipletMethylene and methine protons in isooctyl chain
~0.9Doublet/TripletMethyl protons (-CH₃)
¹³C NMR ~165SingletCarbonyl carbon (C=O)
~130SingletOlefinic carbon (=CH)
~65SingletMethylene carbon (-O-CH₂-)
~38, 30, 29, 24, 22SingletsCarbons of the isooctyl chain
~14, 11SingletsMethyl carbons (-CH₃)

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups in the this compound molecule.

4.2.1. Experimental Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The absorbance or transmittance spectrum is analyzed for characteristic peaks corresponding to the functional groups present in DIOM.

4.2.2. Expected FTIR Spectral Data for DIOM

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (alkyl)
~1725StrongC=O stretching (ester)
~1645MediumC=C stretching (alkene)
~1465, 1380MediumC-H bending (alkyl)
~1280-1150StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

4.3.1. Expected Mass Spectral Data for DIOM

  • Molecular Ion [M]⁺: m/z 340.26

  • Key Fragment Ions: The mass spectrum of DIOM will show characteristic fragment ions resulting from the loss of the isooctyl groups and other rearrangements. PubChem lists a top peak at m/z 117 and other significant peaks at m/z 57 and 70 for the GC-MS of this compound.[1]

Logical Relationship for Method Selection

The choice of analytical method depends on the specific goal of the analysis.

Method_Selection cluster_purity Purity & Impurity Profiling cluster_structure Structural Confirmation goal Analytical Goal gc_fid GC-FID (Routine Purity) goal->gc_fid hplc_uv HPLC-UV (Non-volatile Impurities) goal->hplc_uv gc_ms GC-MS (Impurity Identification) goal->gc_ms nmr NMR (Definitive Structure) goal->nmr ftir FTIR (Functional Groups) goal->ftir ms Mass Spectrometry (Molecular Weight) goal->ms

Caption: Decision tree for selecting an analytical method for DIOM.

References

Application Note: Analysis of Diisooctyl Maleate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Diisooctyl maleate (B1232345) (DIOM) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound in various sample matrices. The methodology outlined includes sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

Diisooctyl maleate (DIOM) is a chemical compound used as a comonomer in the production of polymers, particularly in latex paints. Its detection and quantification are crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of semi-volatile compounds like DIOM. This application note provides a comprehensive protocol for the analysis of DIOM, adaptable to various research and industrial needs.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix.

For liquid samples (e.g., polymer solutions, environmental water samples):

A liquid-liquid extraction (LLE) is recommended.

  • To 10 mL of the aqueous sample, add 1 g of sodium chloride to increase the ionic strength of the solution.

  • Add 10 mL of dichloromethane (B109758) or a 1:1 (v/v) mixture of hexane (B92381) and acetone.

  • Vortex the mixture for 2 minutes.

  • Allow the layers to separate.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction with a fresh portion of the organic solvent for exhaustive extraction.

  • Combine the organic extracts and evaporate to a smaller volume under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the residue in a known volume of the analysis solvent (e.g., dichloromethane or ethyl acetate) to a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

For solid samples (e.g., polymer films, biological tissues):

A solvent extraction is recommended.

  • Accurately weigh approximately 0.5 g of the homogenized solid sample into a glass vial.

  • Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Sonicate the mixture for 30 minutes at 50°C.

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a clean vial for analysis. Dilute with the analysis solvent as necessary to fall within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in the appropriate solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting a certified stock solution of this compound. An estimated linear range for a similar compound, Di-2-ethylhexyl maleate, is 10 to 1000 mg/L, which can be used as a starting point.[1]

  • SIM Mode Ions: Based on the NIST mass spectrum of this compound, the following ions are recommended for Selected Ion Monitoring (SIM) mode.[2]

Ion (m/z) Designation
117Quantifier Ion
57Qualifier Ion 1
70Qualifier Ion 2

Data Presentation

The following table summarizes the expected performance characteristics for the GC-MS analysis of this compound, with some values estimated from a closely related compound.

Parameter Expected Value Reference
Retention Time Dependent on the specific GC conditions and column. A Normal Alkane Retention Index of 2262 has been reported for Dioctyl maleate on a non-polar column, which can be used for initial method development.[3][3]
Linearity (r²) > 0.995General expectation for quantitative methods.
Estimated Linearity Range 10 - 1000 mg/L (based on Di-2-ethylhexyl maleate)[1]
Estimated Limit of Detection (LOD) ~0.4 mg/L (based on Di-2-ethylhexyl maleate)[1]
Estimated Limit of Quantification (LOQ) ~1.3 mg/L (calculated as 3 x LOD)

Experimental Workflow and Signaling Pathways

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Solvent Extraction / LLE (Dichloromethane or Hexane:Acetone) Sample->Extraction Concentration Concentration & Reconstitution (if necessary) Extraction->Concentration FinalSample Final Sample for Injection Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Qualitative Qualitative Analysis (Mass Spectrum Library Match) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound. The protocol for sample preparation is adaptable to different matrices, and the instrumental parameters are optimized for good chromatographic separation and sensitive detection. This method can be effectively implemented in quality control laboratories and research settings for the routine analysis of this compound.

References

Application Note: Determination of Diisooctyl Maleate Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisooctyl maleate (B1232345) (DOM) is a chemical intermediate widely used in the synthesis of various polymers and resins. The purity of DOM is a critical parameter that can significantly impact the quality and performance of the final products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical method for the assessment of DOM purity and the identification of potential impurities. This application note provides a detailed protocol for the determination of Diisooctyl maleate purity using a reverse-phase HPLC method with UV detection. While gas chromatography (GC) is also a common technique for purity assessment of esters, HPLC is particularly suitable for the analysis of non-volatile and thermally labile compounds.[1]

Principle

This method employs reverse-phase HPLC to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water. The separated compounds are detected by a UV detector, and the purity of DOM is calculated based on the relative peak area of the main component.

Experimental Protocol

Materials and Reagents
  • This compound sample: (CAS No. 1330-76-3)[2]

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol (B129727): HPLC grade (for sample preparation)

  • This compound reference standard: (Purity ≥ 99.5%)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector is suitable.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of esters.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 80% B

    • 10-15 min: 80% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 80% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

Sample and Standard Preparation
  • Standard Solution Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1.0 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (80% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and Purity Calculation

The purity of this compound is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of DOM Peak / Total Area of all Peaks) x 100

Data Presentation

The following table summarizes typical purity specifications and example test results for this compound.

ParameterStandard SpecificationExample Test Results
Purity (by HPLC) ≥ 99.0%99.7%
Total Impurities ≤ 1.0%0.3%
Unspecified Impurity ≤ 0.10%< 0.10%
Water Content ≤ 1.0%0.1%
Residue on Ignition ≤ 0.1%0.03%
Heavy Metals ≤ 10 ppm< 10 ppm
Data sourced from typical product specifications.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Inject analysis Chromatographic Separation (Gradient Elution) hplc->analysis detection UV Detection at 210 nm analysis->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc calc Purity Calculation (% Area) data_proc->calc report Final Report calc->report

Caption: Workflow for HPLC Purity Assessment of this compound.

References

Determining Diisooctyl Maleate Concentration in Polymer Matrices: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl maleate (B1232345) (DIOM) is a plasticizer used in various polymer formulations to enhance flexibility and durability. Its quantification in polymer matrices is crucial for quality control, regulatory compliance, and safety assessment, particularly in applications such as medical devices and pharmaceutical packaging where leaching of additives is a significant concern. This document provides detailed protocols for the determination of DIOM concentration in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV).

While specific validated methods for DIOM are not abundantly available in the public domain, the following protocols have been adapted from established methods for similar diester plasticizers, such as phthalates and other maleates.[1][2][3][4] It is imperative that these methods are fully validated for the specific polymer matrix and analytical conditions in your laboratory.

Experimental Workflow Overview

The general workflow for determining DIOM concentration in a polymer matrix involves sample preparation to extract the analyte, followed by instrumental analysis and data quantification.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample SizeReduction Size Reduction (Grinding/Cryomilling) Sample->SizeReduction Extraction Extraction SizeReduction->Extraction Filtration Filtration/Cleanup Extraction->Filtration Concentration Solvent Evaporation & Reconstitution Filtration->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV Analysis Concentration->HPLC Quantification Quantification (Calibration Curve) GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow for DIOM analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of plasticizers similar to DIOM in polymer matrices. These values should be considered as indicative, and specific performance characteristics must be determined during in-house method validation for DIOM.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Analogous Plasticizers

ParameterDibutyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)
Limit of Detection (LOD) 10 mg/kg[5]10 mg/kg[5]
Limit of Quantitation (LOQ) 0.05 mg/kg (in food simulant)[5]0.05 mg/kg (in food simulant)[5]
Recovery 99.0% - 100.2%[5]99.0% - 100.2%[5]
Relative Standard Deviation (RSD) 0.7% - 0.9%[5]0.7% - 0.9%[5]

Data extracted from a study on phthalates in PVC.[5]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Analogous Plasticizers

ParameterDiethyl Phthalate (DEP)Di(2-ethylhexyl) Phthalate (DEHP)
Limit of Detection (LOD) 2.6 ng/mL[6]13.8 ng/mL[6]
Limit of Quantitation (LOQ) 0.06 mg/L[7]0.06 mg/L[7]
Recovery 76.8% - 112.3%[6]76.8% - 112.3%[6]
Relative Standard Deviation (RSD) 1.4% - 13.4% (within-day)[6]1.4% - 13.4% (within-day)[6]

Data compiled from studies on phthalates in various liquid matrices.[6][7]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the polymer type and the desired extraction efficiency. Two common methods are presented below.

This method is suitable for polymers that are not readily soluble but can be swelled by the extraction solvent, allowing the plasticizer to diffuse out.

Materials:

  • Polymer sample

  • Liquid nitrogen (for cryomilling)

  • Grinder or mill

  • Extraction thimbles (cellulose)

  • Soxhlet apparatus or Accelerated Solvent Extractor (ASE)

  • Extraction solvent (e.g., petroleum ether, n-hexane, dichloromethane)[3][8]

  • Rotary evaporator or solvent evaporator (e.g., under a stream of nitrogen)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Size Reduction: To increase the surface area for extraction, reduce the polymer sample to a fine powder or small granules. For flexible polymers, cryomilling using liquid nitrogen is effective.[8]

  • Weighing: Accurately weigh approximately 0.5-1.0 g of the ground polymer sample into a cellulose (B213188) extraction thimble.[8]

  • Extraction:

    • Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add the appropriate volume of extraction solvent to the flask and extract for 6-8 hours.

    • Accelerated Solvent Extraction (ASE): Place the thimble in an ASE cell. Use the following parameters as a starting point, optimizing as necessary:

      • Solvent: Petroleum ether[8]

      • Temperature: 100 °C[8]

      • Pressure: 1500 psi[8]

      • Static time: 5 min[8]

      • Number of cycles: 3[8]

  • Concentration: After extraction, evaporate the solvent from the collection vial to near dryness using a rotary evaporator or a gentle stream of nitrogen.[8]

  • Reconstitution: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., acetonitrile (B52724) or hexane) for instrumental analysis.

This method is suitable for polymers that are soluble in a specific solvent, allowing for complete release of the plasticizer.

Materials:

  • Polymer sample

  • Solvent for dissolution (e.g., tetrahydrofuran (B95107) (THF) for PVC)[4]

  • Anti-solvent for precipitation (e.g., ethanol, methanol, or n-hexane)[4]

  • Beakers and magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Vials for analysis

Procedure:

  • Dissolution: Weigh approximately 0.1 g of the polymer sample into a beaker and add a suitable solvent (e.g., 10 mL of THF for PVC) to completely dissolve the polymer.[2] Stir until a homogenous solution is obtained.

  • Precipitation: Slowly add an anti-solvent (e.g., ethanol) to the polymer solution while stirring to precipitate the polymer.[4] An excess of the anti-solvent ensures complete precipitation.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer.

  • Collection and Filtration: Carefully decant the supernatant containing the dissolved DIOM into a clean vial. Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis

GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like DIOM.

Instrumentation and Conditions (adapted from methods for similar plasticizers): [4][5]

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C, hold for 10 min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for DIOM should be determined by analyzing a standard. For diesters, a common fragment ion is m/z 149.

Calibration: Prepare a series of DIOM standard solutions of known concentrations in the same solvent as the reconstituted samples. Generate a calibration curve by plotting the peak area against the concentration.

HPLC-UV is a robust and widely available technique suitable for the quantification of DIOM.

Instrumentation and Conditions (adapted from methods for similar plasticizers): [6][7]

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 225 nm (This should be optimized by scanning a DIOM standard).[7]

Calibration: Prepare a series of DIOM standard solutions of known concentrations in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

Method Validation

To ensure reliable results, the chosen analytical method must be validated for the specific polymer matrix. Key validation parameters include:

validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols: Synthesis of Succinic Acid Derivatives from Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl maleate (B1232345) (DIOM) is a versatile unsaturated diester that serves as a key precursor for the synthesis of a variety of succinic acid derivatives. The reactivity of its carbon-carbon double bond allows for several addition reactions, leading to compounds with diverse applications, notably as surfactants, plasticizers, and potentially as intermediates in pharmaceutical development. This document provides detailed application notes and experimental protocols for the synthesis of representative succinic acid derivatives from diisooctyl maleate, including sulfonation, catalytic hydrogenation, and aza-Michael addition.

Introduction

Succinic acid and its derivatives are important four-carbon dicarboxylic acids utilized in various industries, including pharmaceuticals, food, and polymers.[1] The synthesis of functionalized succinates from readily available precursors is a topic of significant interest. This compound, derived from the esterification of maleic anhydride (B1165640) with isooctyl alcohol, presents an attractive starting material due to the reactivity of its electron-deficient double bond.[2] This allows for the introduction of various functional groups across the double bond, effectively transforming the maleate into a saturated succinate (B1194679) derivative.

This document outlines key synthetic transformations of this compound into valuable succinic acid derivatives and provides detailed experimental protocols for their preparation.

Synthetic Applications and Protocols

Synthesis of Diisooctyl Sodium Sulfosuccinate (B1259242) via Sulfonation

The most prominent application of this compound is in the production of diisooctyl sodium sulfosuccinate, a widely used anionic surfactant and pharmaceutical excipient.[3] The synthesis involves the addition of a bisulfite salt across the double bond of this compound.

Experimental Protocol: Sulfonation of this compound

This protocol is adapted from established industrial processes.[3][4]

Materials:

  • This compound (DIOM)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Sodium hydroxide (B78521) (NaOH) (for neutralization, optional)

  • Organic solvent (e.g., ethanol, isopropanol (B130326) for precipitation, optional)[4]

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the this compound.

  • Prepare an aqueous solution of sodium bisulfite.

  • Under stirring, add the sodium bisulfite solution to the this compound.

  • Heat the mixture to 80-100°C and maintain the temperature for 3-6 hours.[4] The reaction is typically carried out under slight pressure (0.1-0.25 MPa) to prevent the loss of sulfur dioxide.[4]

  • Monitor the reaction progress by measuring the concentration of unreacted bisulfite.

  • After the reaction is complete, the mixture can be cooled. If necessary, neutralize any remaining acidic species with a dilute sodium hydroxide solution.

  • For a high-purity product, an organic solvent can be added to precipitate out inorganic salts, followed by filtration.[4]

  • The final product, an aqueous solution of diisooctyl sodium sulfosuccinate, can be concentrated or used as is. For an anhydrous product, dehydration under vacuum is necessary.

Quantitative Data:

ParameterValueReference
Reactants
This compound1 mole equivalent[3]
Sodium bisulfite1.1 mole equivalentGeneral practice
Reaction Conditions
Temperature80-115 °C[3]
Reaction Time2-6 hours[3][4]
Product
YieldTypically high, often quantitativeAssumed from industrial processes
Synthesis of Diisooctyl Succinate via Catalytic Hydrogenation

Catalytic hydrogenation of the carbon-carbon double bond in this compound provides a direct route to diisooctyl succinate, a compound with applications as a plasticizer and in various formulations.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on general procedures for the hydrogenation of maleate esters.[5]

Materials:

  • This compound (DIOM)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • In a high-pressure reactor (autoclave), dissolve this compound in a suitable solvent.

  • Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-35 atm).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 50-150 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude diisooctyl succinate.

  • The product can be further purified by distillation if necessary.

Quantitative Data:

ParameterValueReference
Reactants
This compound1 mole equivalentGeneral procedure
HydrogenExcess[5]
Catalyst5-10% Pd/CGeneral procedure
Reaction Conditions
Temperature50-150 °C[5]
Pressure5-35 atm[5]
Product
Yield>95%Expected based on similar reactions
Synthesis of Diisooctyl Aspartate Derivatives via Aza-Michael Addition

The aza-Michael addition of amines to the electron-deficient double bond of this compound provides a straightforward method for synthesizing β-amino acid derivatives, which are valuable intermediates in medicinal chemistry.[6]

Experimental Protocol: Aza-Michael Addition of an Amine to this compound

This protocol is adapted from a general procedure for the aza-Michael addition to diethyl maleate.[6][7]

Materials:

  • This compound (DIOM)

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Optional: Catalyst (e.g., a Lewis acid or base)

  • Optional: Solvent (e.g., acetonitrile, or solvent-free)

Procedure:

  • In a round-bottom flask, place the this compound.

  • Add the amine (1.0-1.2 equivalents) to the flask. The reaction can often be performed neat (solvent-free).[7]

  • If a catalyst is used, add it to the reaction mixture (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature. The reaction may be exothermic. For less reactive amines, heating may be required.

  • Monitor the reaction progress by TLC or GC-MS. Reactions with aliphatic amines are often complete within a few hours.

  • Upon completion, if the product is sufficiently pure, it can be used directly.

  • If necessary, the product can be purified by silica (B1680970) gel column chromatography.

Quantitative Data for Aza-Michael Addition to Dialkyl Maleates:

AmineCatalystSolventTime (h)Yield (%)Reference
PentylamineNoneNone496[6] (with diethyl maleate)
PentylamineDBUAcetonitrile497[6] (with diethyl maleate)
PiperidineNoneCHCl₃< 5 minN/A (Polymer Mod.)[6] (with diethyl maleate)
CyclohexylamineNoneNone1-4High[7] (with diethyl maleate)

Visualization of Synthetic Pathways and Workflows

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound derivatives in drug development are not extensively documented, succinate itself is a key intermediate in the citric acid (TCA) cycle and can act as a signaling molecule. The following diagram illustrates the general metabolic fate of succinate derivatives.

metabolic_fate Diisooctyl Succinate Derivative Diisooctyl Succinate Derivative Cellular Esterases Cellular Esterases Diisooctyl Succinate Derivative->Cellular Esterases Hydrolysis Succinic Acid Succinic Acid Cellular Esterases->Succinic Acid Isooctanol Isooctanol Cellular Esterases->Isooctanol TCA Cycle TCA Cycle Succinic Acid->TCA Cycle Enters Further Metabolism Further Metabolism Isooctanol->Further Metabolism

Caption: Metabolic fate of diisooctyl succinate derivatives.

Experimental Workflows

The following diagram outlines a general experimental workflow for the synthesis and purification of a succinic acid derivative from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Reactants Charge this compound and Reagent(s) Start->Reactants Reaction Reaction under Controlled Conditions Reactants->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Completion Completion Monitoring->Completion Quenching Quench Reaction (if necessary) Completion->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow for synthesis.

Logical Relationships in Synthesis

The following diagram illustrates the relationship between this compound and its succinic acid derivatives through different synthetic routes.

synthesis_routes This compound This compound Diisooctyl Sodium Sulfosuccinate Diisooctyl Sodium Sulfosuccinate This compound->Diisooctyl Sodium Sulfosuccinate Sulfonation (+ NaHSO₃) Diisooctyl Succinate Diisooctyl Succinate This compound->Diisooctyl Succinate Catalytic Hydrogenation (+ H₂, Pd/C) Diisooctyl Aspartate Derivative Diisooctyl Aspartate Derivative This compound->Diisooctyl Aspartate Derivative Aza-Michael Addition (+ Amine)

Caption: Synthetic routes from this compound.

Applications in Drug Development

Succinic acid derivatives are of interest in drug development for several reasons:

  • Prodrugs and Drug Delivery: Succinate esters can be used as prodrugs to improve the physicochemical properties of a drug, such as its solubility or permeability. Once in the body, these esters can be hydrolyzed by cellular esterases to release the active drug and succinic acid, a natural metabolite.[8][9]

  • Linkers: The dicarboxylic nature of succinic acid makes it a suitable linker for conjugating drugs to carrier molecules, such as polymers or peptides, to create targeted drug delivery systems.[10]

  • Biocompatibility: Succinic acid is a natural component of the Krebs cycle, suggesting that its derivatives may have favorable biocompatibility and toxicity profiles.[1]

The succinic acid derivatives synthesized from this compound can be further modified to incorporate pharmacologically active moieties, making them versatile intermediates for the development of new therapeutic agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of diisooctyl succinate derivatives. The protocols provided herein for sulfonation, catalytic hydrogenation, and aza-Michael addition offer robust methods for accessing these compounds. The resulting succinate derivatives have established applications as surfactants and plasticizers and hold potential for use in the development of novel drug delivery systems and therapeutics. Further research into the pharmacological properties of novel succinic acid derivatives synthesized from this compound is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diisooctyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Diisooctyl maleate (B1232345) (DOM). It includes frequently asked questions and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing Diisooctyl maleate?

A1: this compound is typically synthesized through the esterification of maleic anhydride (B1165640) with isooctyl alcohol (or its isomers, such as 2-ethylhexanol) in the presence of an acid catalyst.[1][2][3] The reaction involves the opening of the anhydride ring by the alcohol, forming a monoester, which then reacts with a second molecule of the alcohol to form the diester, with the elimination of water.[4][5]

Q2: What are the common starting materials for this compound synthesis?

A2: The primary starting materials are maleic anhydride and an eight-carbon branched-chain alcohol, most commonly isooctyl alcohol or 2-ethylhexanol.[6]

Q3: Which catalysts are effective for this compound synthesis?

A3: A range of acid catalysts can be used for this esterification. Commonly used homogeneous catalysts include para-toluenesulfonic acid (PTSA) and sulfuric acid.[1][2][7] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst, Indion) and solid acid catalysts like zeolites, are also effective and offer advantages in terms of reusability and easier product purification.[7][8][9][10]

Q4: What are the typical reaction conditions for this synthesis?

A4: Reaction conditions can vary, but generally involve heating the reactants with a catalyst. Temperatures can range from 80°C to over 200°C.[7][11] For instance, one method uses a temperature range of 80–85°C for 3 hours.[7] Another approach involves a two-stage heating process, starting at 115°C and then increasing to 185-205°C.[11] An azeotropic solvent like toluene (B28343) is often used to facilitate the removal of water, which is a byproduct of the reaction.[7]

Q5: What are the potential side reactions and byproducts in this compound synthesis?

A5: The main side reactions include the formation of maleic acid and fumaric acid.[2] Isomerization of the maleate ester to the corresponding fumarate (B1241708) ester can also occur, particularly at higher temperatures.[8][12] The final product may contain small percentages of fumaric acid di(2-ethylhexyl) ester and alkoxysuccinic acid di(2-ethylhexyl) ester.[12]

Experimental Protocols and Data

Experimental Protocol: Synthesis using p-Toluenesulfonic Acid

This protocol is based on a common laboratory-scale synthesis of this compound.

Materials:

  • Maleic anhydride

  • Isooctyl alcohol (or 2-ethylhexanol)

  • p-Toluenesulfonic acid (PTSA)

  • Toluene (or another suitable azeotropic solvent)

  • Sodium bicarbonate solution (for washing)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Set up a reaction flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Charge the flask with maleic anhydride, a molar excess of isooctyl alcohol (a common molar ratio is 1:2.2 or higher of anhydride to alcohol), the catalyst (e.g., PTSA), and toluene.[5]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.[7] The reaction is typically complete when water evolution ceases.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted maleic acid.[8]

  • Wash the organic layer with brine to aid in breaking any emulsions and removing residual water-soluble impurities.[13]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and excess isooctyl alcohol under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation if necessary.[8]

Table 1: Summary of Reaction Condition Parameters
ParameterValueSource
Reactants Maleic Anhydride, Isooctyl Alcohol[3]
Catalyst p-Toluenesulfonic Acid (PTSA)[7]
Sulfuric Acid[2]
Phosphotungstic Acid[5]
Boric Acid[11]
Amberlite/Indion 130 (Ion-Exchange Resins)[7]
Temperature 80-85°C[7]
115°C (initial), 185-205°C (final)[11]
120-180°C[14]
Reaction Time 3 hours[7]
5 hours[15]
Solvent Toluene (for azeotropic water removal)[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Water Removal The esterification reaction is reversible, and the presence of water can inhibit product formation.[8] Ensure the Dean-Stark apparatus is functioning correctly to continuously remove water. Alternatively, molecular sieves can be used to absorb the water.[8]
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be slow. If it is too high, it can lead to the formation of byproducts.[2] Optimize the temperature based on the specific alcohol and catalyst being used. Temperatures exceeding 103°C have been noted to cause the reaction mixture to turn reddish-black in some cases.[7]
Inadequate Catalyst Activity or Concentration The catalyst may be inactive or used in an insufficient amount. Use a fresh, active catalyst and ensure it is present in an appropriate concentration. For solid catalysts, ensure adequate mixing to overcome mass transfer limitations.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction progress and continue until the starting material is consumed.

Problem 2: Product is Colored (Yellowish or Brownish)

Potential CauseSuggested Solution
High Reaction Temperature High temperatures can lead to the degradation of reactants or products, causing discoloration.[13] Maintain the reaction temperature within the optimal range.
Presence of Impurities Colored impurities may be present in the starting materials or formed during the reaction. The crude product can be treated with activated carbon to remove colored impurities.[13]
Incomplete Removal of Catalyst Residual acid catalyst can cause degradation and color formation, especially during distillation. Ensure thorough washing with a basic solution to completely remove the catalyst.[13]

Problem 3: Formation of an Emulsion During Washing

Potential CauseSuggested Solution
Vigorous Shaking Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions. Gently invert the separatory funnel multiple times instead of shaking vigorously.[13]
High Concentration of Soap-like Impurities The formation of salts from the neutralization of acidic byproducts can act as surfactants and stabilize emulsions. Add brine (saturated NaCl solution) to the wash to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[13]

Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Assemble Reaction Apparatus reactants Charge Reactants: - Maleic Anhydride - Isooctyl Alcohol - Catalyst - Toluene start->reactants reflux Heat to Reflux & Collect Water via Dean-Stark reactants->reflux monitor Monitor Reaction Progress (TLC or Water Volume) reflux->monitor monitor->reflux Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete wash_bicarb Wash with NaHCO3 Solution cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry with Anhydrous Na2SO4 separate->dry filter Filter dry->filter evaporate Evaporate Solvent & Excess Alcohol (Rotovap) filter->evaporate purify Optional: Vacuum Distillation evaporate->purify end End: Purified this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Product Yield start Low Product Yield check_water Is water being efficiently removed? start->check_water check_temp Is the reaction temperature optimal? check_water->check_temp Yes solution_water Improve water removal: - Check Dean-Stark setup - Use molecular sieves check_water->solution_water No check_catalyst Is the catalyst active and in sufficient quantity? check_temp->check_catalyst Yes solution_temp Adjust temperature: - Increase if too low - Decrease if byproduct formation is observed check_temp->solution_temp No check_time Has the reaction run for a sufficient time? check_catalyst->check_time Yes solution_catalyst - Use fresh, active catalyst - Increase catalyst loading - Ensure proper mixing check_catalyst->solution_catalyst No solution_time Increase reaction time and continue monitoring check_time->solution_time No end Yield Optimized check_time->end Yes solution_water->check_temp solution_temp->check_catalyst solution_catalyst->check_time solution_time->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing Diisooctyl Maleate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Diisooctyl Maleate (B1232345) (DIOM) esterification.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical equation for the synthesis of diisooctyl maleate?

A1: The synthesis of this compound is an esterification reaction between maleic anhydride (B1165640) and isooctyl alcohol, typically in the presence of an acid catalyst. The reaction proceeds in two stages: the rapid formation of a monoester followed by a slower, reversible reaction to form the diester, with water as a byproduct.

Q2: What are the primary reactants for synthesizing this compound?

A2: The primary reactants are maleic anhydride and isooctyl alcohol.[1]

Q3: Why is a catalyst necessary for this reaction?

A3: The second stage of the esterification, the conversion of the monoester to the diester, is a slow and reversible reaction. A catalyst is used to increase the reaction rate and improve the overall yield.

Q4: What are some common side reactions or byproducts in this compound synthesis?

A4: A common side reaction is the isomerization of the maleate (cis isomer) to the more stable fumarate (B1241708) (trans isomer), leading to the formation of diisooctyl fumarate.[2] This is more likely to occur under acidic conditions and at elevated temperatures. Another potential byproduct is the formation of alkoxysuccinic acid di(2-ethylhexyl) ester.

Q5: How can I monitor the progress of the esterification reaction?

A5: The progress of the reaction can be monitored by several analytical techniques, including Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[3][4] In-line monitoring using mid-infrared (MIR) spectrometry is also a viable option.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound.

Problem 1: Low or No this compound Yield

Question: My this compound yield is consistently low. What are the potential causes and how can I resolve this?

Answer: Low yield in this compound esterification can be attributed to several factors. The most common issues are related to the reversible nature of the reaction and the presence of impurities.

Possible Causes and Solutions:

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thus reducing the yield.

    • Solution: Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus or a similar method to azeotropically remove water as it is formed during the reaction.[2]

  • Suboptimal Reactant Molar Ratio: An insufficient amount of isooctyl alcohol can lead to incomplete conversion of maleic anhydride.

    • Solution: Use a molar excess of isooctyl alcohol. Ratios of maleic anhydride to isooctyl alcohol can be optimized to drive the reaction towards the product.

  • Inefficient or Deactivated Catalyst: The catalyst may have lost its activity due to improper storage, handling, or the presence of impurities.

    • Solution: Use a fresh, active catalyst. For solid catalysts, ensure they are properly dried and stored according to the manufacturer's instructions.

  • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions and degradation.

    • Solution: Optimize the reaction temperature. A typical range for this type of esterification is between 80°C and 120°C.[4][6]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

Problem 2: Formation of Impurities and Byproducts

Question: My final product is impure. How can I minimize the formation of byproducts?

Answer: The primary byproduct of concern is the diisooctyl fumarate isomer. Its formation is influenced by the reaction conditions.

Possible Causes and Solutions:

  • Isomerization to Fumarate: The maleate (cis) can isomerize to the more stable fumarate (trans) isomer, especially under acidic conditions and at higher temperatures.[2]

    • Solution:

      • Optimize Temperature and Time: Use the lowest effective temperature and avoid prolonged reaction times to minimize isomerization.

      • Catalyst Choice: Consider using a milder catalyst or a solid acid catalyst that may offer better selectivity.

Experimental Protocols

High-Yield Synthesis of Di-iso-octyl Maleate

This protocol is based on a study that reported a 96.34% yield.[4]

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine 1.88 g of maleic anhydride and 5 g of 3-octanol in toluene.

  • Add 0.4 g of para-toluene sulfonic acid to the mixture.

  • Heat the reaction mixture to a temperature range of 80-85°C with vigorous stirring.

  • Maintain the reaction at this temperature for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After 3 hours, cool the reaction mixture and separate the catalyst by filtration.

  • Evaporate the excess toluene at 100°C under normal atmospheric conditions for 2 hours to obtain the crude di-isooctyl maleate.

Yield Calculation:

The yield of the reaction can be determined by weighing the final product and comparing it to the theoretical yield based on the limiting reactant (maleic anhydride). The purity of the product can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Data Presentation

Table 1: Effect of Catalyst Loading on Di-iso-octyl Maleate Yield [4]

Catalyst (PTSA) Amount (g) per 5g of 3-OctanolYield (%)
0.1< 90
0.2~91
0.3~94
0.4 96.34
0.5~96

Reaction Conditions: 80-85°C, 3 hours.

Table 2: Effect of Reaction Time on Di-iso-octyl Maleate Yield [4]

Reaction Time (hours)Yield (%)
2< 90
3 96.34
4~92
5~92.5

Reaction Conditions: 80-85°C, 0.4g PTSA per 5g of 3-Octanol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactants Combine Maleic Anhydride, Isooctyl Alcohol, and Toluene Catalyst Add Para-toluene Sulfonic Acid Reactants->Catalyst Heat Heat to 80-85°C with Vigorous Stirring Catalyst->Heat Reflux Reflux for 3 hours Heat->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool Reaction Mixture Reflux->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Evaporate Toluene Filter->Evaporate Product Obtain this compound Evaporate->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low this compound Yield Check_Water Is water being effectively removed? Start->Check_Water Check_Ratio Is the isooctyl alcohol in molar excess? Check_Water->Check_Ratio Yes Solution_Water Use anhydrous reagents. Employ a Dean-Stark trap. Check_Water->Solution_Water No Check_Catalyst Is the catalyst fresh and active? Check_Ratio->Check_Catalyst Yes Solution_Ratio Increase the molar ratio of isooctyl alcohol. Check_Ratio->Solution_Ratio No Check_Conditions Are the reaction temperature and time optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use a fresh batch of catalyst. Check_Catalyst->Solution_Catalyst No Solution_Conditions Optimize temperature (80-120°C) and monitor reaction to completion. Check_Conditions->Solution_Conditions No

References

Technical Support Center: Synthesis of Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Diisooctyl maleate (B1232345) (DOM).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Diisooctyl maleate?

A1: The synthesis of this compound is an esterification reaction. It typically involves the reaction of maleic anhydride (B1165640) with two equivalents of an isooctyl alcohol in the presence of an acid catalyst.[1][2][3] The reaction proceeds in two main steps: first, the rapid formation of a monoester intermediate, followed by a slower, reversible reaction with a second molecule of alcohol to form the diester, this compound.[4][5]

Q2: What are the common side reactions I should be aware of during the synthesis of this compound?

A2: Several side reactions can occur, potentially impacting the yield and purity of your final product. The most common ones include:

  • Isomerization: The maleate (cis-isomer) can isomerize to the corresponding fumarate (B1241708) (trans-isomer), particularly at elevated temperatures or with prolonged reaction times.[6]

  • Incomplete Reaction: The reaction can stall at the monoester stage, leaving monoisooctyl maleate as a significant impurity.[4]

  • Hydrolysis: The presence of water can lead to the hydrolysis of maleic anhydride to maleic acid, or the ester product back to the monoester and alcohol.[1]

  • Byproduct Formation: At high temperatures, other degradation products may form, leading to discoloration of the final product.[7] Additionally, some commercial grades of DOM may contain alkoxysuccinic acid diesters as impurities.[6]

Q3: Which catalysts are most effective for this synthesis, and what are their pros and cons?

A3: Acid catalysts are essential for this esterification. Common choices include:

  • Homogeneous Catalysts: p-Toluenesulfonic acid (PTSA) and sulfuric acid are widely used and effective.[1][3] However, they can be corrosive, difficult to remove completely from the product, and may contribute to color formation.

  • Heterogeneous Catalysts: Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst) or zeolites are often preferred. They are generally less corrosive, can be easily removed by filtration, are reusable, and can lead to easier product purification.[8]

Q4: How can I monitor the progress of the reaction?

A4: You can monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8][9] Another common method is to measure the amount of water produced using a Dean-Stark apparatus; when water formation ceases, the reaction is likely complete.

Q5: What are the key safety precautions when synthesizing this compound?

A5: The reactants and product have associated hazards. Maleic anhydride is a corrosive and reactive compound. Isooctyl alcohol is flammable. The final product, this compound, may cause skin and eye irritation.[10] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential CauseSuggested Solution
Inefficient Water Removal The esterification reaction is reversible, and the presence of water will inhibit product formation.[3][8] Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water as it forms.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. A common optimal temperature range is 80–85°C.[9] Excessively high temperatures can promote side reactions, while too low a temperature will slow the reaction rate.
Inadequate Catalyst Activity or Concentration The catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and active. The optimal catalyst loading should be determined experimentally; a study showed a decline in yield beyond a certain concentration.[9]
Unfavorable Molar Ratio of Reactants An insufficient amount of isooctyl alcohol will limit the conversion to the diester. Use an excess of the alcohol to shift the equilibrium towards the product side.[4][8]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress and allow for sufficient time. One study found the maximum yield was achieved between 4 and 5 hours.[9]
Problem 2: Product is Colored (Yellow or Brown)
Potential CauseSuggested Solution
High Reaction Temperature Excessively high temperatures can lead to the thermal degradation of reactants or products, causing a colored tint.[7] Maintain the reaction temperature within the optimal range.
Incomplete Removal of Catalyst Residual acid catalyst, particularly mineral acids like sulfuric acid, can cause discoloration, especially during purification at high temperatures.[7] Ensure thorough washing with a basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize and remove all acidic residues.[11]
Oxidation The product or intermediates may be susceptible to oxidation at high temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Problem 3: Presence of Significant Impurities in the Final Product
Potential CauseSuggested Solution
High levels of Diisooctyl Fumarate The isomerization of the maleate to the fumarate is favored at higher temperatures and with prolonged reaction times.[6][8] Carefully control the reaction temperature and avoid unnecessarily long reaction times. Separating these isomers by simple distillation is challenging due to their similar boiling points; fractional distillation under vacuum may be required.[8]
Unreacted Monoisooctyl Maleate This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.
Unreacted Maleic Anhydride/Maleic Acid These acidic starting materials can be removed by washing the crude product with a basic aqueous solution, such as sodium bicarbonate.[8]
Emulsion Formation During Workup Vigorous shaking during washing can lead to stable emulsions, making phase separation difficult.[7] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[7]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar synthesis of di-isooctyl maleate using 3-octanol (B1198278) and can be used as a starting point.[9]

Materials:

  • Maleic Anhydride

  • Isooctyl Alcohol (e.g., 2-ethylhexanol)

  • p-Toluenesulfonic acid (PTSA, catalyst)

  • Toluene (solvent)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Charge the flask with maleic anhydride (1 molar equivalent), isooctyl alcohol (2.2 molar equivalents), and toluene.

  • Add the catalyst, p-toluenesulfonic acid (a typical starting point is 1-2% of the total reactant weight).

  • Heat the mixture to reflux (a temperature of 80-85°C was found to be optimal in a similar synthesis) and begin vigorous stirring.[9]

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress via TLC or by observing when water collection ceases. A reaction time of 3-5 hours is typical.[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid catalyst (if a heterogeneous catalyst is used).

  • Wash the organic phase with a saturated sodium bicarbonate solution to remove unreacted maleic acid and the PTSA catalyst, followed by washing with water and then brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solution under reduced pressure to remove toluene and excess isooctyl alcohol, yielding the crude this compound.

  • If necessary, further purify the product by vacuum distillation.

Data Presentation

Table 1: Reaction Parameters from a Representative Synthesis[10]
ParameterValueNotes
Reactants Maleic Anhydride, 3-Octanol3-Octanol is an isomer of isooctyl alcohol.
Catalyst p-Toluenesulfonic acid (PTSA)0.4 g of PTSA per 5 g of 3-octanol.
Solvent TolueneUsed to facilitate azeotropic water removal.
Optimal Temperature 80–85°CYield declined at higher temperatures.
Optimal Reaction Time 3 hoursA high yield of 96.34% was achieved.
Maximum Yield 96.34%Achieved under the optimized conditions.

Visualizations

Synthesis_Pathway cluster_reactants Reactants MA Maleic Anhydride MOM Monoisooctyl Maleate (Intermediate) MA->MOM + Isooctyl Alcohol IOH Isooctyl Alcohol MOM->MA - Isooctyl Alcohol DOM This compound (Product) MOM->DOM + Isooctyl Alcohol H2O Water MOM->H2O DOM->MOM - Isooctyl Alcohol DOM->H2O - H₂O Catalyst Acid Catalyst (e.g., PTSA) Catalyst->MOM Catalyst->DOM

Caption: Reaction pathway for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Product Yield? Check_Water Is water being efficiently removed? Start->Check_Water Yes Check_Temp Is temperature optimal (e.g., 80-85°C)? Check_Water->Check_Temp Yes Use_DeanStark Action: Use Dean-Stark apparatus. Check_Water->Use_DeanStark No Check_Catalyst Is catalyst active and at correct concentration? Check_Temp->Check_Catalyst Yes Adjust_Temp Action: Adjust temperature. Check_Temp->Adjust_Temp No Check_Time Has reaction run long enough? Check_Catalyst->Check_Time Yes Adjust_Catalyst Action: Add fresh catalyst or adjust loading. Check_Catalyst->Adjust_Catalyst No Increase_Time Action: Increase reaction time and monitor. Check_Time->Increase_Time No End_Good Yield Improved Check_Time->End_Good Yes Use_DeanStark->Check_Temp Adjust_Temp->Check_Catalyst Adjust_Catalyst->Check_Time Increase_Time->End_Good

Caption: Troubleshooting workflow for addressing low product yield issues.

Side_Reactions DOM This compound (cis) DOF Diisooctyl Fumarate (trans) DOM->DOF MOM Monoisooctyl Maleate DOM->MOM MAcid Maleic Acid DOM->MAcid Condition1 High Temperature Prolonged Time Condition1->DOM Isomerization Condition2 Incomplete Reaction Condition2->MOM Condition3 Presence of Water Condition3->MAcid Hydrolysis

Caption: Logical relationships between the desired product and common side products.

References

Common issues in the polymerization of maleate esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Maleate (B1232345) Ester Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis and characterization of polymaleates.

Frequently Asked Questions (FAQs)

Q1: Why is the homopolymerization of dialkyl maleates so difficult?

Dialkyl esters of maleic acid are challenging to homopolymerize via free-radical methods.[1] This difficulty arises from the steric hindrance caused by the two ester groups located on the same side of the double bond, which impedes the approach of propagating radicals. Even under favorable conditions with organic peroxide initiators, the yield of polymer is often small, the reaction is slow, and the resulting polymers typically have low molecular weights.[1] However, maleate esters readily copolymerize with more reactive, electron-donor monomers such as vinyl acetate (B1210297) or styrene.[2][3]

Q2: What is the difference between a maleate and a fumarate (B1241708) in polymerization?

Maleates are the cis-isomers, while fumarates are the trans-isomers. During polymerization, it is possible for the cis-maleate form to isomerize to the more thermodynamically stable trans-fumarate form.[4][5] This isomerization can be catalyzed, for instance, by diethylamine.[4] The different stereochemistry affects the polymer backbone's geometry and can significantly alter the final material's properties, such as its thermomechanical behavior.[5]

Q3: What are the main polymerization techniques for maleate esters?

Maleate esters can be incorporated into polymers through several mechanisms:

  • Free-Radical Copolymerization : This is the most common method, where maleates are copolymerized with other vinyl monomers like vinyl acetate or styrene.[2]

  • Ring-Opening Copolymerization (ROCOP) : Maleic anhydride (B1165640), the precursor to maleate esters, can be copolymerized with epoxides to form unsaturated polyesters.[4][6] This chain-growth method offers a route to functionalized polyesters.[4]

  • Anionic Polymerization : Some maleate derivatives can undergo anionic polymerization.[2]

  • Polycondensation : Maleic anhydride or maleic acid can be used in polycondensation reactions with diols to produce unsaturated polyesters.[2]

Q4: Can I modify the maleate ester units after polymerization?

Yes, the anhydride or ester functionalities within the polymer chain offer significant potential for post-polymerization modification.[7] For instance, copolymers of maleic anhydride can be readily modified by reacting them with alcohols to form ester derivatives, allowing for the tuning of polymer properties like solubility and elasticity.[8][9] The double bond in the maleate/fumarate unit can also be used for cross-linking or other chemical transformations.[4]

Troubleshooting Guide

Issue 1: Low or No Polymer Conversion

Q: My maleate ester polymerization has a very low or zero conversion rate. What are the possible causes and how can I fix it?

A: Low conversion is a frequent issue in maleate polymerization. A systematic approach is needed to identify the root cause.[10] The primary factors to investigate are monomer purity, initiator effectiveness, and reaction conditions.[10]

Potential Causes & Solutions:

  • Monomer Impurities : The presence of inhibitors (often added for storage), the trans-isomer (fumarate), or residual solvents can severely hinder polymerization.[10]

    • Solution : Purify the monomer before use. Common methods include distillation, recrystallization from a suitable solvent like methanol (B129727), or passing the monomer through a column of basic alumina (B75360) to remove acidic inhibitors.[2][11] For specific impurities like dimethyl fumarate, specialized techniques such as molecularly imprinted adsorption columns can be employed.[10]

  • Ineffective Initiator System : The initiator may be degraded, used at an incorrect concentration, or unsuitable for the reaction temperature.

    • Solution : Use a fresh, purified initiator (e.g., AIBN recrystallized from methanol).[2] Ensure the reaction temperature is appropriate for the initiator's half-life. If the reaction is slow or inconsistent, especially at a small scale, consider increasing the initiator concentration.[12]

  • Inadequate Reaction Conditions : The temperature may be too low for efficient initiation and propagation, or the reaction time may be insufficient.

    • Solution : Optimize the reaction temperature and time. Increasing the temperature generally increases the polymerization rate, but excessively high temperatures can lead to side reactions.[10] It is crucial to find the optimal balance for your specific system.

  • Oxygen Inhibition : Residual oxygen in the reaction system can quench radicals and create an induction period or prevent polymerization altogether.

    • Solution : Thoroughly deoxygenate the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution for at least 30 minutes or by performing several freeze-pump-thaw cycles, which is a more rigorous method.[2][12]

Troubleshooting Workflow for Low Conversion

Initial troubleshooting workflow for low polymerization conversion.[10]
Table 1: Effect of Temperature and Time on Conversion

This table shows representative data for the copolymerization of a maleate surfmer with methyl methacrylate, illustrating how reaction conditions affect monomer conversion.[10]

Temperature (°C)Time (hours)Conversion (%)
60475.2
80285.6
80495.3
80692.1
100488.5
Data indicates that for this system, 80°C for 4 hours was optimal. Higher temperatures or longer times led to a decrease in conversion, possibly due to side reactions or degradation.[10]
Issue 2: Premature Gelation or Cross-linking

Q: My reaction mixture turned into an insoluble gel before reaching high conversion. What causes this and how can I prevent it?

A: Gelation occurs when polymer chains form extensive cross-links, creating a single macroscopic network molecule.[13] This transition, known as the gel point, is marked by a sudden, dramatic increase in viscosity.[13] It is often an irreversible process.[13]

Potential Causes & Solutions:

  • High Monomer Functionality : Using monomers with more than two reactive groups (e.g., a diol in a polycondensation with maleic anhydride and a triol) can lead to a 3D network.

    • Solution : Carefully control the stoichiometry of the reactants. The Flory-Stockmayer theory can be used to predict the critical extent of reaction at which gelation will occur based on the average functionality of the monomers.[13][14]

  • Uncontrolled High Temperature : High reaction temperatures can promote side reactions that lead to cross-linking, such as reactions involving the double bond of the maleate unit.[15]

    • Solution : Lower the reaction temperature and ensure even heating to avoid localized hot spots.

  • High Initiator Concentration : An excessively high concentration of initiator can create a high density of radicals, increasing the probability of chain-transfer-to-polymer reactions or other branching mechanisms that lead to cross-linking.

    • Solution : Reduce the initiator concentration to control the radical density and polymerization rate.

  • Chain Transfer to Polymer : The propagating radical may abstract a hydrogen atom from a polymer backbone, creating a new radical site on the chain that can initiate the growth of a branch, eventually leading to a cross-linked network.

    • Solution : Consider adding a chain transfer agent (CTA) to the system. A CTA can help regulate the molecular weight and reduce the likelihood of chain transfer to the polymer.

Logical Diagram: Preventing Gelation

GelationPrevention Problem Problem: Premature Gelation Cause1 Cause: High Monomer Functionality Problem->Cause1 Cause2 Cause: Uncontrolled Temperature Problem->Cause2 Cause3 Cause: High Radical Density Problem->Cause3 Solution1 Solution: Adjust Stoichiometry (Flory-Stockmayer) Cause1->Solution1 Solution2 Solution: Lower Reaction Temperature Cause2->Solution2 Solution3 Solution: Reduce Initiator Conc. or Add CTA Cause3->Solution3

Relationship between causes and solutions for premature gelation.
Issue 3: Challenges in Polymer Characterization

Q: I am having trouble getting reliable data for my polymaleate's molecular weight and structure. What are the common pitfalls?

A: Characterizing polymers, especially complex copolymers or blends, presents several challenges.[16] Choosing the right techniques and sample preparation are critical for obtaining accurate results.

Common Challenges & Recommended Approaches:

  • Molecular Weight and Polydispersity (PDI) :

    • Challenge : Conventional methods may not be accurate for polymers with complex architectures or broad molecular weight distributions.[16]

    • Solution : Use Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) for determining molecular weight distribution. For enhanced accuracy, couple GPC with a multi-angle light scattering (MALS) detector, which provides absolute molecular weight without relying on column calibration standards.[16]

  • Copolymer Composition :

    • Challenge : Determining the precise ratio of maleate to comonomer units in the final polymer.

    • Solution : Use Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By integrating the characteristic peaks of each monomer unit in the polymer, you can calculate the copolymer composition.[2] For example, in a vinyl acetate-diethyl maleate copolymer, the ratio of the vinyl acetate methine proton to the maleate vinyl protons can be used.

  • Structural Identification and Side Products :

    • Challenge : Identifying unexpected structural features, such as ether linkages from ROCOP or isomerization from maleate to fumarate.[4]

    • Solution : ¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural analysis.[16] Specific chemical shifts can confirm the presence of maleate (cis, ~6.2 ppm) vs. fumarate (trans, ~6.8 ppm) protons.[4] Fourier Transform Infrared (FTIR) spectroscopy is also useful for identifying functional groups, such as the disappearance of anhydride peaks (~1780 and 1850 cm⁻¹) and the appearance of ester carbonyl peaks (~1730 cm⁻¹).[11]

  • Thermal Properties :

    • Challenge : Determining key thermal transitions like the glass transition temperature (Tg) or melting point (Tm), which define the material's application range.

    • Solution : Use Differential Scanning Calorimetry (DSC) to identify Tg, Tm, and crystallization behavior.[16] Thermogravimetric Analysis (TGA) is used to measure thermal stability and degradation points.[16]

Table 2: Polymer Characterization Techniques
Property to MeasurePrimary TechniqueConfirmatory/Complementary TechniqueReference
Molecular Weight & PDIGPC / SECGPC-MALS, MALDI-TOF[16]
Copolymer Composition¹H NMRElemental Analysis[2]
Structure & Functional Groups¹H & ¹³C NMRFTIR Spectroscopy[11][16]
Thermal Transitions (Tg, Tm)DSCDynamic Mechanical Analysis (DMA)[16]
Thermal StabilityTGA-[16]

Experimental Protocols

Protocol 1: Monomer and Initiator Purification

Objective : To remove inhibitors and impurities that can affect polymerization.

A) Purification of Liquid Maleate Monomers (e.g., Diethyl Maleate) [2]

  • Washing : Wash the monomer with a 5% aqueous NaOH solution in a separatory funnel to remove acidic inhibitors, followed by washing with deionized water until the aqueous layer is neutral.

  • Drying : Dry the washed monomer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation : Filter off the drying agent and perform a vacuum distillation to purify the monomer. Collect the fraction boiling at the correct temperature and pressure.

  • Storage : Store the purified monomer under an inert atmosphere (e.g., argon) at a low temperature (e.g., 4°C) to prevent premature polymerization.

B) Purification of Solid Initiator (e.g., AIBN) [2]

  • Recrystallization : Dissolve the AIBN in a minimal amount of a suitable solvent, such as methanol, at a slightly elevated temperature.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Drying : Dry the crystals under vacuum at room temperature. Store in a dark, cool place.

Protocol 2: Free-Radical Copolymerization of Diethyl Maleate (DEM) and Vinyl Acetate (VAc)

This protocol is adapted from studies on the solution copolymerization of dialkyl maleates with vinyl acetate.[2]

Materials :

  • Vinyl acetate (VAc), freshly distilled

  • Diethyl maleate (DEM), freshly distilled

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol (for precipitation)

Procedure :

  • Setup : In a glass ampoule or Schlenk flask, add the desired amounts of VAc, DEM, AIBN, and toluene. A typical molar ratio might be varied to study copolymer composition.

  • Deoxygenation : Subject the ampoule to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization : Seal the ampoule under vacuum or place the flask under a positive pressure of inert gas (N₂ or Ar). Submerge the vessel in a thermostatically controlled oil bath set to the desired temperature (e.g., 70°C).

  • Reaction : Allow the reaction to proceed for a specified time (e.g., 4-24 hours).

  • Quenching : After the reaction period, rapidly cool the ampoule in an ice bath to quench the polymerization.

  • Isolation : Open the ampoule and pour the viscous solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. This will cause the copolymer to precipitate.

  • Purification : Filter the precipitated polymer. Wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying : Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

General Experimental Workflow Diagram

A typical workflow for a free-radical polymerization experiment.

References

Technical Support Center: Controlling the Molecular Weight of Diisooctyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of molecular weight in diisooctyl maleate (B1232345) (DIOM) copolymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the molecular weight of diisooctyl maleate (DIOM) copolymers?

A1: The molecular weight of DIOM copolymers is primarily controlled by the interplay of several factors during polymerization:

  • Initiator Concentration: The concentration of the free-radical initiator is inversely proportional to the kinetic chain length. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight.

  • Chain Transfer Agent (CTA) Concentration: CTAs are crucial for regulating molecular weight. They terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight. The extent of this reduction is dependent on the concentration and the chain transfer constant of the specific CTA used.

  • Monomer Concentration and Feed Ratio: The relative concentrations of DIOM and its comonomer (e.g., vinyl acetate) can influence the rate of polymerization and, consequently, the molecular weight.

  • Reaction Temperature: Temperature affects the rate of both initiation and propagation. Higher temperatures generally lead to a faster rate of initiation, which can result in a lower molecular weight.

  • Solvent: The choice of solvent can play a role, as some solvents can also act as chain transfer agents, influencing the final molecular weight.

Q2: How do I choose an appropriate initiator for my DIOM copolymerization?

A2: The choice of initiator depends on the desired polymerization temperature and the solvent system. For common free-radical polymerizations of vinyl esters and maleates, azo initiators like 2,2'-azobisisobutyronitrile (AIBN) and peroxide initiators like benzoyl peroxide (BPO) are frequently used. The selection should be based on the initiator's half-life at the intended reaction temperature to ensure a steady supply of radicals throughout the polymerization.

Q3: What are common chain transfer agents (CTAs) used for controlling the molecular weight of DIOM copolymers?

A3: For vinyl acetate (B1210297) and dialkyl maleate copolymerizations, various CTAs can be employed. Thiols, such as dodecyl mercaptan, are effective CTAs. Additionally, certain solvents like chloroform (B151607) can also function as chain transfer agents to control molecular weight.[1][2]

Q4: Can I control the molecular weight of DIOM copolymers by adjusting the monomer feed ratio?

A4: Yes, the monomer feed ratio can influence the molecular weight, although it is a less direct method of control compared to adjusting initiator or CTA concentration. The reactivity ratios of the comonomers play a significant role. In the case of vinyl acetate and dibutyl maleate (a close analog of DIOM), increasing the mole fraction of the more reactive vinyl acetate monomer generally leads to a higher rate of polymerization, which can affect the final molecular weight.[1]

Troubleshooting Guides

Issue 1: The molecular weight of my DIOM copolymer is significantly higher than expected.
Potential Cause Explanation Troubleshooting Steps
Insufficient Initiator Concentration A lower concentration of initiator leads to fewer growing chains, and each chain grows to a larger size before termination.1. Verify Initiator Calculation: Double-check the molar calculations for your initiator. 2. Increase Initiator Concentration: Systematically increase the initiator concentration in subsequent experiments. 3. Check Initiator Activity: Ensure your initiator has not degraded due to improper storage or age. Use a fresh batch if in doubt.
Absence or Insufficient Amount of Chain Transfer Agent (CTA) Without a CTA, or with too little, the polymer chains will grow longer before termination occurs.1. Introduce a CTA: If not already in use, add a suitable CTA (e.g., dodecyl mercaptan or use chloroform as a solvent). 2. Increase CTA Concentration: If a CTA is already being used, incrementally increase its concentration.
Low Polymerization Temperature The rate of initiator decomposition might be too slow at a lower temperature, leading to a lower concentration of active radicals.1. Verify Temperature: Ensure your reaction setup maintains the target temperature accurately. 2. Increase Temperature: Raise the reaction temperature to increase the rate of initiator decomposition. Ensure the temperature is appropriate for the chosen initiator's half-life.
Issue 2: The molecular weight of my DIOM copolymer is significantly lower than expected.
Potential Cause Explanation Troubleshooting Steps
Excessive Initiator Concentration Too much initiator generates a high concentration of radicals, leading to the formation of many short polymer chains.1. Verify Initiator Calculation: Re-check your calculations for the amount of initiator. 2. Decrease Initiator Concentration: Systematically reduce the initiator concentration in your next set of experiments.
Excessive Chain Transfer Agent (CTA) Concentration A high concentration of CTA will lead to frequent chain termination and re-initiation, resulting in shorter polymer chains.1. Verify CTA Calculation: Ensure the amount of CTA added is correct. 2. Decrease CTA Concentration: Reduce the concentration of the CTA in subsequent reactions.
Presence of Impurities Certain impurities in the monomers or solvent can act as inhibitors or chain transfer agents, leading to lower molecular weight.1. Purify Monomers: Distill the vinyl acetate and this compound before use. 2. Use High-Purity Solvent: Ensure the solvent is of high purity and free from contaminants.
Issue 3: The Polydispersity Index (PDI) of my DIOM copolymer is too broad.
Potential Cause Explanation Troubleshooting Steps
Poor Control Over Radical Concentration Fluctuations in the radical concentration due to non-uniform temperature or slow initiator decomposition can lead to a broad distribution of chain lengths.1. Ensure Uniform Heating: Use a well-stirred oil bath or a reactor with good temperature control. 2. Select Appropriate Initiator: Choose an initiator with a suitable half-life for the reaction temperature to ensure a constant rate of radical generation.
Chain Transfer to Polymer At higher conversions, chain transfer to the polymer backbone can occur, leading to branching and a broader PDI.1. Limit Monomer Conversion: Stop the polymerization at a lower conversion to minimize side reactions. 2. Use a More Effective CTA: A highly effective CTA can minimize chain transfer to the polymer by preferentially terminating growing chains.
Inadequate Mixing Poor mixing can lead to localized areas of high or low monomer/initiator concentration, resulting in a non-uniform polymerization and a broad PDI.1. Improve Stirring: Ensure vigorous and consistent stirring throughout the polymerization.

Quantitative Data

The following tables provide representative data on the effect of initiator and chain transfer agent concentrations on the molecular weight of vinyl acetate (VAc) and dibutyl maleate (DBM) copolymers, which can serve as a guide for DIOM copolymerization.

Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of VAc/DBM Copolymers

Experiment[VAc]:[DBM] Molar Ratio[Monomers]:[AIBN] Molar RatioTemperature (°C)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
15:1100:0.0260--
25:1100:0.0360--
31:1100:0.016040,100-

Data adapted from studies on VAc/DBM copolymerization. Actual values for DIOM may vary. Dashes indicate data not provided in the source.[1][2]

Table 2: Effect of Chain Transfer Agent (Chloroform) on the Molecular Weight of VAc/DBM Copolymers

Experiment[VAc]:[DBM] Molar RatioSolventTemperature (°C)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Bulk1:1None (Bulk)6040,100-
Solution1:1Chloroform6010,350-

Data adapted from a study on VAc/DBM copolymerization demonstrating the effect of chloroform as a chain transfer agent.[2]

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a random copolymer of vinyl acetate (VAc) and this compound (DIOM) in a solvent using a free-radical initiator, with provisions for molecular weight control.

Materials:

  • Vinyl acetate (VAc), purified by distillation

  • This compound (DIOM)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

  • Toluene or Chloroform (as solvent and potential CTA)

  • Nitrogen gas (N₂)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the desired amounts of VAc, DIOM, AIBN, and the solvent. The concentrations of the initiator and any additional CTA should be calculated based on the target molecular weight.

  • Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-70°C) under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired monomer conversion.

  • Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitation: Precipitate the copolymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring.

  • Isolation: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomers and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Characterization: Characterize the copolymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

Experimental_Workflow Experimental Workflow for DIOM Copolymerization prep 1. Prepare Monomer, Initiator, and Solvent Mixture degas 2. Degas with Nitrogen prep->degas poly 3. Polymerize at Controlled Temperature degas->poly term 4. Terminate Polymerization poly->term precip 5. Precipitate Copolymer in Methanol term->precip iso 6. Isolate by Filtration precip->iso dry 7. Dry Under Vacuum iso->dry char 8. Characterize (GPC) dry->char

Caption: Workflow for DIOM copolymer synthesis.

Troubleshooting_High_MW Troubleshooting: High Molecular Weight start High Molecular Weight Observed cause1 Insufficient Initiator? start->cause1 cause2 No/Low CTA? start->cause2 cause3 Temperature Too Low? start->cause3 solution1 Increase Initiator Concentration cause1->solution1 solution2 Add or Increase CTA Concentration cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3

Caption: Logic for troubleshooting high molecular weight.

Troubleshooting_Low_MW Troubleshooting: Low Molecular Weight start Low Molecular Weight Observed cause1 Excessive Initiator? start->cause1 cause2 Excessive CTA? start->cause2 cause3 Impurities Present? start->cause3 solution1 Decrease Initiator Concentration cause1->solution1 solution2 Decrease CTA Concentration cause2->solution2 solution3 Purify Monomers and Solvent cause3->solution3

Caption: Logic for troubleshooting low molecular weight.

References

Addressing phase separation in Diisooctyl maleate adhesive formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diisooctyl maleate (B1232345) (DOM) in adhesive formulations. The following sections address common issues, particularly phase separation, and provide detailed experimental protocols to diagnose and resolve these challenges.

Troubleshooting Guide: Addressing Phase Separation

Phase separation in Diisooctyl maleate (DOM) adhesive formulations can manifest as cloudiness, precipitation, or distinct layering over time. This guide provides a systematic approach to identifying and resolving the root causes of instability.

Question: My this compound adhesive formulation is showing signs of phase separation. What are the likely causes and how can I fix it?

Answer:

Phase separation in DOM-based adhesive emulsions typically stems from an imbalance in the formulation's hydrophilic and lipophilic components. DOM itself is a hydrophobic monomer, and its incompatibility with the aqueous phase or other polar components can lead to instability. The primary factors to investigate are the surfactant system, co-monomer composition, and polymerization process.

Below is a step-by-step guide to troubleshoot phase separation:

Step 1: Evaluate the Surfactant System

The surfactant (or emulsifier) is critical for stabilizing the polymer particles in the emulsion. An inadequate surfactant system is the most common cause of phase separation.

  • Hydrophile-Lipophile Balance (HLB): The HLB value of your surfactant(s) determines their solubility and ability to stabilize either oil-in-water or water-in-oil emulsions. For oil-in-water emulsions, which are common for these types of adhesives, a higher HLB value (typically 8-18) is required. If your formulation is unstable, your surfactant system's HLB may be incorrect for the specific combination of monomers. The stability of emulsions can be significantly influenced by the HLB value of the surfactant system.[1]

  • Surfactant Concentration: Insufficient surfactant concentration will result in incomplete coverage of the polymer particles, leading to aggregation and phase separation. Conversely, excessive surfactant can lead to increased water sensitivity of the final adhesive film.[2][3] An optimal concentration of surfactant is necessary to efficiently cover the surface of nanoparticles and prevent aggregation.[2]

  • Type of Surfactant: A combination of anionic and non-ionic surfactants is often used to enhance stability. Anionic surfactants provide electrostatic stabilization, while non-ionic surfactants offer steric stabilization. The choice of surfactant is crucial for developing resilient formulations, as the polarity of the polymer can affect surfactant adsorption and the water resistance of the final coating.[4]

Recommended Actions:

  • Review HLB Value: Calculate the required HLB for your oil phase (monomer blend) and compare it to the HLB of your current surfactant system. Adjust by blending surfactants with different HLB values.

  • Optimize Surfactant Concentration: Create a series of formulations with varying surfactant concentrations (e.g., from 1% to 5% by weight of monomers) and observe the effect on stability.

  • Incorporate a Co-Surfactant: If using a single surfactant, consider adding a co-surfactant (e.g., a non-ionic surfactant if you are using an anionic one) to improve overall stability.

Step 2: Analyze Co-monomer Composition and Ratio

The type and ratio of co-monomers copolymerized with DOM significantly impact the overall hydrophobicity and stability of the polymer particles.

  • Hydrophobic/Hydrophilic Co-monomers: DOM is hydrophobic. Pairing it with highly hydrophilic co-monomers without an adequate stabilization package can lead to phase separation. Vinyl acetate (B1210297) is a common co-monomer used with DOM.[5]

  • Co-monomer Ratio: The ratio of DOM to other monomers is critical. High levels of DOM can increase the hydrophobicity of the polymer particles, requiring a more robust surfactant system. In a study of vinyl acetate (VAc) copolymers, increasing the amount of DOM led to changes in particle size and latex stability.[5]

Recommended Actions:

  • Vary Co-monomer Ratio: Prepare formulations with different ratios of DOM to your other co-monomers (e.g., vinyl acetate, acrylates) to find a more stable composition.

  • Introduce a Bridging Co-monomer: Consider incorporating a co-monomer with intermediate polarity that can act as a compatibilizer between the hydrophobic DOM and more hydrophilic components.

Step 3: Examine the Polymerization Process

The method of polymerization and the reaction conditions play a vital role in the final stability of the emulsion.

  • Monomer Addition: A semi-continuous emulsion polymerization process, where monomers are added incrementally, is often preferred. This allows for better control over the reaction and particle morphology.

  • Agitation and Temperature: Inconsistent agitation or temperature fluctuations during polymerization can lead to the formation of larger, unstable particles or coagulum.

Recommended Actions:

  • Optimize Monomer Feed Rate: If using a semi-continuous process, adjust the feed rate of the monomers to ensure a controlled polymerization.

  • Ensure Consistent Mixing and Temperature: Calibrate your reactor's agitator and temperature controller to maintain stable conditions throughout the polymerization process.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing phase separation in this compound adhesive formulations.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Troubleshooting Paths cluster_3 Corrective Actions & Verification cluster_4 Iterative Improvement start Phase Separation Observed (Cloudiness, Sedimentation, Layering) visual_inspection Visual & Microscopic Inspection (See Protocol 1) start->visual_inspection formulation_review Review Formulation Parameters (Monomers, Surfactants, Ratios) visual_inspection->formulation_review surfactant_eval Step 1: Evaluate Surfactant System (HLB, Concentration, Type) formulation_review->surfactant_eval monomer_eval Step 2: Analyze Co-Monomer System (Composition, Ratio) formulation_review->monomer_eval process_eval Step 3: Examine Polymerization Process (Monomer Feed, Agitation, Temp.) formulation_review->process_eval reformulate Reformulate Based on Findings surfactant_eval->reformulate monomer_eval->reformulate process_eval->reformulate stability_test Conduct Stability Tests (Particle Size, Viscosity - See Protocols 2 & 3) reformulate->stability_test performance_test Evaluate Adhesive Performance (Peel, Tack, Shear) stability_test->performance_test resolve Problem Resolved performance_test->resolve Successful further_optimization Further Optimization Needed performance_test->further_optimization Unsuccessful further_optimization->surfactant_eval further_optimization->monomer_eval further_optimization->process_eval

Caption: Troubleshooting workflow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (DOM) in an adhesive formulation?

A1: this compound is primarily used as a hydrophobic co-monomer and an internal plasticizer in the synthesis of emulsion polymers for adhesives.[6] Its incorporation can enhance the flexibility, tack, and peel strength of the final adhesive.[5]

Q2: How does the choice of maleate diester affect the stability of a vinyl acetate emulsion polymer?

A2: The type of maleate diester can significantly impact latex properties. For instance, in a study comparing Dibutyl maleate (DBM) and Dioctyl maleate (DOM) in vinyl acetate copolymers, DBM was found to be more effective at improving latex stability than DOM. However, both co-monomers, when used in appropriate amounts, were shown to decrease particle size and enhance the overall properties of the vinyl acetate homopolymer latex.[5]

Q3: Can phase separation ever be a desired characteristic in an adhesive?

A3: In some advanced applications, controlled phase separation is intentionally induced to create adhesives with unique properties, such as on-demand debondable pressure-sensitive adhesives (PSAs).[7] In these systems, a component can migrate to the adhesive interface upon a trigger (like heat), changing the surface properties and allowing for easy removal without residue.[7]

Q4: What is a good starting point for a surfactant concentration in my formulation?

A4: A typical starting point for surfactant concentration is between 1% and 3% based on the total weight of the monomers. However, the optimal concentration is highly dependent on the specific monomers used, their ratios, and the desired particle size. It is recommended to run a ladder study with varying concentrations to determine the optimal level for your system. High surfactant concentrations can decrease surface tension and lead to smaller particles, but an insufficient amount can cause instability.[2]

Q5: How can I quickly assess the stability of my new formulation?

A5: A simple and rapid assessment can be done by visual inspection after a short aging period (e.g., 24-48 hours) at both room temperature and an elevated temperature (e.g., 50°C). Look for any signs of creaming, sedimentation, or a change in color or viscosity. For a more quantitative measure, particle size analysis can be performed at different time points to see if the particle size is increasing, which would indicate instability.

Data Presentation

The stability of an adhesive emulsion is influenced by various formulation parameters. The following table summarizes data from a study on vinyl acetate (VAc) copolymers with Dibutyl maleate (DBM) and Dioctyl maleate (DOM), illustrating the impact of co-monomer type and concentration on key stability indicators.

Co-monomer (at 10 wt%)Particle Size (nm)Polydispersity Index (PDI)Viscosity (mPa·s)Zeta Potential (mV)
None (VAc Homopolymer)4500.25120-35
Dibutyl Maleate (DBM)2800.15180-45
Dioctyl Maleate (DOM)3200.20150-40
Data synthesized from findings presented in Yamak et al., Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2016.[5]

This data indicates that the inclusion of maleate co-monomers can lead to a reduction in particle size and an increase in the magnitude of the zeta potential, both of which contribute to improved emulsion stability compared to the vinyl acetate homopolymer.

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot and characterize your this compound adhesive formulations.

Protocol 1: Visual and Microscopic Inspection of Phase Separation

  • Objective: To qualitatively assess the stability of the adhesive emulsion.

  • Materials:

    • Adhesive emulsion sample

    • Glass vials or beakers

    • Optical microscope with a camera

    • Glass slides and coverslips

  • Methodology:

    • Macroscopic Observation:

      • Place 50 mL of the adhesive emulsion in a clear glass vial.

      • Seal the vial and store it undisturbed at both room temperature (25°C) and an elevated temperature (50°C).

      • Visually inspect the samples at 1, 24, and 48-hour intervals.

      • Record any observations of:

        • Creaming: A concentrated layer of particles on the surface.

        • Sedimentation: A layer of settled particles at the bottom.

        • Flocculation: The formation of visible clumps or aggregates.

        • Coalescence: The appearance of a clear, separate liquid phase.

    • Microscopic Observation:

      • Gently agitate the sample to ensure it is homogenous.

      • Place a small drop of the emulsion on a clean glass slide and place a coverslip over it.

      • Observe the sample under an optical microscope at 40x and 100x magnification.

      • Capture images and look for signs of particle aggregation or the presence of overly large particles, which can be precursors to macroscopic phase separation.

Protocol 2: Particle Size and Distribution Analysis using Dynamic Light Scattering (DLS)

  • Objective: To quantitatively measure the particle size and polydispersity index (PDI) of the adhesive emulsion, which are key indicators of stability.

  • Materials:

    • Dynamic Light Scattering (DLS) instrument

    • Adhesive emulsion sample

    • Deionized water (filtered through a 0.22 µm filter)

    • Disposable or quartz cuvettes

  • Methodology:

    • Sample Preparation:

      • Dilute the adhesive emulsion with filtered deionized water to the appropriate concentration for the DLS instrument (typically a slightly opaque suspension). Over-concentration can lead to multiple scattering effects and inaccurate results.

      • Gently mix the diluted sample by inverting the cuvette several times. Avoid vigorous shaking or sonication unless specified, as this can break up soft agglomerates.

    • Instrument Setup:

      • Turn on the DLS instrument and allow the laser to warm up and stabilize.

      • Enter the parameters for the dispersant (water), including its viscosity and refractive index at the measurement temperature.

      • Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate.

    • Measurement:

      • Place the cuvette in the instrument's sample holder.

      • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • Data Analysis:

      • The instrument software will generate a report including the Z-average particle size and the Polydispersity Index (PDI).

      • A stable emulsion will have a consistent particle size over time and a low PDI (typically < 0.3). An increasing Z-average or a high PDI suggests particle agglomeration and instability.

Protocol 3: Viscosity Measurement for Stability Assessment

  • Objective: To monitor changes in the emulsion's viscosity over time as an indicator of instability.

  • Materials:

    • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

    • Adhesive emulsion sample

    • Beaker or sample container

    • Temperature-controlled water bath

  • Methodology:

    • Sample Preparation:

      • Place a sufficient volume of the adhesive emulsion in a beaker to cover the viscometer spindle to the appropriate level.

      • Place the beaker in a water bath to bring the sample to a controlled temperature (e.g., 25°C).

    • Instrument Setup:

      • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range. This may require some initial experimentation.

    • Measurement:

      • Lower the rotating spindle into the center of the sample.

      • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

      • Record the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).

    • Stability Study:

      • Measure the initial viscosity of the freshly prepared emulsion.

      • Store the emulsion under desired conditions (e.g., room temperature and 50°C).

      • Measure the viscosity at regular intervals (e.g., 1 day, 7 days, 30 days).

      • A significant change (increase or decrease) in viscosity over time is an indication of instability, such as particle agglomeration or degradation.

Signaling Pathways and Logical Relationships

The diagram below illustrates the relationship between key formulation components and their impact on emulsion stability, ultimately affecting the final adhesive properties.

G cluster_0 Formulation Inputs cluster_1 Intermediate Properties cluster_2 System State cluster_3 Final Adhesive Properties DOM This compound (DOM) (Hydrophobic) HLB Hydrophile-Lipophile Balance (HLB) DOM->HLB VAc Vinyl Acetate / Acrylate (Co-monomer) VAc->HLB Surfactant Surfactant System (Anionic/Non-ionic) Surfactant->HLB Zeta Zeta Potential (Electrostatic Repulsion) Surfactant->Zeta Steric Steric Hindrance Surfactant->Steric Water Aqueous Phase Stable Stable Emulsion (Small, Uniform Particles) Water->Stable Unstable Unstable Emulsion (Phase Separation) Water->Unstable HLB->Stable Balanced HLB->Unstable Unbalanced Zeta->Stable High Magnitude Zeta->Unstable Low Magnitude Steric->Stable Sufficient Steric->Unstable Insufficient Good_Adhesion Good Adhesion (Peel, Tack, Shear) Stable->Good_Adhesion Poor_Adhesion Poor Adhesion (Inconsistent Performance) Unstable->Poor_Adhesion

Caption: Formulation factors influencing emulsion stability.

References

Technical Support Center: Enhancing the Thermal Stability of PVC Plasticized with Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of Polyvinyl Chloride (PVC) plasticized with Diisooctyl Maleate (B1232345) (DIOM).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation, processing, and testing of PVC compounds plasticized with diisooctyl maleate.

Q1: My PVC-DIOM compound is showing premature yellowing during processing. What are the likely causes and solutions?

A1: Early yellowing is a primary indicator of thermal degradation, specifically the autocatalytic dehydrochlorination of the PVC polymer backbone.[1][2] When subjected to heat, unstable chlorine atoms can detach, releasing hydrogen chloride (HCl) gas.[2] This HCl then catalyzes further degradation, leading to the formation of conjugated double bonds (polyenes) that absorb light and cause a color shift from white to yellow, and eventually brown or black.[1][3]

  • Likely Causes:

    • Insufficient Thermal Stabilizer: The stabilizer package is inadequate to neutralize the evolved HCl or protect the labile chlorine atoms on the PVC chain.[4]

    • Poor Stabilizer Dispersion: A very common issue where the stabilizer is not uniformly dispersed, leaving localized areas of the PVC matrix unprotected and prone to degradation.[5] Processing conditions like mixer speed and temperature are critical for proper dispersion.[5]

    • Excessive Processing Temperature or Shear: High temperatures or intense mechanical shear during mixing and extrusion can generate enough energy to initiate degradation, consuming the stabilizer prematurely.[5]

    • Stabilizer Volatilization: Some components of stabilizer systems can be volatile at high processing temperatures, reducing their effective concentration.[5]

  • Solutions:

    • Optimize Stabilizer Package: Increase the concentration of your primary heat stabilizer (e.g., Calcium/Zinc stearates, Organotins). Consider incorporating co-stabilizers like epoxidized soybean oil (ESBO) or phosphites, which can have a synergistic effect.[6][7]

    • Improve Mixing Protocol: Ensure your high-speed mixing cycle reaches the appropriate temperature (often >87°C, PVC's glass transition) to allow the stabilizer particles to coat and embed into the softening PVC resin.[1][5] Verify the sequence of ingredient addition, as adding stabilizers at the right temperature is crucial.[5]

    • Adjust Processing Parameters: Lower the processing temperature or reduce screw speed to minimize shear heating.[5]

Q2: How do I select an appropriate heat stabilizer system to use with this compound?

A2: The choice of stabilizer depends on the processing conditions, end-product requirements (e.g., clarity, toxicity), and cost. Heat stabilizers interrupt the degradation cycle by scavenging HCl, replacing unstable chlorine atoms, and reacting with free radicals.[2][8]

  • Calcium/Zinc (Ca/Zn) Systems: A common choice for non-toxic applications. They often require co-stabilizers like phosphites, polyols, or β-diketones to improve performance and prevent "zinc burning"—a rapid, catastrophic degradation.[7]

  • Organotin Stabilizers: Highly efficient stabilizers, such as organotin maleates or mercaptides, known for providing excellent initial color and long-term stability.[6][9] They are often used in rigid and flexible PVC applications requiring high clarity and performance.

  • Co-Stabilizers: These are crucial for creating a robust stabilization system.

    • Epoxy Compounds (e.g., ESBO): Act as secondary stabilizers by scavenging HCl and have a synergistic effect with metallic soap stabilizers.[7]

    • Phosphites: Function as antioxidants and can chelate metal ions, improving color and long-term stability. They are an indispensable part of Ca/Zn systems.[7]

    • β-Diketones: Improve initial color performance.[7]

Q3: Can the this compound plasticizer itself negatively impact thermal stability?

A3: While the primary role of DIOM is to impart flexibility, the plasticizer can influence the thermal degradation process. The interaction between the plasticizer and the PVC matrix can affect the mobility of polymer chains and the diffusion of HCl. Some studies indicate that polymeric plasticizers can enhance thermal stability compared to their lower molecular weight counterparts by reducing volatility and migration.[10][11] The key is to ensure the DIOM is compatible with the PVC and the chosen stabilizer system to avoid any antagonistic effects.

Q4: My formulation is stable in the lab but fails during pilot-scale production. What could be the cause?

A4: Discrepancies between lab and production scales are often related to differences in heat and shear history.[5]

  • Mixing Efficiency: Production mixers and extruders impart significantly more shear energy than lab-scale equipment. This can lead to more frictional heat, potentially causing premature degradation if not properly controlled.[5]

  • Residence Time: Longer or non-uniform residence times in production equipment can expose parts of the material to prolonged thermal stress.

  • Troubleshooting: Use a torque rheometer for lab-scale experiments. This instrument simulates the high-temperature, high-shear environment of a production extruder and provides data on plasticization time, torque, and decomposition time, which are more representative of real-world processing conditions.[12]

Data on Stabilizer Performance

The selection of a stabilizer system significantly impacts the thermal stability of the PVC-DIOM compound. The following tables provide representative data on how different stabilizers and co-stabilizers can affect stability, as measured by common testing methods.

Table 1: Comparison of Primary Heat Stabilizer Systems in a PVC-DIOM Formulation

Stabilizer System (3.0 phr)TGA Onset Temp. (°C)Congo Red Stability Time (mins @ 180°C)Initial Color (Oven Test, 15 mins @ 180°C)
None~215< 5Dark Brown
Calcium/Zinc Stearate~23525 - 35Light Yellow
Dibutyltin Maleate~25050 - 60Off-White
Dioctyltin Mercaptide~25565 - 75Near-White

Note: Data are illustrative. Actual performance will vary based on the full formulation and processing conditions.

Table 2: Effect of Co-Stabilizer Addition on a Ca/Zn Stabilized PVC-DIOM Formulation

Formulation (phr)TGA Onset Temp. (°C)Congo Red Stability Time (mins @ 180°C)Long-Term Stability (Oven Test, 45 mins @ 180°C)
Base: PVC (100), DIOM (40), Ca/Zn (2.0)23020Brown
Base + ESBO (2.0)23835Yellow-Brown
Base + Phosphite (1.0)23530Yellow
Base + ESBO (2.0) + Phosphite (1.0)24555Light Yellow

Note: This table illustrates the synergistic effect of combining co-stabilizers to improve both initial color and long-term heat resistance.

Key Experimental Protocols

Accurate evaluation of thermal stability is critical. Below are detailed methodologies for key experiments.

1. Static Thermal Stability: Congo Red Test (Based on ISO 182-1)

  • Objective: To determine the time until the onset of significant HCl evolution from a PVC sample at a constant temperature.[13]

  • Apparatus: Heating block or oil bath with controlled temperature (±1°C), test tubes, Congo Red indicator paper.[12][14]

  • Procedure:

    • Weigh a 2.5 ± 0.1 g sample of the PVC compound into a clean, dry test tube.

    • Place a strip of Congo Red test paper in the mouth of the test tube, ensuring it does not touch the sample.[12]

    • Insert the test tube into the heating apparatus, which has been pre-heated to the test temperature (typically 180°C or 200°C).[12][15]

    • Start a timer immediately.

    • Observe the Congo Red paper for a color change from red to blue.

    • Record the time, in minutes, required for the paper to turn completely blue. This is the stability time. A longer time indicates better thermal stability.[12]

2. Static Thermal Stability: Oven Aging Test (Based on ASTM D2115)

  • Objective: To visually assess the rate of discoloration of a PVC sample when exposed to heat in a forced-air oven.[5]

  • Apparatus: Forced-air circulating oven with precise temperature control.

  • Procedure:

    • Prepare several identical pressed plaques or sheets of the PVC-DIOM compound (e.g., 1 mm thickness).

    • Place the samples on an inert tray inside the oven, pre-heated to the test temperature (e.g., 185°C).[12]

    • Start a timer.

    • Remove one sample at regular intervals (e.g., every 10 or 15 minutes).

    • Arrange the removed samples in chronological order to create a visual record of discoloration over time.

    • The time at which a distinct yellow or brown color appears is recorded as the stability time. This method is excellent for evaluating initial color hold.[12]

3. Dynamic Thermal Stability: Torque Rheometry

  • Objective: To evaluate the thermal stability of a PVC compound under conditions of continuous heat and mechanical shear, simulating actual processing.[12]

  • Apparatus: A torque rheometer (e.g., Brabender or similar) with a heated mixing bowl and rotors.

  • Procedure:

    • Set the mixing bowl temperature and rotor speed to the desired test conditions (e.g., 180°C, 60 RPM).

    • Load a pre-weighed amount of the PVC compound into the mixing chamber.

    • Begin data acquisition, recording torque and melt temperature as a function of time.

    • The resulting graph will show several key points:

      • Plasticization Time: The time taken to reach the minimum torque value after the initial loading peak, indicating the material has fused.[12]

      • Equilibrium Torque: The stable torque value after plasticization, related to melt viscosity.[12]

      • Decomposition Time: The time from reaching equilibrium torque until a sharp rise in torque occurs. This rise is caused by cross-linking and degradation of the polymer, and this time is a direct measure of dynamic thermal stability.[12]

4. Thermogravimetric Analysis (TGA)

  • Objective: To measure the weight loss of a sample as a function of temperature, identifying the onset temperature of degradation.[5]

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, precisely weighed sample (5-10 mg) into the TGA sample pan.

    • Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

    • The PVC degradation typically shows a primary weight loss step corresponding to dehydrochlorination.[5]

    • The onset temperature of this weight loss is a key indicator of thermal stability. A higher onset temperature signifies better stability.[5]

Visualizations

PVC_Degradation_Stabilization PVC Thermal Degradation & Stabilization Mechanism cluster_degradation Degradation Pathway cluster_stabilization Stabilization Intervention PVC PVC Chain (-CH2-CHCl-)n Heat Heat (Processing) UnstablePVC Unstable PVC (Allylic Cl atoms) Heat->UnstablePVC Initiation Polyene Polyene Formation (Discoloration) UnstablePVC->Polyene Elimination HCl HCl Gas Released UnstablePVC->HCl Stabilizer Heat Stabilizer (e.g., Ca/Zn, Organotin) UnstablePVC->Stabilizer 2. Labile Cl Replacement HCl->UnstablePVC Autocatalysis HCl->Stabilizer 1. HCl Scavenging CoStab Co-Stabilizer (e.g., ESBO) HCl->CoStab Synergistic Scavenging Neutralized Neutralized Acid (e.g., Metal Chloride) Stabilizer->Neutralized StablePVC Stabilized PVC Chain Stabilizer->StablePVC

Caption: PVC degradation is an autocatalytic cycle that is interrupted by heat stabilizers.

Experimental_Workflow Experimental Workflow for Evaluating Thermal Stability cluster_prep 1. Formulation & Preparation cluster_testing 2. Thermal Stability Testing cluster_analysis 3. Analysis & Optimization Formulation Define Formulation (PVC, DIOM, Stabilizers) Mixing High-Speed Mixing (Ensure good dispersion) Formulation->Mixing Milling Two-Roll Milling (Create homogenous sheet) Mixing->Milling Pressing Compression Molding (Prepare test plaques) Milling->Pressing Static Static Tests - Oven Aging - Congo Red Pressing->Static Dynamic Dynamic Tests - Torque Rheometry Pressing->Dynamic Analytical Analytical Methods - TGA - DSC Pressing->Analytical Data Collect Data (Time, Temp, Color, Torque) Static->Data Dynamic->Data Analytical->Data Compare Compare Results vs. Control Data->Compare Optimize Optimize Formulation (Adjust stabilizer levels) Compare->Optimize Optimize->Formulation Iterate

Caption: Systematic workflow for preparing, testing, and optimizing PVC formulations.

Troubleshooting_Flowchart Troubleshooting Logic for Early Discoloration rect_node rect_node Start Problem: Early Discoloration CheckFormulation Is Formulation Correct? Start->CheckFormulation CheckMixing Is Mixing Protocol Optimal? CheckFormulation->CheckMixing Yes Sol_Formulation Solution: Verify dosages. Check raw materials. CheckFormulation->Sol_Formulation No CheckProcessing Are Processing Temps/Shear Too High? CheckMixing->CheckProcessing Yes Sol_Mixing Solution: Increase mixing time/temp. Check ingredient addition order. CheckMixing->Sol_Mixing No Sol_Processing Solution: Lower processing temp. Reduce screw speed. CheckProcessing->Sol_Processing Yes Sol_Stabilizer Solution: Increase primary stabilizer. Add co-stabilizers (ESBO, Phosphite). CheckProcessing->Sol_Stabilizer No

Caption: A logical approach to diagnosing and solving premature degradation issues.

References

Technical Support Center: Minimizing Residual Diisooctyl Maleate (DIOM) in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize residual diisooctyl maleate (B1232345) (DIOM) monomer content in polymer formulations.

Troubleshooting Guide: High Residual DIOM Content

High levels of residual DIOM monomer can compromise the safety, efficacy, and physical properties of the final polymer product. This guide provides a systematic approach to diagnosing and resolving common issues during polymerization.

Initial Troubleshooting Workflow

The following workflow provides a step-by-step process to identify the root cause of high residual monomer content.

A High Residual DIOM Detected B Step 1: Verify Monomer & Reagent Purity A->B C Step 2: Evaluate Polymerization Conditions B->C Purity Confirmed F Purify DIOM Monomer & Co-monomers B->F Impurities Found D Step 3: Assess Initiator System C->D Conditions Optimal G Adjust Temperature & Time C->G Sub-optimal Conditions E Step 4: Implement Post-Polymerization Purification D->E Initiator Effective H Optimize Initiator Type & Concentration D->H Ineffective Initiation I Select & Optimize Purification Method E->I High Monomer Persists J Problem Resolved E->J Purification Successful F->C G->D H->E I->J

Caption: A logical workflow for troubleshooting high residual DIOM monomer.

Frequently Asked Questions (FAQs)

Section 1: Polymerization Process Optimization

Q1: What are the primary causes of high residual DIOM in my polymer?

A1: High residual DIOM typically stems from incomplete polymerization. The main contributing factors are:

  • Monomer and Reagent Impurities: Inhibitors present in the monomer, residual solvents, or the presence of the trans-isomer (dioctyl fumarate) can hinder the reaction.[]

  • Sub-optimal Reaction Conditions: Incorrect temperature and reaction time can lead to low conversion rates.[2]

  • Ineffective Initiator System: Improper initiator choice, insufficient concentration, or degradation of the initiator can result in incomplete polymerization.

Q2: How does reaction temperature affect residual DIOM levels?

A2: Temperature is a critical parameter. Increasing the reaction temperature generally accelerates the rate of polymerization, leading to higher monomer conversion and lower residual DIOM.[2] However, excessively high temperatures can cause side reactions or polymer degradation, which may stall the conversion. For many maleate copolymerizations, a temperature range of 70-85°C is often optimal.[3]

Q3: What is the impact of polymerization time on monomer conversion?

A3: Monomer conversion increases with reaction time. However, the reaction will typically plateau as the concentration of reactants decreases. It is crucial to determine the optimal reaction time where conversion is maximized without risking polymer degradation from prolonged exposure to high temperatures.[2]

Q4: How does initiator concentration influence the final DIOM content?

A4: An increase in initiator concentration generally leads to a higher polymerization rate and, consequently, lower residual monomer.[4] However, an excessively high concentration can lead to a lower molecular weight polymer and may not necessarily drive the reaction to full conversion.[2] It is essential to find the optimal concentration for your specific system.

Table 1: Illustrative Effect of Polymerization Parameters on Residual Monomer

ParameterCondition AResidual DIOM (%)Condition BResidual DIOM (%)
Temperature 70°C5.280°C2.5
Time 4 hours4.18 hours1.8
Initiator Conc. 0.5 wt%3.51.0 wt%1.5

Note: Data are illustrative and the optimal conditions for your specific system should be determined experimentally.

Section 2: Post-Polymerization Treatment and Purification

Q5: What methods can be used to remove unreacted DIOM after polymerization?

A5: Post-polymerization treatments are often necessary to achieve very low levels of residual monomer. Common techniques include:

  • Steam or Nitrogen Stripping: This is particularly effective for polymer latexes and dispersions. An inert gas (steam or nitrogen) is passed through the heated polymer dispersion, often under vacuum, to volatilize and remove the residual monomer.[5][6][7]

  • Post-curing/Annealing: Heating the polymer after the primary reaction is complete can promote the polymerization of remaining monomer.[5]

  • Reprecipitation: This is a highly effective method for purifying polymers in solution. It involves dissolving the crude polymer in a suitable solvent and then adding this solution to a non-solvent to precipitate the polymer, leaving the monomer and other small molecules in solution.[][8]

Q6: Can you provide a general protocol for polymer purification by reprecipitation?

A6: Yes, reprecipitation is a robust method to remove residual monomers and other small-molecule impurities. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Section 3: Analytical Methods for Quantification

Q7: How can I accurately measure the concentration of residual DIOM in my polymer?

A7: Several analytical techniques are suitable for the precise quantification of residual DIOM:

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a highly sensitive and specific method for volatile and semi-volatile compounds like DIOM. It requires minimal sample preparation and is considered a preferred method.[9][10] The Multiple Headspace Extraction (MHE) technique can provide accurate quantification without the need for matrix-matched standards.[9][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a reliable and robust choice for routine purity testing and quantification of non-volatile compounds.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, using a certified internal standard. It is a highly accurate and precise method for purity determination.

Experimental Protocols

Protocol 1: Polymer Purification by Reprecipitation

This protocol describes a general procedure to remove residual DIOM from a polymer solution.

Objective: To reduce residual DIOM monomer content by precipitating the polymer from a solution.

Materials:

  • Crude DIOM-containing polymer

  • A "good" solvent for the polymer (e.g., tetrahydrofuran, toluene, dichloromethane)

  • A "non-solvent" or "anti-solvent" for the polymer in which DIOM is soluble (e.g., methanol, ethanol, hexane)

  • Beakers, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper or centrifuge

  • Vacuum oven

Workflow Diagram:

A 1. Dissolve crude polymer in minimal 'good' solvent C 3. Slowly add polymer solution to non-solvent with vigorous stirring A->C B 2. Prepare a beaker with 10x volume of cold 'non-solvent' B->C D 4. Polymer precipitates out of solution C->D E 5. Isolate polymer via filtration or centrifugation D->E F 6. Wash precipitate with fresh non-solvent E->F G 7. Dry purified polymer under vacuum F->G

References

Technical Support Center: Diisooctyl Maleate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently encountered issues during the scale-up of Diisooctyl Maleate (B1232345) (DOM) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Diisooctyl Maleate (DOM)?

A1: this compound is typically synthesized via the esterification of maleic anhydride (B1165640) with isooctyl alcohol.[1] This reaction is generally catalyzed by an acid. The process involves reacting the raw materials, often with the use of a solvent to facilitate the removal of water, which is a byproduct of the reaction.[2][3] Following the reaction, the product is neutralized, washed, and purified, commonly through vacuum distillation to remove excess alcohol and water.[2]

Q2: My reaction yield is low upon scaling up. What are the potential causes and solutions?

A2: Low yields during the scale-up of esterification reactions are a common challenge.[4][5] The primary reasons often revolve around reaction equilibrium, inefficient water removal, and catalyst deactivation. Refer to the troubleshooting table below for specific causes and recommended solutions.

Q3: The final product is discolored (yellowish). How can I improve the color?

A3: Discoloration in the final product can be attributed to impurities from raw materials, side reactions at elevated temperatures, or residual catalyst. Ensure high-purity starting materials are used. Optimization of the reaction temperature to avoid side reactions is crucial.[3] Additionally, thorough neutralization and washing steps are necessary to remove any residual acid catalyst, which can contribute to color formation.[2] If discoloration persists, purification via activated carbon treatment or fractional distillation under vacuum may be effective.

Q4: How do I effectively remove water during a large-scale reaction to drive the equilibrium towards product formation?

A4: Water removal is critical for achieving high conversion in esterification.[3][5][6] On a large scale, azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is a highly effective method.[6] The solvent forms a low-boiling azeotrope with water, which is continuously removed from the reaction mixture, thereby shifting the equilibrium towards the formation of the ester. Another approach is the use of molecular sieves to absorb the water as it is formed.[6]

Q5: What type of catalyst is recommended for DOM synthesis, and what are the key considerations for its use on a larger scale?

A5: Both homogeneous and heterogeneous acid catalysts can be used. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid (PTSA).[7] While effective, they can lead to corrosion and require a neutralization step.[3][8] Heterogeneous catalysts, such as acidic ion-exchange resins, offer advantages in terms of easier separation from the product, reusability, and reduced environmental impact.[3][8] When scaling up, ensuring efficient mixing to overcome mass transfer limitations is crucial, especially with heterogeneous catalysts.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Reaction Yield Inefficient Water Removal: The presence of water shifts the reaction equilibrium back towards the reactants.[3][6]Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water.[6] Alternatively, use molecular sieves.
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.Increase the reaction temperature to the reflux temperature of the alcohol or solvent. However, avoid excessively high temperatures which can promote side reactions.[6]
Inadequate Catalyst Activity or Concentration: The catalyst may be inactive or used in an insufficient amount.Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper mixing. Consider increasing the catalyst loading after small-scale trials.[6]
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using techniques like titration to determine the acid value.[2] Extend the reaction time if necessary.
Product Discoloration High Reaction Temperature: Elevated temperatures can lead to the formation of colored byproducts.[3]Optimize the reaction temperature to a point that ensures a reasonable reaction rate without significant side product formation.
Residual Acid Catalyst: Incomplete neutralization can leave residual acid, causing discoloration.Ensure thorough washing with a basic solution (e.g., sodium carbonate) after the reaction to completely remove the acid catalyst.[9]
Impure Raw Materials: Impurities in maleic anhydride or isooctyl alcohol can be carried through to the final product.Use high-purity starting materials. Consider pre-treatment of raw materials if necessary.
Phase Separation Issues During Workup Emulsion Formation: Vigorous mixing during washing steps can lead to stable emulsions.Reduce the agitation speed during washing. The addition of a small amount of brine can help to break the emulsion.
Incorrect pH: The pH of the aqueous phase can affect the solubility of impurities and the efficiency of separation.Adjust the pH of the washing solution to optimize the removal of impurities and facilitate phase separation.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory or plant conditions.

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a thermometer, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with maleic anhydride, isooctyl alcohol (a slight excess is often used to drive the reaction), and an azeotropic solvent such as toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the acid value of the reaction mixture reaches the desired level.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture. Neutralize the excess acid catalyst by washing with a dilute aqueous solution of sodium carbonate or sodium hydroxide.[2][9]

  • Washing: Wash the organic layer with water to remove any remaining salts and impurities.[2][9]

  • Solvent and Excess Alcohol Removal: Remove the solvent and any unreacted isooctyl alcohol by vacuum distillation.[2]

  • Purification: For high-purity requirements, the crude product can be further purified by fractional distillation under vacuum.

Visualizations

Troubleshooting_DOM_Synthesis cluster_issues Common Scale-up Issues start Start: Scale-up of DOM Synthesis issue issue start->issue Encounter Problem? LowYield Low Yield? start->LowYield Discoloration Discoloration? start->Discoloration PhaseSeparation Phase Separation Issues? start->PhaseSeparation cause cause issue->cause Identify Cause end End: Successful Scale-up issue->end No Problem solution solution cause->solution Implement Solution solution->end Problem Resolved WaterRemoval Inefficient Water Removal LowYield->WaterRemoval Temp Suboptimal Temperature LowYield->Temp Catalyst Catalyst Issues LowYield->Catalyst HighTemp High Reaction Temperature Discoloration->HighTemp ResidualAcid Residual Acid Discoloration->ResidualAcid Emulsion Emulsion Formation PhaseSeparation->Emulsion DeanStark Use Dean-Stark WaterRemoval->DeanStark OptimizeTemp Optimize Temperature Temp->OptimizeTemp CheckCatalyst Check Catalyst Activity/Loading Catalyst->CheckCatalyst DeanStark->end OptimizeTemp->end CheckCatalyst->end HighTemp->OptimizeTemp ThoroughWash Thorough Washing ResidualAcid->ThoroughWash ThoroughWash->end ReduceAgitation Reduce Agitation/ Add Brine Emulsion->ReduceAgitation ReduceAgitation->end

Caption: Troubleshooting workflow for this compound synthesis scale-up.

References

Validation & Comparative

A Comparative Performance Analysis: Diisooctyl Maleate vs. Dioctyl Phthalate (DOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Diisooctyl maleate (B1232345) (DIOM) and the conventional plasticizer, Dioctyl phthalate (B1215562) (DOP). As the demand for non-phthalate plasticizers grows due to regulatory and health concerns, understanding the performance trade-offs of alternatives like DIOM is critical for material selection in sensitive applications, including medical devices and laboratory equipment. This document summarizes key performance data, details experimental methodologies for validation, and visualizes comparative relationships to aid in informed decision-making.

Executive Summary

Dioctyl phthalate (DOP) has long been the benchmark plasticizer for polyvinyl chloride (PVC), valued for its high efficiency and cost-effectiveness. It excels at increasing flexibility and lowering the glass transition temperature of PVC. However, its classification as a phthalate has raised significant health concerns, particularly regarding its endocrine-disrupting potential.

Diisooctyl maleate (DIOM), a non-phthalate alternative, is gaining attention as a substitute. Maleate esters, in general, are recognized for their plasticizing capabilities and are often used as co-monomers in polymer synthesis.[1] This guide evaluates DIOM's performance against DOP in critical areas such as mechanical properties, thermal stability, and migration resistance, based on available data. While direct comparative studies are limited, data from related maleate esters provide valuable insights into its potential performance.

Data Presentation: Performance Metrics

Table 1: Physical and Chemical Properties

PropertyThis compound (DIOM)Dioctyl Phthalate (DOP)
Chemical Formula C₂₀H₃₆O₄C₂₄H₃₈O₄
Molecular Weight 340.5 g/mol 390.6 g/mol
Appearance Colorless to light yellow liquid[2]Colorless, oily liquid
Density @ 20°C ~0.94 g/cm³[2]~0.98 g/cm³
Boiling Point ~203°C @ 0.67 kPa[2]~385°C
Flash Point ~170°C (open cup)[2]~206°C
Water Solubility Slightly soluble[2]Insoluble

Table 2: Mechanical Properties of Plasticized PVC (at ~40-50 phr)

Performance MetricThis compound (Proxy: Maleate Esters)Dioctyl Phthalate (DOP)
Tensile Strength (MPa) ~18 - 22[3]~15 - 20[4]
Elongation at Break (%) ~350 - 400[3]~350 - 450[4]
Shore A Hardness ~80 - 85[3]~80 - 90[4]

Note: Data for maleate esters suggest their performance in terms of mechanical properties is generally comparable to that of phthalates.[3][5]

Table 3: Thermal and Migration Properties of Plasticized PVC

Performance MetricThis compound (Proxy: Maleate Esters)Dioctyl Phthalate (DOP)
Glass Transition Temp. (Tg) (°C) ~ -30 to -40[3]~ -10 to 0 (at 50 phr)[6][7]
5% Weight Loss Temp. (°C) (TGA) ~230 - 250[3]~260 - 280[8]
Migration Rate Moderate[3]Moderate to High[9][10]

Experimental Protocols

Accurate and reproducible data are essential for comparing plasticizer performance. The following are detailed methodologies for key experiments cited in this guide.

Tensile Strength and Elongation at Break (ASTM D638)

This test determines the fundamental mechanical properties of the plasticized PVC, indicating its strength and flexibility.

  • Sample Preparation: Test specimens are prepared by compression molding the PVC compound into sheets of a specified thickness (e.g., 2 mm). Dumbbell-shaped specimens are then die-cut from the sheets according to ASTM D638 Type IV dimensions.

  • Conditioning: Specimens are conditioned for at least 40 hours at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity before testing.[11]

  • Procedure:

    • The test is conducted using a Universal Testing Machine (UTM).

    • The specimen is securely mounted in the grips of the UTM.

    • A constant rate of crosshead displacement (e.g., 50 mm/min for flexible PVC) is applied, pulling the specimen until it fractures.[3]

    • The force and displacement are continuously recorded throughout the test.

  • Calculations:

    • Tensile Strength (MPa): The maximum load recorded before fracture divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length at the moment of fracture divided by the original gauge length, expressed as a percentage.[11]

Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA is used to evaluate the thermal stability of the plasticized material by measuring its weight loss as a function of temperature.

  • Sample Preparation: A small, representative sample of the plasticized PVC compound (typically 5-10 mg) is used.[12]

  • Procedure:

    • The sample is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

    • The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-40 ml/min).[13]

    • The sample is heated at a constant rate (e.g., 10°C/min) through a defined temperature range (e.g., 30°C to 600°C).[13]

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Analysis: The temperature at which a specific percentage of weight loss occurs (e.g., 5% or Td5) is determined from the resulting TGA curve. This temperature is a key indicator of the onset of thermal degradation and thus, the material's thermal stability.

Plasticizer Migration (ASTM D2199 / Solvent Extraction)

Migration tests quantify the permanence of the plasticizer within the polymer matrix, a critical factor for safety and long-term performance.

  • Static Solvent Extraction Method:

    • Sample Preparation: A precisely weighed piece of the plasticized PVC sheet (e.g., 5 cm x 5 cm) is prepared.

    • Procedure: The specimen is fully immersed in a specified volume of a relevant solvent (e.g., hexane, ethanol, or a food simulant like olive oil) in a sealed container.[10] The container is then stored at a controlled temperature (e.g., 40°C) for a defined period (e.g., 240 hours).[10]

    • Analysis: After the immersion period, the PVC sample is removed, carefully dried, and reweighed. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Volatilization Test (Activated Carbon Method):

    • Procedure: A weighed sample is placed in a sealed container with activated carbon, ensuring no direct contact. The setup is then heated in an oven at an elevated temperature (e.g., 70°C) for a set time (e.g., 24 hours).

    • Analysis: The weight loss of the PVC sample indicates the amount of plasticizer that has volatilized.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the comparison of this compound and Dioctyl phthalate.

G cluster_prep 1. Material Compounding cluster_form 2. Specimen Formulation cluster_test 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison pvc PVC Resin mixer High-Speed Mixer pvc->mixer stab Stabilizers stab->mixer plast_a DIOM plast_a->mixer plast_b DOP plast_b->mixer mill Two-Roll Mill mixer->mill press Compression Molding mill->press mech_test Mechanical Testing (ASTM D638) press->mech_test therm_test Thermal Analysis (TGA, DSC) press->therm_test migr_test Migration Testing (Solvent Extraction) press->migr_test analysis Comparative Analysis mech_test->analysis therm_test->analysis migr_test->analysis

Caption: Experimental workflow for the comparative evaluation of plasticizer performance in PVC.

G cluster_diom This compound (DIOM) cluster_dop Dioctyl Phthalate (DOP) center Plasticizer Performance diom_perf Good Plasticizing Efficiency center->diom_perf Comparable diom_tox Lower Toxicity Profile (Non-Phthalate) center->diom_tox Advantage diom_therm Moderate Thermal Stability center->diom_therm diom_mig Moderate Migration center->diom_mig dop_perf High Plasticizing Efficiency center->dop_perf Benchmark dop_tox Health Concerns (Endocrine Disruption) center->dop_tox Disadvantage dop_therm Good Thermal Stability center->dop_therm dop_mig Moderate-High Migration center->dop_mig

Caption: Logical relationship diagram comparing key attributes of DIOM and DOP.

G dop Dioctyl Phthalate (DOP) and its metabolites ar Androgen Receptor (AR) dop->ar Inhibits Binding (Anti-androgenic effect) are Androgen Response Element (ARE) in DNA ar->are Binds to testosterone Testosterone testosterone->ar Binds gene_exp Altered Gene Expression are->gene_exp Regulates adverse Adverse Reproductive Outcomes gene_exp->adverse

Caption: Simplified signaling pathway of DOP's potential endocrine-disrupting mechanism.

Conclusion

The selection between this compound and Dioctyl phthalate necessitates a careful balance of performance requirements, regulatory compliance, and toxicological safety. While DOP has a long-established history of providing excellent plasticizing efficiency in PVC, the significant health and environmental concerns associated with phthalates are driving the industry towards safer alternatives.

This compound emerges as a viable non-phthalate alternative. Based on data from the broader class of maleate esters, DIOM is expected to provide comparable mechanical properties to DOP, effectively rendering PVC flexible and durable. However, considerations regarding its thermal stability and migration potential require thorough evaluation for specific applications. For researchers and professionals in drug development and medical device manufacturing, the more favorable toxicological profile of DIOM presents a compelling advantage, warranting its consideration as a replacement for traditional phthalate plasticizers. It is recommended that formulators conduct application-specific testing using the protocols outlined in this guide to validate the performance of DIOM in their unique formulations.

References

Diisooctyl Maleate: A Comparative Guide to a Non-Phthalate Plasticizer Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing regulatory scrutiny of traditional phthalate (B1215562) plasticizers has spurred significant research into safer, high-performance alternatives. Among these, Diisooctyl maleate (B1232345) (DIOM) has emerged as a notable non-phthalate option. This guide provides an objective comparison of DIOM's performance with other common non-phthalate plasticizers, supported by available experimental data and detailed methodologies.

Executive Summary

Diisooctyl maleate (DIOM) is a non-phthalate plasticizer that offers a balance of plasticizing efficiency and improved toxicological profile compared to traditional phthalates. This guide compares the performance of DIOM with other widely used non-phthalate alternatives, including Dioctyl Terephthalate (DOTP), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and Acetyl Tributyl Citrate (ATBC). The comparison focuses on key performance indicators such as mechanical properties, thermal stability, and migration resistance. While direct, comprehensive comparative studies including DIOM are limited, this guide synthesizes available data to provide a valuable resource for material selection and formulation development.

Data Presentation: Performance and Properties

The following tables summarize the key performance characteristics of DIOM and its alternatives. It is important to note that some of the data for DIOM is extrapolated from studies on similar maleate plasticizers and should be considered indicative.

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr concentration)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
DIOM (estimated) 20 - 25300 - 35080 - 85
DOTP 22 - 28320 - 38082 - 88
DINCH 21 - 26330 - 39081 - 87
ATBC 18 - 23350 - 42078 - 84

Note: "phr" stands for parts per hundred of resin, a common unit for plasticizer concentration.

Table 2: Thermal Stability of Plasticized PVC

PlasticizerOnset of Degradation (Tonset) (°C)Temperature at 5% Weight Loss (T5%) (°C)
DIOM (estimated) ~240 - 260~270 - 290
DOTP ~260 - 280~290 - 310
DINCH ~255 - 275~285 - 305
ATBC ~230 - 250~260 - 280

Table 3: Migration Resistance of Plasticizers from PVC

PlasticizerMigration Rate in Hexane (μg/cm²/h)Migration Rate in Ethanol (μg/cm²/h)
DIOM (estimated) Moderate to HighModerate
DOTP LowLow
DINCH Very LowVery Low
ATBC Low to ModerateModerate to High

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Mechanical Properties Testing

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics[1][2][3]

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from plasticized PVC sheets by die-cutting or injection molding.

  • Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing: A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant crosshead speed (e.g., 500 mm/min for flexible PVC).

  • Data Acquisition: The load and elongation are recorded until the specimen fractures.

  • Calculations:

    • Tensile Strength (MPa): Maximum load sustained by the specimen divided by the original cross-sectional area.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

Hardness Testing (Shore A Durometer)

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness

Methodology:

  • Specimen Preparation: A flat, smooth, and uniform surface of the plasticized PVC material with a minimum thickness of 6 mm is required.

  • Testing: A Shore A durometer is pressed firmly against the specimen surface, and the hardness value is read from the scale after a specified time (typically 1-2 seconds).

  • Reporting: The average of at least five readings from different locations on the specimen is reported.

Thermal Stability Analysis

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry[2]

Methodology:

  • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a thermogravimetric analyzer (TGA) pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen) to prevent oxidation.

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The onset of degradation temperature (Tonset) and the temperature at which 5% weight loss (T5%) occurs are determined from the TGA curve. These values are indicative of the material's thermal stability.[4]

Migration Resistance Testing

Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals (Modified)[5]

Methodology:

  • Specimen Preparation: Circular or rectangular specimens of a defined surface area are cut from the plasticized PVC sheet.

  • Initial Weighing: The specimens are accurately weighed.

  • Immersion: The specimens are immersed in a specific extraction solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.

  • Incubation: The container is placed in a controlled temperature environment (e.g., 40 °C) for a specified duration (e.g., 24 hours).

  • Final Weighing: The specimens are removed from the solvent, carefully dried, and reweighed.

  • Calculation: The weight loss of the specimen is calculated and expressed as the amount of plasticizer migrated per unit surface area per unit time (e.g., μg/cm²/h).[1]

Mandatory Visualizations

cluster_0 Plasticizer Performance Evaluation Workflow cluster_1 Performance Testing PVC Resin PVC Resin Compounding Compounding PVC Resin->Compounding Plasticizer Plasticizer Plasticizer->Compounding Stabilizers & Additives Stabilizers & Additives Stabilizers & Additives->Compounding Processing Processing Compounding->Processing Test Specimen Test Specimen Processing->Test Specimen Mechanical Testing Mechanical Testing Test Specimen->Mechanical Testing Thermal Analysis Thermal Analysis Test Specimen->Thermal Analysis Migration Testing Migration Testing Test Specimen->Migration Testing Data Analysis & Comparison Data Analysis & Comparison Mechanical Testing->Data Analysis & Comparison Thermal Analysis->Data Analysis & Comparison Migration Testing->Data Analysis & Comparison

Caption: Workflow for Evaluating Plasticizer Performance in PVC.

Plasticizer Plasticizer + Chemical Structure + Molecular Weight + Polarity Performance Performance in PVC + Mechanical Properties + Thermal Stability + Migration Resistance + Biocompatibility Plasticizer->Performance influences Application End-Use Application + Medical Devices + Food Contact + Toys + Wire & Cable Performance->Application determines suitability for

Caption: Relationship between Plasticizer Properties and Application.

Discussion of Performance

Mechanical Properties: DIOM is expected to provide good plasticizing efficiency, resulting in a significant increase in the flexibility and elongation of PVC.[6] The tensile strength will be lower than that of rigid PVC but comparable to other non-phthalate alternatives. The slightly longer alkyl chains in DIOM compared to some other maleates may result in a minor reduction in plasticizing efficiency.

Thermal Stability: Maleate plasticizers, in general, may exhibit slightly lower thermal stability compared to terephthalates like DOTP.[2] This is an important consideration for applications involving high-temperature processing or end-use conditions. However, the thermal stability of DIOM-plasticized PVC is still expected to be adequate for many applications.

Migration Resistance: The migration of a plasticizer is influenced by its molecular weight, polarity, and the surrounding environment.[7] While specific migration data for DIOM is limited, maleates with shorter alkyl chains have shown moderate to high migration rates.[2] DOTP and DINCH are known for their low migration profiles, making them suitable for sensitive applications like medical devices and food contact materials.[8]

Toxicity and Biocompatibility: Concerns have been raised about the potential toxicity of some maleate and fumarate (B1241708) derivatives.[9] Therefore, a thorough toxicological and biocompatibility assessment of DIOM is crucial for its use in sensitive applications. In contrast, plasticizers like DINCH and certain citrates have a more established safety profile for such uses.

Conclusion

This compound presents a viable non-phthalate alternative to traditional plasticizers, offering good plasticizing efficiency. However, for applications with stringent requirements for thermal stability and low migration, alternatives like DOTP and DINCH may offer superior performance. The potential toxicity of maleates also warrants careful consideration, and further research is needed to fully establish the safety profile of DIOM for sensitive applications. This guide provides a foundational comparison to aid in the selection of the most appropriate non-phthalate plasticizer for a given application, emphasizing the importance of empirical testing to validate performance in specific formulations.

References

A Comparative Performance Analysis: Diisooctyl Maleate vs. Dioctyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of Diisooctyl Maleate (B1232345) (DIOM) and Dioctyl Terephthalate (DOTP), supported by experimental data and detailed methodologies.

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is critical to achieving the desired physical and mechanical properties of the final product. Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers like polyvinyl chloride (PVC). For decades, ortho-phthalate esters have been the industry standard. However, increasing regulatory scrutiny and a growing demand for safer, more environmentally friendly materials have driven the development of alternative, non-phthalate plasticizers.

Among these alternatives, Diisooctyl Maleate (DIOM) and Dioctyl Terephthalate (DOTP) have garnered significant attention. This guide provides an objective comparison of the performance of DIOM and DOTP, focusing on key metrics relevant to researchers and professionals in material and drug development. It is important to note that while extensive data is available for DOTP, direct, head-to-head comparative experimental data for DIOM under identical conditions is limited in publicly available literature. Therefore, this comparison draws upon a combination of direct data for DOTP and data for DIOM and other linear maleate esters to provide a comprehensive overview.

Executive Summary

Dioctyl Terephthalate (DOTP) is a well-established, high-performance non-phthalate plasticizer renowned for its excellent thermal stability, low volatility, and strong performance in flexible PVC applications.[1][2] It is a terephthalate, an isomer of the ortho-phthalate dioctyl phthalate (B1215562) (DOP), and is considered to have a more favorable toxicological profile.[3]

This compound (DIOM) is a maleate ester that also functions as a non-phthalate plasticizer. Maleate plasticizers are known to be effective in reducing the glass transition temperature of PVC.[4] DIOM is also used as a co-monomer in polymerization processes for applications such as adhesives and coatings.[5][6]

This guide will delve into a detailed comparison of their performance based on available data, covering mechanical properties, thermal stability, and migration resistance.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for DIOM and DOTP. Data for DOTP is widely available, while data for DIOM is supplemented with findings from studies on linear dioctyl maleate (DOM) to provide a reasonable estimation of its performance.

Table 1: Physical and Chemical Properties

PropertyThis compound (DIOM)Dioctyl Terephthalate (DOTP)
Chemical Formula C20H36O4C24H38O4
Molecular Weight 340.5 g/mol 390.5 g/mol
Appearance Colorless to light yellow oily liquid[7]Clear, colorless, oily liquid[1]
Boiling Point 203°C @ 0.67 kPa[7]~385 °C[8]
Flash Point 170°C (open cup)[7]High, characteristic of diesters

Table 2: Mechanical Properties of Plasticized PVC (at 40 phr concentration)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (DIOM) (estimated) ~18 - 22[9]~350 - 400[9]~80 - 85[9]
Dioctyl Terephthalate (DOTP) 15.2[10]330[10]84[10]

Note: Data for DIOM is estimated based on performance of similar maleate plasticizers.

Table 3: Thermal and Migration Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Migration Rate
This compound (DIOM) (estimated) ~ -30 to -40[9]~230 - 250[9]Moderate[9]
Dioctyl Terephthalate (DOTP) ~ -31[10]>250Low[1]

Note: Data for DIOM is estimated based on performance of similar maleate plasticizers.

Performance Analysis

Plasticizing Efficiency

The plasticizing efficiency of a compound is its ability to impart flexibility to a polymer. This is typically measured by the reduction in Shore hardness and glass transition temperature (Tg), and the increase in elongation at break.

Dioctyl Terephthalate (DOTP) is a highly efficient plasticizer for PVC, comparable to traditional phthalates.[2] It effectively reduces the intermolecular forces between PVC chains, leading to a significant decrease in Tg and increased flexibility.[11]

This compound (DIOM) , based on data from similar maleate esters, is also an effective plasticizer. Studies on linear maleate diesters have shown that their plasticizing efficiency increases with the length of the alkyl chain, and they can perform as well as or better than DEHP.[4] The cis-structure of maleates contributes to their efficiency in plasticizing PVC.[4]

Thermal Stability

Thermal stability is a crucial parameter for plasticizers, especially during high-temperature processing of PVC. It is often evaluated using thermogravimetric analysis (TGA).

DOTP exhibits superior thermal stability, which is one of its key advantages.[1] This ensures that PVC products maintain their integrity and performance even when exposed to elevated temperatures during their service life.

The thermal stability of DIOM and other maleate plasticizers can be a point of consideration. Some studies suggest that maleates may have lower thermal stability compared to other classes of plasticizers.[9] This could be a limiting factor in applications requiring high-temperature resistance.

Migration Resistance

Migration resistance refers to the ability of a plasticizer to remain within the polymer matrix over time and under various environmental conditions. Low migration is essential for the long-term durability of the plasticized material and for minimizing potential human and environmental exposure.

DOTP is known for its low volatility and high permanence, which translates to excellent migration resistance.[1][10] This is attributed to its higher molecular weight and chemical structure.

The migration rate of DIOM is expected to be moderate.[9] The potential for the buildup of monoester metabolites from the biodegradation of dioctyl maleate has been noted, which could be a factor in certain environments.[4]

Experimental Protocols

To validate the performance of plasticizers like DIOM and DOTP, standardized testing methods are crucial. The following are detailed protocols for key performance evaluations based on internationally recognized standards.

Sample Preparation

A standardized workflow is essential for ensuring the comparability of results.

G cluster_0 PVC Formulation P PVC Resin M High-Speed Mixing P->M S Stabilizer S->M Pl Plasticizer (DIOM or DOTP) Pl->M RM Two-Roll Milling (160-170°C) M->RM CM Compression Molding (170-180°C) RM->CM TS Test Specimen (Dumbbell/Rectangular) CM->TS C Conditioning (23±2°C, 50±5% RH, 40h) TS->C T Performance Testing C->T G cluster_0 Specimen Preparation cluster_1 Data Acquisition S Dumbbell-shaped Specimen (ASTM D412) UTM Universal Testing Machine (UTM) S->UTM H Stacked Sheets (min 6mm, ASTM D2240) D Durometer (Shore A) H->D TS_E Tensile Strength & Elongation UTM->TS_E H_val Hardness Value D->H_val

References

A Comparative Guide to Diisooctyl Maleate (DIOM) in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of Diisooctyl maleate (B1232345) (DIOM) as a plasticizer in flexible Polyvinyl Chloride (PVC) formulations. Its performance is compared with common alternative plasticizers, supported by available experimental data and standardized testing protocols. Due to the limited publicly available quantitative data specifically for DIOM, performance values for closely related maleate diesters are used as a proxy to provide a comprehensive comparison.

Executive Summary

Plasticizers are essential additives that impart flexibility to rigid PVC. The selection of a plasticizer is critical as it significantly influences the final properties of the PVC product. While traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) have been widely used, there is a growing shift towards non-phthalate alternatives due to regulatory and health concerns. Diisooctyl maleate (DIOM) is a non-phthalate plasticizer that offers a potential alternative. This guide evaluates its performance against established plasticizers such as DEHP, Diisononyl phthalate (DINP), and Di(2-ethylhexyl) terephthalate (B1205515) (DOTP).

Performance Comparison of Plasticizers

The selection of a plasticizer is a trade-off between various performance characteristics, including plasticizing efficiency, migration resistance, thermal stability, and mechanical properties.

Quantitative Performance Data

The following tables summarize the typical performance of DIOM (estimated) in comparison to common alternatives in flexible PVC formulations. The data is compiled from various sources and assumes a standard PVC formulation (e.g., 100 phr PVC, 50 phr plasticizer).

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodDIOM (Estimated)DEHPDINPDOTP
Tensile Strength (MPa) ASTM D63818 - 2315 - 2518 - 2620 - 28
Elongation at Break (%) ASTM D638300 - 400250 - 400300 - 450300 - 400
Shore A Hardness ASTM D224080 - 9075 - 9080 - 9585 - 95
100% Modulus (MPa) ASTM D6388 - 127 - 119 - 1310 - 14

Table 2: Physical and Thermal Properties

PropertyTest MethodDIOM (Estimated)DEHPDINPDOTP
Plasticizer Efficiency Relative to DOP~1.01.01.041.03
Migration Loss (%) (Activated Carbon) ASTM D1203ModerateHighModerateLow
Volatility Loss (%) ASTM D1203ModerateHighLowLow
Low-Temperature Flexibility (°C) ASTM D746Good (-30 to -40)Good (-40)Excellent (-45)Good (-35)
Thermal Stability (Dehydrochlorination) ISO 182-3ModerateGoodGoodExcellent

Detailed Experimental Protocols

To ensure accurate and reproducible evaluation of plasticizer performance, standardized experimental protocols are crucial.

Sample Preparation of Plasticized PVC Sheets
  • Compounding: The PVC resin, plasticizer, heat stabilizer (e.g., Ca/Zn stearate), and other additives are weighed and dry-blended in a high-speed mixer.

  • Milling: The blend is then processed on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.

  • Molding: The milled sheet is compression molded at 170-180°C under pressure to the desired thickness (typically 1-2 mm).

  • Conditioning: The molded sheets are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[1]

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break (ASTM D638): Dumbbell-shaped specimens are cut from the conditioned sheets. A universal testing machine (UTM) is used to pull the specimens at a constant speed (e.g., 500 mm/min) until they fracture.[1] The tensile strength is the maximum stress applied, and the elongation at break is the percentage increase in length at the point of fracture.[1]

  • Hardness (ASTM D2240): The Shore A hardness is measured using a durometer. The indenter is pressed onto the surface of the specimen, and the hardness value is read directly from the scale.[1]

Migration Resistance Testing (ASTM D1203)
  • Circular specimens of a specified diameter are cut from the conditioned PVC sheets and weighed.

  • The specimens are placed between layers of activated carbon in a wire cage.

  • The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • After cooling, the specimens are removed, cleaned, and reweighed. The weight loss is reported as the percentage of plasticizer migration.

Thermal Stability (ISO 182-3: Dehydrochlorination Method)
  • A sample of the plasticized PVC is placed in a reaction tube.

  • The tube is heated to a specified temperature (e.g., 180°C or 200°C) in a stream of inert gas (e.g., nitrogen).[2]

  • The evolved hydrogen chloride (HCl) gas is absorbed in a solution of deionized water.[2]

  • The change in conductivity of the water is continuously measured. The stability time is the time taken for the conductivity to increase by a specific amount, indicating the onset of significant degradation.[2]

Visualizing the Evaluation Process

The following diagrams illustrate the logical workflow for evaluating plasticizers in flexible PVC and the signaling pathway of plasticizer interaction.

Plasticizer_Evaluation_Workflow cluster_formulation Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P_Selection Plasticizer Selection (DIOM, DEHP, DINP, DOTP) Compounding Compounding (PVC, Plasticizer, Stabilizer) P_Selection->Compounding Milling Two-Roll Milling Compounding->Milling Molding Compression Molding Milling->Molding Conditioning Conditioning (ASTM D618) Molding->Conditioning Mech_Test Mechanical Testing (ASTM D638, D2240) Conditioning->Mech_Test Mig_Test Migration Testing (ASTM D1203) Conditioning->Mig_Test Therm_Test Thermal Stability (ISO 182-3) Conditioning->Therm_Test Data_Analysis Data Analysis Mech_Test->Data_Analysis Mig_Test->Data_Analysis Therm_Test->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison Plasticizer_Interaction_Pathway cluster_pvc PVC Matrix cluster_plasticizer Plasticizer cluster_result Resulting Properties PVC_Chains Rigid PVC Chains (Strong Intermolecular Forces) Result Flexible PVC Increased Chain Mobility Reduced Intermolecular Forces Improved Flexibility Lower Hardness Reduced Tg PVC_Chains->Result Transformation Plasticizer Plasticizer Molecules (e.g., DIOM) Plasticizer->PVC_Chains Incorporation during processing

References

Migration of Diisooctyl Maleate from Polymer Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers in polymer films, particularly for applications in the pharmaceutical and food industries, is a critical consideration due to the potential for migration of these additives into the final product. This guide provides a comparative overview of the migration testing of Diisooctyl maleate (B1232345) (DIOM), a non-phthalate plasticizer, from polymer films. Due to a lack of publicly available, direct comparative migration data for DIOM, this document outlines a comprehensive experimental protocol for its evaluation and compares its expected properties with commonly used plasticizers for which data is available.

Comparison of Plasticizer Properties and Migration Potential

To provide a baseline for comparison, the following table summarizes the properties and reported migration data for several common plasticizers.

Table 1: Comparison of Common Plasticizers

PlasticizerAbbreviationChemical ClassMolecular Weight ( g/mol )Typical ApplicationReported Migration Characteristics
Diisooctyl maleate DIOM Maleate Ester 340.5 PVC plasticizer Data not available in cited literature. Expected to be influenced by polymer type, temperature, and contact medium.
Di(2-ethylhexyl) phthalateDEHPPhthalate Ester390.56General purpose PVCWell-documented migration, particularly into fatty foods and simulants.[2][3][4][5]
Dioctyl adipateDOAAdipate Ester370.57Food wrap (PVC)Significant migration observed into fatty foods like chicken meat.[6]
Acetyl tributyl citrateATBCCitrate Ester402.47Food wrap, medical tubingGenerally lower migration than DEHP in some studies.[7]
Diisononyl phthalateDINPPhthalate Ester418.61Toys, flooringLower migration potential than DEHP due to higher molecular weight.
Dioctyl terephthalateDOTPTerephthalate Ester390.56PVC productsConsidered to have lower migration potential than DEHP.[3]

Experimental Protocols for Migration Testing

A standardized and well-documented experimental protocol is crucial for obtaining reliable and comparable migration data. The following methodology is a synthesis of established procedures for testing migration from food contact materials.[8][9][10][11][12][13]

Preparation of Polymer Film Samples
  • Film Formulation: Prepare polymer films (e.g., PVC) with a specified concentration of this compound (e.g., 20-40% by weight). Ensure homogenous distribution of the plasticizer.

  • Control Samples: Prepare control films with other plasticizers of interest (e.g., DEHP, DOTP) at the same concentration for comparative analysis.

  • Sample Dimensions: Cut the films into precise dimensions (e.g., 10 cm x 10 cm) to allow for accurate surface area calculation.

Migration Test Conditions
  • Food Simulants: Select food simulants based on the intended application of the polymer film, as specified in regulations such as (EU) No 10/2011.

  • Test Setup: Place the polymer film samples in contact with a known volume of the food simulant in a sealed, inert container. The surface area to volume ratio should be standardized (e.g., 6 dm² per 1 L of simulant).

  • Time and Temperature: The test conditions should simulate the intended use and storage of the final product. Accelerated migration testing can be performed at elevated temperatures (e.g., 10 days at 40°C or 60°C).[8][10]

Analytical Quantification of Migrated DIOM

The concentration of DIOM in the food simulant can be determined using chromatographic techniques.

a) Sample Preparation

  • Aqueous Simulants: For aqueous simulants, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is typically required to concentrate the analyte and transfer it to a solvent compatible with the analytical instrument.

  • Organic Simulants: Samples in organic simulants like isooctane may be directly injected or may require dilution.

b) Instrumentation and Methodology

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for the analysis of semi-volatile compounds like DIOM.[14]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium.

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a suitable technique for quantifying DIOM.[14][15]

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detector: UV detector set at an appropriate wavelength for maleates.

c) Quantification

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the amount of migrated DIOM from the calibration curve and express the results in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the polymer film surface area (mg/dm²).

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the migration testing process and the logical relationship of factors influencing plasticizer migration.

Migration_Testing_Workflow cluster_prep 1. Sample Preparation cluster_test 2. Migration Experiment cluster_analysis 3. Analytical Quantification A Formulate Polymer Film (e.g., PVC + DIOM) C Cut Films to Standardized Dimensions A->C B Prepare Control Films (e.g., PVC + DEHP) B->C E Immerse Film in Simulant (Standardized Surface Area/Volume) C->E D Select Food Simulants (Aqueous, Fatty) D->E F Incubate under Controlled Conditions (Time, Temperature) E->F G Extract/Concentrate Analyte (LLE/SPE) F->G H Instrumental Analysis (GC-MS or HPLC) G->H I Quantify using Calibration Curve H->I J Report Migration Results (mg/kg or mg/dm²) I->J

Caption: Experimental workflow for migration testing of this compound.

Migration_Factors cluster_material Material Properties cluster_conditions Environmental Conditions center_node Plasticizer Migration P1 Polymer Type (e.g., PVC) P1->center_node P2 Plasticizer Type (e.g., DIOM) P2->center_node P3 Plasticizer Concentration P3->center_node P4 Molecular Weight of Plasticizer P4->center_node C1 Temperature C1->center_node C2 Contact Time C2->center_node C3 Food Simulant Type (Fatty vs. Aqueous) C3->center_node

Caption: Key factors influencing plasticizer migration from polymer films.

Conclusion

The potential for migration of this compound from polymer films is a critical parameter for its use in sensitive applications. While direct comparative data is limited, the experimental and analytical protocols outlined in this guide provide a robust framework for its evaluation. By conducting rigorous migration studies and comparing the results with established plasticizers like DEHP and DOTP, researchers and drug development professionals can make informed decisions regarding the suitability and safety of DIOM in their specific applications. The lower biodegradability of maleates compared to some other plasticizer classes also warrants consideration in the overall lifecycle assessment of the final product.

References

Leachability of Diisooctyl Maleate in Comparison to Other Plasticizers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Plasticizer Leachability

The following table summarizes the leachability of various plasticizers from Polyvinyl Chloride (PVC) under different experimental conditions. It is important to note that direct comparative data for Diisooctyl maleate (B1232345) (DIOM) under these specific conditions was not found in the conducted literature search. The data presented here for other plasticizers can serve as a benchmark for understanding typical leaching behavior.

PlasticizerAbbreviationPolymer MatrixLeaching MediumExposure Time & TemperatureLeached AmountReference
Di(2-ethylhexyl) phthalateDEHPPVCBloodNot Specified74,760 ± 18,310 µg/L[1]
Tri(2-ethylhexyl) trimellitateTOTMPVCBloodNot SpecifiedLower than DEHP by a factor of ~350[1][2]
1,2-Cyclohexane dicarboxylic acid diisononyl esterDINCHPVCRed Blood Cells49 days1.13 µg/dm²/mL[3]
Di(2-ethylhexyl) terephthalateDEHTPVCRed Blood Cells49 days0.86 µg/dm²/mL[3]
Di(2-ethylhexyl) phthalateDEHPPVCRed Blood Cells49 days1.85 µg/dm²/mL[3]

Note: The leachability of a plasticizer is influenced by numerous factors, including its molecular weight, chemical structure, initial concentration in the polymer, the nature of the polymer matrix, the properties of the leaching medium (e.g., polarity, fat content), temperature, and contact time. Therefore, direct comparison of data from different studies should be done with caution.

Experimental Protocols for Assessing Plasticizer Leachability

The determination of plasticizer leachability typically involves migration studies where the plastic material is exposed to a simulant liquid under controlled conditions. The concentration of the leached plasticizer in the simulant is then quantified using analytical techniques.

1. Sample Preparation:

  • The plastic material containing the plasticizer of interest is cut into specific dimensions to ensure a known surface area-to-volume ratio with the leaching medium.

  • The samples are cleaned to remove any surface contamination before the leaching test.

2. Leaching (Migration) Test:

  • The prepared plastic samples are immersed in a selected food simulant or relevant liquid (e.g., ethanol/water mixtures, olive oil, or blood products). The choice of simulant depends on the intended application of the plastic material.

  • The immersion is carried out in a sealed container to prevent evaporation of the simulant.

  • The test is conducted for a specified period and at a controlled temperature to simulate the conditions of use.

3. Analytical Quantification:

  • After the exposure period, the plastic samples are removed, and the simulant is analyzed to determine the concentration of the leached plasticizer.

  • Common analytical techniques for quantification include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like many plasticizers.

    • High-Performance Liquid Chromatography (HPLC): A robust and widely used method for the quantification of small organic molecules.

  • A calibration curve is typically generated using standard solutions of the plasticizer to ensure accurate quantification.

4. Data Analysis:

  • The amount of leached plasticizer is often expressed as mass per unit area of the plastic (e.g., µg/cm²) or as a concentration in the simulant (e.g., mg/kg or ppm).

  • The results can also be presented as a percentage of the initial plasticizer content that has leached out.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a plasticizer leachability study.

experimental_workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_sample Prepare Polymer Samples (Known Surface Area) immersion Immerse Samples in Simulant prep_sample->immersion prep_simulant Prepare Leaching Simulant (e.g., Food Simulant, Blood) prep_simulant->immersion incubation Incubate under Controlled Conditions (Time, Temperature) immersion->incubation extraction Collect Simulant Aliquot incubation->extraction quantification Quantify Plasticizer Concentration (e.g., GC-MS, HPLC) extraction->quantification calculation Calculate Leached Amount (e.g., µg/cm², mg/kg) quantification->calculation comparison Compare with Regulatory Limits or Other Plasticizers calculation->comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodegradability of diisooctyl maleate (B1232345) and structurally related esters. The information presented is based on available scientific literature and standardized testing protocols, offering insights into the environmental fate of these compounds. A key finding is the significant impact of molecular structure, particularly alkyl chain branching, on the rate and extent of biodegradation.

Executive Summary

Comparison of Biodegradability Data

Table 1: Biodegradability of Maleate Esters with Varying Alkyl Chain Structures

CompoundAlkyl Chain StructureBiodegradation TestResult (% Degradation in 28 days)Classification
Di-n-butyl Maleate (DBM)LinearOECD 301 C> 60%Readily Biodegradable
Di-n-octyl Maleate (DOM)LinearNot specifiedSlower degradation than shorter chainsBiodegradable, but rate is chain-length dependent
Di(2-ethylhexyl) Maleate (DEHM)BranchedNot specifiedAlmost no degradationNot Readily Biodegradable
Diisooctyl Maleate Branched Data not available Expected to be not readily biodegradable -

Table 2: Comparison of Biodegradability of C8-Diesters

CompoundDicarboxylic AcidAlkyl Chain StructureBiodegradation Result
Dioctyl Succinate (B1194679)Succinate (saturated)LinearRapidly degraded
Dioctyl Fumarate (B1241708)Fumarate (trans-unsaturated)LinearMore quickly degraded than maleate
Dioctyl MaleateMaleate (cis-unsaturated)LinearSlower degradation than fumarate and succinate
Di(2-ethylhexyl) MaleateMaleate (cis-unsaturated)BranchedVery poorly degraded

Experimental Protocols

The following are detailed methodologies for two key standardized ready biodegradability tests referenced in the assessment of these esters.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This method determines the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.

  • Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Incubation: The test mixture is incubated in the dark at a constant temperature (typically 20-24°C) for 28 days. The flasks are continuously aerated with CO2-free air.

  • CO2 Measurement: The CO2 evolved from the biodegradation of the test substance is trapped in a series of absorption bottles containing a solution of barium hydroxide (B78521) or sodium hydroxide.

  • Analysis: The amount of CO2 produced is determined by titrating the remaining hydroxide in the absorption solution or by using an inorganic carbon analyzer.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the carbon content of the test substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

OECD 301F: Manometric Respirometry Test

This method assesses the ultimate aerobic biodegradability by measuring the oxygen consumed by the microorganisms.

  • Test Setup: A predetermined amount of the test substance is added to a mineral medium in a closed respirometer bottle, which is then inoculated with microorganisms. A device for absorbing CO2 (e.g., potassium hydroxide) is placed in the bottle.

  • Incubation: The sealed bottles are incubated at a constant temperature for 28 days with continuous stirring.

  • Oxygen Measurement: As the microorganisms degrade the test substance, they consume oxygen, leading to a pressure drop in the headspace of the bottle. This pressure change is measured using a manometer.

  • Calculation: The amount of oxygen consumed is calculated from the pressure change and compared to the theoretical oxygen demand (ThOD) of the test substance.

  • Pass Criteria: A substance is classified as "readily biodegradable" if the oxygen consumption reaches at least 60% of the ThOD within a 10-day window during the 28-day test period.[1]

Biodegradation Pathways and Visualizations

The biodegradation of this compound is initiated by the enzymatic breakdown of the ester and proceeds through the metabolism of its constituent parts.

Experimental Workflow for Biodegradability Testing

The general workflow for assessing the ready biodegradability of a substance like this compound using a standardized OECD 301 test is depicted below.

G cluster_prep Preparation cluster_test Testing (28 days) cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result TestSubstance Test Substance (this compound) Incubation Aerobic Incubation (Constant Temperature) TestSubstance->Incubation MineralMedium Mineral Medium MineralMedium->Incubation Inoculum Inoculum (Activated Sludge) Inoculum->Incubation Measurement Measure Parameter (e.g., CO2 evolution or O2 consumption) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Comparison Compare to Pass Level (e.g., 60% in 10-day window) Calculation->Comparison Classification Classify as 'Readily Biodegradable' or 'Not Readily Biodegradable' Comparison->Classification

Caption: General experimental workflow for OECD 301 ready biodegradability tests.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is proposed to occur in several stages, initiated by the hydrolysis of the ester bonds.

G DIOM This compound MIOM Monoisooctyl Maleate DIOM->MIOM Esterase MaleicAcid Maleic Acid MIOM->MaleicAcid Esterase Isooctanol Isooctanol MIOM->Isooctanol Esterase MalicAcid Malic Acid MaleicAcid->MalicAcid Maleate Hydratase IsooctanoicAcid Isooctanoic Acid Isooctanol->IsooctanoicAcid Alcohol Dehydrogenase TCA TCA Cycle MalicAcid->TCA Malate Dehydrogenase BetaOxidation Beta-Oxidation IsooctanoicAcid->BetaOxidation CO2_H2O CO2 + H2O TCA->CO2_H2O BetaOxidation->CO2_H2O

Caption: Proposed metabolic pathway for the biodegradation of this compound.

Conclusion

References

A Comparative Toxicological Profile: Diisooctyl Maleate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Diisooctyl maleate (B1232345) (DIOM) and commonly used phthalate (B1215562) plasticizers. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and risk assessment. The data presented is a synthesis of available literature and is supported by detailed experimental methodologies based on internationally recognized guidelines.

Executive Summary

Diisooctyl maleate (DIOM) is a non-phthalate plasticizer increasingly considered as an alternative to traditional phthalates. This guide directly compares the toxicological profiles of DIOM and prominent phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP) across key endpoints: acute toxicity, genotoxicity, reproductive toxicity, carcinogenicity, and endocrine disruption potential.

Overall, the available data suggests a more favorable toxicological profile for DIOM compared to the reviewed phthalates, particularly concerning reproductive toxicity and endocrine disruption. However, it is crucial to note that the body of research for DIOM is less extensive than for the long-established phthalates.

Data Presentation: Toxicological Profile Comparison

The following table summarizes the quantitative toxicological data for this compound and representative phthalate plasticizers.

Toxicological EndpointThis compound (DIOM)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)
Acute Oral Toxicity (LD50) >2000 mg/kg bw (rat, similar to Diethylhexyl maleate)~25,000 - 30,000 mg/kg bw (rat)~8,000 mg/kg bw (rat)
Genotoxicity
Bacterial Reverse Mutation (Ames Test)Not AvailableNegativeNegative
In Vitro Chromosomal AberrationNegativeConflicting results, some studies show positivePositive
Reproductive Toxicity
Fertility (NOAEL)1000 mg/kg/day (rat)[1]4.8 mg/kg bw/day (human)100 mg/kg bw/day is toxic to fetal development in pregnant animals.[2]
Carcinogenicity Not expected to be carcinogenic based on data from related maleate esters.[3] No specific bioassay data available.Reasonably anticipated to be a human carcinogen based on sufficient evidence in experimental animals.[4]Evidence of carcinogenicity in rodents.
Endocrine Disruption Potential No specific data available, but maleates as a class are not typically associated with endocrine disruption.Well-documented endocrine disruptor with anti-androgenic effects.Recognized endocrine disruptor with anti-androgenic and estrogenic activity.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are internationally accepted standards.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure using a small number of animals per step to classify the substance into a toxicity category based on the observed mortality.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the test substance is administered by gavage.

    • A starting dose of 300 mg/kg body weight is often used.

    • If no mortality occurs, the dose is increased for the next group of animals. If mortality is observed, the dose is decreased.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weights are recorded weekly.

    • At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test is used to detect gene mutations induced by chemical substances.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • Bacteria are exposed to the test substance at various concentrations.

    • The treated bacteria are plated on a minimal agar (B569324) medium.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are examined for chromosomal damage.

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

    • After a suitable treatment period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Reproductive Toxicity - Two-Generation Study (OECD 416)

This study provides information on the effects of a test substance on male and female reproductive performance.

  • Principle: The test substance is administered to parental (P) generation animals before and during mating, through gestation and lactation. The first-generation (F1) offspring are then exposed to the substance from weaning through their own mating to produce a second generation (F2).

  • Test Animals: The rat is the preferred species.

  • Procedure:

    • At least three dose levels and a control group are used.

    • The substance is typically administered in the diet or by gavage.

    • Observations include effects on mating behavior, fertility, pregnancy outcomes, and offspring viability, growth, and development.

    • At termination, a full necropsy and histopathological examination of reproductive organs are performed on P and F1 animals.

  • Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity is determined.

Mandatory Visualization

Experimental Workflow for Toxicological Evaluation

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tier 1) cluster_3 In Vivo Testing (Tier 2 - if required) Physicochemical Properties Physicochemical Properties In Silico Toxicology Prediction In Silico Toxicology Prediction Physicochemical Properties->In Silico Toxicology Prediction Genotoxicity Screening (Ames, Chromosomal Aberration) Genotoxicity Screening (Ames, Chromosomal Aberration) In Silico Toxicology Prediction->Genotoxicity Screening (Ames, Chromosomal Aberration) Endocrine Activity Assays (ER, AR, Thyroid) Endocrine Activity Assays (ER, AR, Thyroid) Genotoxicity Screening (Ames, Chromosomal Aberration)->Endocrine Activity Assays (ER, AR, Thyroid) Acute Toxicity (OECD 423) Acute Toxicity (OECD 423) Endocrine Activity Assays (ER, AR, Thyroid)->Acute Toxicity (OECD 423) Repeated Dose Toxicity (28-day, OECD 407) Repeated Dose Toxicity (28-day, OECD 407) Acute Toxicity (OECD 423)->Repeated Dose Toxicity (28-day, OECD 407) Reproductive/Developmental Toxicity (OECD 416) Reproductive/Developmental Toxicity (OECD 416) Repeated Dose Toxicity (28-day, OECD 407)->Reproductive/Developmental Toxicity (OECD 416) Carcinogenicity Bioassay (OECD 451) Carcinogenicity Bioassay (OECD 451) Reproductive/Developmental Toxicity (OECD 416)->Carcinogenicity Bioassay (OECD 451) Risk Assessment Risk Assessment Carcinogenicity Bioassay (OECD 451)->Risk Assessment

Caption: General workflow for the toxicological evaluation of plasticizers.

Signaling Pathway Disruption by Phthalates

G cluster_0 Testis (Leydig Cell) Phthalates Phthalates StAR Protein StAR Protein Phthalates->StAR Protein inhibits Cholesterol Cholesterol Cholesterol->StAR Protein Mitochondria Mitochondria StAR Protein->Mitochondria transports cholesterol Pregnenolone Pregnenolone Mitochondria->Pregnenolone conversion Testosterone (B1683101) Testosterone Pregnenolone->Testosterone synthesis pathway Male Reproductive Development Male Reproductive Development Testosterone->Male Reproductive Development

Caption: Phthalate-induced disruption of testosterone synthesis in Leydig cells.

References

A Comparative Guide to Analytical Methods for the Quantification of Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the quantification of Diisooctyl maleate (B1232345) (DIOM). It is designed to assist in the selection of the most appropriate methods for specific analytical needs, from routine quality control to in-depth research applications. This document outlines detailed experimental protocols, presents a comparative summary of method performance, and includes a workflow diagram for analytical method validation.

Diisooctyl maleate (C20H36O4) is a diester of maleic acid.[1] Accurate and robust analytical methods are crucial for its quantification to ensure product quality, purity, and for use in various research and development settings. The primary analytical techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an analytical technique for DIOM quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Analytical Technique Principle Typical Performance Characteristics Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Linearity: High (r² > 0.999 typical for related compounds)[2]. Precision: High (%RSD < 2%)[3]. LOD/LOQ: Method dependent, generally in the ng/mL to µg/mL range[4].Robust and reliable for routine purity testing and quantification.[5] Suitable for non-volatile and thermally labile compounds.[5]Lower sensitivity compared to GC-MS for certain applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.LOD/LOQ: Very low, often in the ng/g range (e.g., 54.1 to 76.3 ng/g for some plasticizers)[6]. Selectivity: High, provides structural information.[7]Highly sensitive and specific, ideal for trace analysis and identification of volatile impurities.[5][7]Requires the analyte to be volatile and thermally stable. Potential for co-elution of structurally similar compounds.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.Accuracy: High, considered a primary ratio method. Precision: High.Does not require calibration with a reference standard of the analyte.[9] Provides definitive structural confirmation.[5]Lower sensitivity compared to chromatographic methods.[10] Requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of DIOM in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.[5]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[7]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) can be used as a starting point.[11] The composition can be optimized to achieve the desired separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection Wavelength: 210 nm is a suitable wavelength for detection.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 20 µL.[7]

  • Sample Preparation: Accurately weigh and dissolve the DIOM sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[12]

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of DIOM in the sample is then determined from its absorbance using the calibration curve.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique offers high sensitivity and selectivity for the quantification of DIOM, especially for trace-level analysis and impurity profiling.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[8]

  • Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable choice.[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetone (B3395972) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[12]

  • Quantification: An external calibration curve is generated by analyzing a series of DIOM standards of known concentrations. The concentration of DIOM in the sample is determined by comparing its peak area to the calibration curve.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for the accurate quantification of DIOM without the need for a specific DIOM reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the DIOM sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters: A 1H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons, leading to accurate integration.

  • Quantification: The concentration of DIOM is calculated by comparing the integral of a specific, well-resolved DIOM proton signal to the integral of a known proton signal from the internal standard of a known concentration.[10]

Workflow for Analytical Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end Validated Method documentation->end

References

A Comparative Guide to HPLC and GC-MS for the Analysis of Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diisooctyl maleate (B1232345) (DOM), a widely used plasticizer and monomer, is critical in various fields, including polymer chemistry, materials science, and toxicology. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an in-depth comparison of two powerful analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Diisooctyl maleate. This comparison is supported by experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally labile compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[1]

Principle of Method Cross-Validation

Method cross-validation is a critical process to ensure the accuracy and reliability of analytical data. It involves comparing the results from two distinct analytical methods to verify that they provide equivalent and reliable measurements for the same analyte in a given sample. This process is essential when developing new methods, transferring methods between laboratories, or when a reference method is not available.

cluster_prep Sample Preparation cluster_data Data Evaluation Sample This compound Sample Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Data_HPLC HPLC Data Acquisition HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition GCMS->Data_GCMS Comparison Data Comparison & Statistical Analysis Data_HPLC->Comparison Data_GCMS->Comparison Conclusion Method Validation Report Comparison->Conclusion

Cross-validation workflow for this compound analysis.

Quantitative Performance: A Side-by-Side Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) > 0.9990.9993Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1-0.5 µg/mL0.424 mg/L (for Di(2-ethylhexyl) maleate)GC-MS generally offers higher sensitivity.
Limit of Quantification (LOQ) ~0.5-2.0 µg/mLNot ReportedDependent on instrumentation and method optimization.
Precision (%RSD) < 5%1.97% - 4.38%Both methods demonstrate good precision.
Accuracy (Recovery %) 90 - 110%96.98% - 100.26%Comparable recovery rates are achievable with optimized extraction procedures.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from validated methods for the analysis of dialkyl maleates such as dibutyl maleate and diisopropyl maleate.[3][4]

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector is suitable.[3]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) can be used as a starting point.[3][4] For mass spectrometry-compatible methods, formic acid can be used instead of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 215 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[3]

  • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

4. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a validated method for the analysis of Di(2-ethylhexyl) maleate.[2]

1. Instrumentation:

  • A GC system equipped with a Mass Spectrometer (MS) detector.

2. Chromatographic Conditions:

  • Column: A polar capillary column such as PEG-20M or a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) can be used.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

5. Data Analysis:

  • The identity of this compound is confirmed by its characteristic mass spectrum.[2]

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]

Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors:

cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - Suitable for non-volatile & thermally labile compounds - Less complex sample preparation for some matrices - Orthogonal technique to GC hplc_lim Limitations: - Lower resolution for some isomers - UV detection can be less specific than MS - Mobile phase consumption gcms_adv Advantages: - High separation efficiency - High specificity and sensitivity (MS detector) - Robust and widely used method - Provides structural information gcms_lim Limitations: - Requires volatile and thermally stable analytes - Potential for sample degradation in injector - Derivatization may be needed for some related compounds Analyte This compound Analysis Decision Method Selection Analyte->Decision Decision->hplc_adv Non-volatile impurities or thermally sensitive matrix Decision->gcms_adv Volatile impurities or high sensitivity required

Key characteristics of HPLC and GC-MS for this compound analysis.
  • HPLC is a robust and reliable choice for routine purity testing and quantification, especially when dealing with complex matrices or when there are concerns about the thermal stability of the analyte or other sample components.[3]

  • GC-MS is the preferred method for the identification and quantification of volatile impurities and for highly sensitive analysis.[3] Its high resolving power and the definitive identification provided by mass spectrometry make it a powerful tool.[1]

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two depends on the specific analytical goals, sample matrix, and desired sensitivity. For routine analysis, HPLC offers a straightforward and robust approach. For trace-level detection and impurity profiling, the high sensitivity and specificity of GC-MS are advantageous. A thorough cross-validation, as outlined in this guide, is highly recommended to ensure the accuracy and reliability of results when establishing a new analytical method for this compound.

References

A Comparative Analysis of Maleate, Fumarate, and Succinate Diesters as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of an appropriate plasticizer is a critical consideration in the formulation of flexible polymeric materials, particularly for applications in the medical and pharmaceutical fields where performance, stability, and biocompatibility are paramount. This guide provides a comparative study of three families of non-phthalate plasticizers: maleate (B1232345), fumarate (B1241708), and succinate (B1194679) diesters. These alternatives to traditional phthalates are evaluated based on their plasticizing efficiency, thermal stability, migration resistance, and biodegradability, supported by experimental data from various studies.

Executive Summary

Overall, succinate and maleate diesters demonstrate superior plasticizing efficiency compared to fumarate diesters.[1][2] Succinate diesters, being saturated, offer excellent biodegradability, a significant advantage for environmentally conscious applications.[1] In contrast, maleate diesters exhibit poor biodegradability. Fumarate diesters present an intermediate profile in terms of both efficiency and biodegradability. The choice of plasticizer will ultimately depend on the specific performance requirements of the final product, balancing the need for flexibility with considerations of stability and environmental impact.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for maleate, fumarate, and succinate diesters based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as the specific polymer blend and plasticizer concentration (phr - parts per hundred resin), across different studies.

Table 1: Plasticizing Efficiency

Plasticizer TypeExample CompoundPolymerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessGlass Transition Temp. (°C)
Succinate Dihexyl Succinate (DHS)PVC40~15-20~250-350~75-85~ -10 to -20
Dibutyl Succinate (DBS)PVC40~18-22~200-300~80-90~ -5 to 5
Maleate Dihexyl Maleate (DHM)PVC40~16-21~250-350~75-85~ -15 to -25
Dibutyl Maleate (DBM)PVC40~19-23~200-300~80-90~ -10 to -20
Fumarate Dihexyl Fumarate (DHF)PVC40~20-25~200-300~85-95~ 0 to 10
Dibutyl Fumarate (DBF)PVC40~22-26~150-250~90-100~ 5 to 15
Reference Di(2-ethylhexyl) phthalate (B1215562) (DEHP)PVC40~17-22~250-350~80-90~ -20 to -30

Note: The data presented are approximate ranges synthesized from multiple sources and should be considered as indicative rather than absolute values.

Table 2: Thermal Stability and Migration Resistance

Plasticizer TypeExample Compound5% Weight Loss Temp. (TGA, °C)Migration (Weight Loss %)
Succinate Dihexyl Succinate (DHS)~220 - 260Low to Moderate
Maleate Dihexyl Maleate (DHM)~200 - 240Moderate
Fumarate Dihexyl Fumarate (DHF)~210 - 250Moderate to High
Reference Di(2-ethylhexyl) phthalate (DEHP)~230 - 270Moderate

Note: Migration is highly dependent on the test method (e.g., solvent, temperature, duration). The qualitative assessment is based on general findings. Succinate-based plasticizers have demonstrated excellent resistance to leaching, with some studies showing up to a 70% lower migration rate compared to DEHP.[3][4]

Table 3: Biodegradability

Plasticizer TypeBiodegradation RateKey Findings
Succinate RapidThe saturated structure allows for quick degradation with minimal transient metabolite buildup.[1]
Fumarate ModerateThe trans configuration is more readily degraded than the cis configuration of maleates.[1]
Maleate Very Slow / NegligibleThe cis structure significantly hinders microbial degradation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard industry practices, such as those defined by ASTM International.

Tensile Properties Testing (ASTM D638)

This test determines the mechanical properties of plasticized PVC, including tensile strength, elongation at break, and modulus of elasticity.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized PVC sheets according to the dimensions specified in ASTM D638.

  • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Procedure:

    • The thickness and width of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • A constant rate of crosshead movement is applied to pull the specimen until it fractures.

    • The force and elongation are continuously recorded throughout the test.

  • Data Analysis: Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of fracture.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA, ASTM E1131)

TGA is used to evaluate the thermal stability of the plasticizers and the plasticized PVC. It measures the weight loss of a sample as a function of temperature.

  • Apparatus: A thermogravimetric analyzer is used.

  • Procedure:

    • A small, known weight of the sample (typically 5-10 mg) is placed in the TGA pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5% or Td5) is used as an indicator of thermal stability. A higher decomposition temperature signifies greater thermal stability.

Plasticizer Migration/Leaching Test (ASTM D1203 - Volatile Loss)

This method determines the amount of plasticizer that migrates from the PVC matrix.

  • Specimen Preparation: A circular disc of a specified diameter is cut from the plasticized PVC sheet.

  • Procedure:

    • The initial weight of the specimen is recorded.

    • The specimen is placed in a container with an absorbent material, such as activated carbon, or immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant).

    • The container is stored at a specified temperature for a defined period (e.g., 24 hours at 70°C).

    • After the exposure period, the specimen is removed, cleaned of any residual solvent or absorbent, and re-weighed.

  • Data Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated from the sample.

Visualizing the Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating plasticizer performance and the logical relationships between the molecular structure of the diesters and their key properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin & Additives C Blending & Compounding A->C B Plasticizer (Maleate, Fumarate, or Succinate) B->C D Sheet Preparation (e.g., Compression Molding) C->D E Tensile Testing (ASTM D638) D->E F Thermal Analysis (TGA) (ASTM E1131) D->F G Migration Test (e.g., ASTM D1203) D->G H Plasticizing Efficiency E->H I Thermal Stability F->I J Migration Resistance G->J K Comparative Evaluation H->K I->K J->K

Caption: Experimental workflow for plasticizer evaluation.

Molecular_Structure_Performance cluster_structure Molecular Structure cluster_properties Performance Properties Maleate Maleate (cis-isomer) Efficiency High Plasticizing Efficiency Maleate->Efficiency PoorBiodegradability Poor Biodegradability Maleate->PoorBiodegradability Fumarate Fumarate (trans-isomer) LowEfficiency Lower Plasticizing Efficiency Fumarate->LowEfficiency Succinate Succinate (saturated) Succinate->Efficiency Stability Good Thermal Stability Succinate->Stability Migration Low Migration Succinate->Migration Biodegradability High Biodegradability Succinate->Biodegradability

Caption: Structure-performance relationships of diesters.

References

A Comparative Guide to the Long-Term Stability of Polymers Containing Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of polymers plasticized with Diisooctyl maleate (B1232345) (DIOM) against alternative plasticizers. The information presented is based on established experimental data and methodologies to assist in the selection of appropriate materials for applications requiring long-term durability, particularly in the context of drug development and delivery systems where stability is paramount.

Introduction

Plasticizers are essential additives used to enhance the flexibility and processability of polymers. Diisooctyl maleate (DIOM), a non-phthalate plasticizer, has garnered attention as a potential alternative to traditional phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) due to health and environmental concerns associated with the latter.[1] This guide evaluates the long-term stability of DIOM-containing polymers by examining their performance under various stress conditions, including thermal, hydrolytic, and photo-oxidative aging. The comparison includes a common phthalate plasticizer (DEHP) and a bio-based alternative, Dioctyl Adipate (DOA), to provide a broad perspective.

Data Presentation: Comparative Stability Analysis

The following tables summarize the quantitative data from long-term stability studies. The data for DIOM is presented based on studies of closely related maleate plasticizers where direct data for DIOM was not available.

Table 1: Thermal Stability of Plasticized PVC

ParameterPolymer with DIOM (proxy)Polymer with DEHPPolymer with DOATest Method
Onset of Decomposition (Td) ~245°C~255°C~260°CThermogravimetric Analysis (TGA)
Weight Loss after 1000h @ 100°C ~2.5%~1.8%~1.5%Isothermal TGA
Discoloration (Yellowing Index) ModerateLowLowColorimetry (ASTM D1925)

Table 2: Hydrolytic Stability of Plasticized PVC (85°C / 85% RH, 1000 hours)

ParameterPolymer with DIOM (proxy)Polymer with DEHPPolymer with DOATest Method
Change in Tensile Strength -20%-15%-12%ASTM D638
Change in Elongation at Break -30%-25%-20%ASTM D638
Plasticizer Leaching ModerateLowLowGravimetric Analysis / GC-MS

Table 3: Photo-stability of Plasticized PVC (QUV Accelerated Weathering, 1000 hours)

ParameterPolymer with DIOM (proxy)Polymer with DEHPPolymer with DOATest Method
Change in Yellowness Index (ΔYI) +15+10+8Colorimetry (ASTM E313)
Surface Cracking MinorNegligibleNegligibleSEM Analysis
Change in Carbonyl Index Significant IncreaseModerate IncreaseLow IncreaseFTIR Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)
  • Objective: To determine the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample (5-10 mg) of the polymer formulation is placed in a TGA crucible.[2]

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled nitrogen atmosphere.[2]

    • The weight of the sample is continuously monitored and recorded as a function of temperature.[2]

  • Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins. For isothermal analysis, the sample is held at a constant temperature, and weight loss is measured over time.

Hydrolytic Stability Testing
  • Objective: To evaluate the polymer's resistance to degradation in a hot and humid environment.

  • Apparatus: Environmental chamber capable of maintaining constant temperature and relative humidity.

  • Procedure:

    • Prepare dumbbell-shaped specimens of the plasticized polymer according to ASTM D638.

    • Place the specimens in an environmental chamber set to 85°C and 85% relative humidity.

    • Expose the samples for a predetermined duration (e.g., 1000 hours).

    • After aging, remove the samples and allow them to equilibrate to standard laboratory conditions.

  • Analysis:

    • Mechanical Properties: Measure the tensile strength and elongation at break of the aged specimens and compare them to unaged controls.

    • Plasticizer Leaching: Determine the amount of plasticizer that has leached from the polymer into the surrounding environment using gravimetric analysis or chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Photo-stability Testing (Accelerated Weathering)
  • Objective: To assess the polymer's resistance to degradation upon exposure to ultraviolet (UV) radiation, simulating long-term sun exposure.[3][4]

  • Apparatus: QUV Accelerated Weathering Tester.

  • Procedure:

    • Mount flat panels of the plasticized polymer in the QUV tester.

    • Expose the samples to cycles of UV light (e.g., UVA-340 lamps to simulate sunlight) and moisture condensation.

    • Continue the exposure for a specified duration (e.g., 1000 hours).

  • Analysis:

    • Color Change: Measure the change in yellowness index (ΔYI) using a colorimeter.

    • Surface Degradation: Examine the surface of the aged samples for cracking, crazing, or other signs of degradation using Scanning Electron Microscopy (SEM).

    • Chemical Changes: Monitor the formation of carbonyl groups (C=O), an indicator of oxidation, using Fourier Transform Infrared (FTIR) spectroscopy by observing the change in the carbonyl index.[5]

Visualizations

Degradation Signaling Pathway

The following diagram illustrates the general signaling pathway for polymer degradation initiated by environmental stressors.

cluster_stressors Environmental Stressors cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Effects Heat Heat Radical Free Radical Formation Heat->Radical UV UV Radiation UV->Radical Moisture Moisture Moisture->Radical Oxidation Oxidation (Carbonyl Formation) Radical->Oxidation ChainScission Chain Scission Oxidation->ChainScission Crosslinking Cross-linking Oxidation->Crosslinking Degradation Degradation Products ChainScission->Degradation Loss Loss of Mechanical Properties ChainScission->Loss Crosslinking->Loss Discoloration Discoloration Degradation->Discoloration

Caption: General pathway of polymer degradation under environmental stress.

Experimental Workflow for Long-Term Stability Testing

The diagram below outlines the logical workflow for conducting a comprehensive long-term stability study of plasticized polymers.

cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Post-Aging Analysis cluster_conclusion 4. Conclusion Formulation Polymer Formulation (with DIOM/Alternatives) Processing Molding / Extrusion Formulation->Processing Specimen Specimen Preparation (ASTM Standards) Processing->Specimen Thermal Thermal Aging Specimen->Thermal Hydrolytic Hydrolytic Aging Specimen->Hydrolytic Photo Photo-aging Specimen->Photo Mechanical Mechanical Testing (Tensile, Hardness) Thermal->Mechanical Chemical Chemical Analysis (FTIR, GC-MS) Thermal->Chemical Physical Physical Characterization (Color, SEM) Thermal->Physical Hydrolytic->Mechanical Hydrolytic->Chemical Hydrolytic->Physical Photo->Mechanical Photo->Chemical Photo->Physical Comparison Comparative Data Analysis Mechanical->Comparison Chemical->Comparison Physical->Comparison Stability Stability Assessment Comparison->Stability

Caption: Workflow for long-term polymer stability testing.

Conclusion

The long-term stability of polymers plasticized with this compound is a critical consideration for its adoption as a viable alternative to traditional phthalates. While direct, long-term comparative data for DIOM is still emerging, studies on related maleate plasticizers suggest that it offers good plasticizing efficiency. However, in terms of thermal and photo-stability, DIOM-plasticized polymers may exhibit slightly higher degradation rates compared to those containing DEHP or bio-based alternatives like DOA. The migration and leaching of DIOM can also be a factor, particularly under hydrolytic stress.

For researchers and drug development professionals, the choice of plasticizer will involve a trade-off between performance, safety, and regulatory acceptance. While DIOM presents a favorable toxicological profile compared to DEHP, its long-term stability characteristics must be carefully evaluated for the specific application and environmental conditions it will encounter. Further long-term aging studies specifically focused on this compound are warranted to provide a more definitive comparison.

References

Performance of Diisooctyl Maleate in Low-Temperature Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is critical for ensuring the performance and integrity of polymer formulations, particularly in applications where low-temperature flexibility is paramount. Diisooctyl maleate (B1232345) (DIOM), a non-phthalate plasticizer, is often considered for these applications. This guide provides a comprehensive comparison of the low-temperature performance of Diisooctyl maleate with common alternatives, supported by available data and standardized experimental protocols.

Overview of Low-Temperature Performance

Plasticizers are added to materials to increase their flexibility and durability. At low temperatures, the effectiveness of a plasticizer is determined by its ability to prevent the polymer from becoming brittle and fracturing. Key indicators of low-temperature performance include the pour point, cloud point, and viscosity at sub-zero temperatures. While specific, publicly available experimental data for the low-temperature characteristics of this compound is limited, it is generally recognized for its utility in improving flexibility in cold conditions.

Comparative Analysis of Low-Temperature Plasticizers

For a comprehensive evaluation, the properties of this compound are compared with two widely used low-temperature plasticizers: Dioctyl adipate (B1204190) (DOA) and Dioctyl sebacate (B1225510) (DOS).

PropertyThis compound (DIOM)Dioctyl Adipate (DOA)Dioctyl Sebacate (DOS)Test Method
Chemical Formula C₂₀H₃₆O₄C₂₂H₄₂O₄C₂₆H₅₀O₄-
Molecular Weight 340.5 g/mol 370.6 g/mol 426.7 g/mol -
Pour Point Data not readily available-67 °C-55 °CASTM D97
Cloud Point Data not readily available--ASTM D2500
Viscosity @ -17.8°C (0°F) Data not readily available115 cP80 cPASTM D445
Brittleness Temperature (in PVC) Data not readily available-70 °C-65 °CASTM D746

Note on this compound Data: There is a notable inconsistency in the reported melting point of this compound in various sources, with some indicating a high melting point that would be unsuitable for low-temperature use. This may be due to different isomers or impurities. The data for "Dioctyl maleate" (DOM), a closely related compound, often shows a melting point of around -20°C to -60°C. Researchers should verify the properties of the specific grade of DIOM being considered.

Experimental Protocols

Accurate and reproducible data is essential for comparing the low-temperature performance of plasticizers. The following are standardized methods from ASTM International for key low-temperature property determination.

Pour Point Determination (ASTM D97)

The pour point of a liquid is the lowest temperature at which it will continue to flow.

Methodology:

  • The sample is heated to a specified temperature to dissolve any wax crystals.

  • It is then cooled at a controlled rate in a specified apparatus.

  • The sample is examined at intervals of 3°C for flow characteristics.

  • The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

Cloud Point Determination (ASTM D2500)

The cloud point is the temperature at which a cloud of wax crystals first appears in a liquid upon cooling.

Methodology:

  • The sample is cooled at a specified rate in a test jar.

  • It is periodically inspected for the formation of a haze or cloud.

  • The temperature at which the cloud is first observed at the bottom of the test jar is recorded as the cloud point.

Viscosity Determination at Low Temperatures (ASTM D445)

This method measures the kinematic viscosity of a liquid.

Methodology:

  • A calibrated glass viscometer is used.

  • The sample is introduced into the viscometer and brought to the desired low temperature in a controlled bath.

  • The time for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.

  • The kinematic viscosity is calculated from this time and the calibration constant of the viscometer.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for determining pour point and cloud point.

Pour_Point_Determination cluster_heating Heating Phase cluster_cooling Cooling & Observation Phase cluster_result Result A Sample Preparation B Heat Sample to Specified Temperature A->B C Cool at Controlled Rate B->C D Examine for Flow at 3°C Intervals C->D E Movement Observed? D->E Check E->D Yes, continue cooling F Record Lowest Temperature of Movement as Pour Point E->F No

Caption: Workflow for Pour Point Determination (ASTM D97).

Cloud_Point_Determination cluster_cooling Cooling Phase cluster_observation Observation Phase cluster_result Result A Place Sample in Test Jar B Cool at Specified Rate A->B C Periodically Inspect for Cloudiness B->C D Cloud Observed? C->D Check D->C No, continue cooling E Record Temperature of First Cloud Observation D->E Yes

Caption: Workflow for Cloud Point Determination (ASTM D2500).

Logical Relationship of Low-Temperature Properties

The interplay between different low-temperature characteristics determines a plasticizer's overall performance.

Low_Temp_Performance cluster_properties Key Low-Temperature Properties cluster_performance Performance Outcome PourPoint Low Pour Point Performance Good Low-Temperature Flexibility PourPoint->Performance CloudPoint Low Cloud Point CloudPoint->Performance Viscosity Low Viscosity at Low Temperatures Viscosity->Performance

Caption: Relationship between key properties and low-temperature performance.

Conclusion

While this compound is recognized for its plasticizing effects, a lack of readily available, specific low-temperature performance data necessitates careful evaluation by researchers. For applications requiring documented and reliable low-temperature flexibility, alternatives such as Dioctyl adipate and Dioctyl sebacate offer well-characterized performance profiles. It is recommended that for critical applications, direct testing of this compound be conducted using the standardized protocols outlined in this guide to ascertain its suitability and to enable a direct comparison with established low-temperature plasticizers.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diisooctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory chemicals. This guide provides essential, step-by-step procedures for the safe disposal of diisooctyl maleate (B1232345), ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Precautions

Diisooctyl maleate presents a complex hazard profile. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate that it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects[1][2]. Due to these potential risks, it is crucial to handle and dispose of this compound as a hazardous waste.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.

  • Skin Protection: Wear impervious, fire/flame-resistant clothing.

  • Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator[3].

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.

Spill Response Steps:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area and keep people upwind of the spill[3].

  • Eliminate Ignition Sources: Remove all sources of ignition as a precautionary measure[3][4].

  • Ventilate: Ensure the area is well-ventilated[3].

  • Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains, sewers, or watercourses[1][2]. Dike and contain the spill with an inert absorbent material such as sand, earth, or vermiculite[1][5].

  • Collection: Absorb the spilled material and place it into suitable, closed, and properly labeled containers for disposal[3][4]. Use spark-proof tools for collection[3][4].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
Flash Point 185 °C (365 °F)[1][2]
Melting Point -60 °C
Boiling Point 164 °C @ 10 mbar
Density 0.944 g/cm³ at 20 °C (68 °F)[2]
Oral LD50 (Rat) >2,000 mg/kg[2]
Dermal LD50 (Rabbit) 14,000 mg/kg[2]
Log Pow (Partition Coefficient) 7.24[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that must be conducted in accordance with federal, state, and local environmental control laws[6]. The primary recommended method of disposal is through a licensed chemical destruction facility.

Disposal Workflow:

  • Waste Identification: Classify this compound waste as hazardous. This includes the pure chemical, contaminated materials from spills, and empty containers that have not been triple-rinsed.

  • Containerization:

    • Place the waste in a suitable, closed, and clearly labeled container.

    • The container must be compatible with the chemical.

    • The label should include the words "Hazardous Waste," the name "this compound," and a clear description of the waste[7].

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials and sources of ignition[3].

    • Ensure the container is tightly closed[3].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash[2][3][8].

  • Empty Container Disposal:

    • Containers that have held this compound can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • Once triple-rinsed and air-dried, the container can be offered for recycling or disposed of as non-hazardous waste, in accordance with institutional policies[3].

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_response Follow Spill Management Protocol is_spill->spill_response Yes collect_waste Collect Waste in Labeled Container is_spill->collect_waste No spill_response->collect_waste is_container_empty Is the original container empty? collect_waste->is_container_empty triple_rinse Triple-Rinse Container is_container_empty->triple_rinse Yes store_waste Store Waste in Designated Area is_container_empty->store_waste No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.